molecular formula C16H23F3N4O11 B8087386 Epitalon (TFA)

Epitalon (TFA)

Cat. No.: B8087386
M. Wt: 504.37 g/mol
InChI Key: RJCJYCJZMHAFCM-WQYNNSOESA-N
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Description

Epitalon (TFA) is a useful research compound. Its molecular formula is C16H23F3N4O11 and its molecular weight is 504.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epitalon (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epitalon (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCJYCJZMHAFCM-WQYNNSOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Epitalon TFA mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Epitalon TFA

Executive Summary

Epitalon, a synthetic tetrapeptide (L-Alanyl-L-glutamyl-L-aspartyl-glycine), is a functional analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[1][2][3] Extensive research, primarily conducted at the St. Petersburg Institute of Bioregulation and Gerontology, has identified Epitalon as a potent geroprotector with a multifaceted mechanism of action.[1] This guide delineates the core molecular and cellular pathways through which Epitalon TFA exerts its biological effects, focusing on its well-documented roles in telomerase activation, neuroendocrine regulation, antioxidant defense, and epigenetic modulation.[3][4] Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research by scientists and drug development professionals.

Core Mechanisms of Action

Epitalon's bioactivity is not confined to a single receptor or pathway but rather involves a coordinated influence on several fundamental processes linked to cellular aging and homeostasis.[3][4]

Telomerase Activation and Telomere Maintenance

The most significant and widely cited mechanism of Epitalon is its ability to activate the enzyme telomerase, which is crucial for maintaining the length of telomeres—the protective caps at the ends of chromosomes.[5][6][7] Telomere shortening is a hallmark of cellular aging and a limiting factor in the replicative lifespan of somatic cells, known as the Hayflick limit.[1][8]

Epitalon induces the expression of the telomerase catalytic subunit (hTERT) and its enzymatic activity in human somatic cells.[2][7][9] Mechanistically, the peptide can penetrate the nucleus, bind to specific promoter regions of the telomerase gene, and influence chromatin structure, making the gene more accessible for transcription.[4][10] This reactivation of telomerase leads to the elongation of telomeres, thereby extending the proliferative potential of cells.[1][7] In human fetal fibroblast cultures, Epitalon treatment was sufficient to overcome the Hayflick limit, extending proliferation from the 34th passage in control cells to beyond the 44th passage.[1][11]

In addition to the primary telomerase pathway, studies on breast cancer cell lines suggest that Epitalon can also induce significant telomere extension through the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism distinct from telomerase-mediated elongation.[9]

Telomerase_Activation_Pathway cluster_cell Somatic Cell cluster_nucleus Nucleus Epitalon Epitalon TFA Chromatin Chromatin Remodeling Epitalon->Chromatin Penetrates Nucleus hTERT hTERT Gene Promoter Chromatin->hTERT Increases Accessibility Telomerase Telomerase Synthesis hTERT->Telomerase Upregulates Gene Expression Telomere Telomere Elongation Telomerase->Telomere Senescence Cellular Senescence (Hayflick Limit) Telomere->Senescence Delays Melatonin_Synthesis_Pathway Epitalon Epitalon TFA Pineal Pineal Gland Epitalon->Pineal Receptor β-adrenergic Receptor Sensitivity Pineal->Receptor Enhances Enzymes AANAT & pCREB Activation Pineal->Enzymes Stimulates Melatonin Increased Melatonin Synthesis Receptor->Melatonin Enzymes->Melatonin Rhythm Circadian Rhythm Normalization Melatonin->Rhythm Sleep Improved Sleep Quality Rhythm->Sleep Hormonal Hormonal Balance Rhythm->Hormonal Nrf2_Antioxidant_Pathway Epitalon Epitalon TFA Nrf2_Activation Nrf2 Activation Epitalon->Nrf2_Activation Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Activation->Nrf2_Translocation ARE Binds to Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Gene_Exp Upregulation of Antioxidant Genes ARE->Gene_Exp Enzymes ↑ SOD-1 ↑ Catalase ↑ NQO1 Gene_Exp->Enzymes ROS Reduced Oxidative Stress (ROS) Gene_Exp->ROS Protection Cellular Protection ROS->Protection Experimental_Workflow Start Start: Cell Seeding Adherence Overnight Adherence Start->Adherence Treatment Epitalon Treatment (Varying Concentrations + Control) Adherence->Treatment Incubation Incubation Period (e.g., 4-7 Days) Treatment->Incubation Harvest Cell Lysis / Extraction (DNA, RNA, Protein) Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Assays qPCR (hTERT) TRAP Assay (Telomerase Activity) Western Blot (Nrf2, SOD-1) Analysis->Assays

References

Epitalon: A Technical Guide to its Discovery, History, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed at the St. Petersburg Institute of Bioregulation and Gerontology. Its creation was preceded by the study of Epithalamin, a bovine pineal gland extract, with research into its geroprotective and neuroendocrine effects beginning in the 1970s.[1][2][3] Epitalon was synthesized to provide a standardized, pure compound that mimics the biological activity of the natural extract.[3][4] Decades of in vitro, in vivo, and clinical research, primarily led by Professor Vladimir Khavinson, have elucidated its primary mechanisms of action, which include the activation of telomerase, regulation of the neuroendocrine system, and epigenetic modulation.[1][3] This guide provides a technical overview of the discovery and history of Epitalon, summarizing key experimental data, detailing core experimental protocols, and visualizing its primary signaling pathways.

Discovery and History

The story of Epitalon begins with Soviet-era research into the mechanisms of aging. In the 1970s, Professor Vladimir Khavinson and his colleagues at the Military Medical Academy in Leningrad (now St. Petersburg) began investigating peptide extracts from various animal organs, hypothesizing that these substances could regulate the function of their source tissues.[1] This research led to the isolation of a pineal gland polypeptide extract named Epithalamin.[1][2]

Epithalamin, derived from bovine pineal glands, showed significant promise in modulating immune function, enhancing antioxidant defense, and promoting longevity in animal studies.[1][5] However, being a complex animal extract, it faced challenges related to standardization and large-scale production. To overcome these limitations, researchers analyzed its amino acid composition and synthesized the tetrapeptide Ala-Glu-Asp-Gly, which was named Epitalon.[2][3][4] This synthetic peptide was found to be the active component responsible for many of the biological effects observed with Epithalamin.[4] Subsequent research has largely focused on this synthetic, standardized version, establishing it as a significant tool in the study of aging.[3]

Quantitative Data from Key Research Findings

The following tables summarize quantitative results from various in vitro, animal, and human studies on Epitalon.

Table 1: In Vitro Studies on Human Cell Lines
Parameter MeasuredCell Line(s)Treatment DetailsKey Quantitative Result(s)Citation(s)
Telomere ElongationHuman Somatic Cells, PHA-stimulated lymphocytesNot specifiedAverage increase of 33.3%[2][6]
hTERT mRNA Expression21NT (Breast Cancer)1 µg/mL for 4 days12-fold upregulation[7]
hTERT mRNA ExpressionBT474 (Breast Cancer)0.5 µg/mL for 4 days5-fold upregulation[7]
Telomerase ActivityHeLa, Human Fetal Lung Fibroblasts (602/17)Not specifiedIncreased telomerase activity detected via TRAP assay[1][2][6]
Neuronal Gene ExpressionHuman Gingival Mesenchymal Stem Cells (hGMSCs)Not specified1.6 to 1.8-fold increase in Nestin, GAP43, β-Tubulin III, and Doublecortin mRNA[8][9]
Sister Chromatid ExchangesLymphocytes (from donors aged 75-88)Not specified1.4-fold increase in frequency (p < 0.001)[5]
Table 2: In Vivo Animal Studies
Parameter MeasuredAnimal ModelTreatment ProtocolKey Quantitative Result(s)Citation(s)
Maximum LifespanSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month12.3% increase vs. control[5]
Lifespan of Last 10% SurvivorsSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month13.3% increase (p < 0.01)[5]
Chromosome AberrationsSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month17.1% decrease in bone marrow cells (p < 0.05)[5]
Leukemia DevelopmentSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month6.0-fold inhibition vs. control[5]
Melatonin SecretionSenescent Rhesus Monkeys (Macaca mulatta)Intramuscular injections for 10 daysSignificant stimulation of evening melatonin synthesis[4]
Table 3: Human Clinical Studies
Parameter MeasuredStudy PopulationTreatment ProtocolKey Quantitative Result(s)Citation(s)
Clinical EffectPatients with Retinitis Pigmentosa5.0 µ g/eye , parabulbar injections, daily for 10 daysPositive clinical effect in 90% of cases[10][11]
Visual AcuityPatients with Retinitis Pigmentosa5.0 µ g/eye , parabulbar injections, daily for 10 daysAverage increase of 0.15-0.25[12]
Total Visual Field BordersPatients with Retinitis Pigmentosa5.0 µ g/eye , parabulbar injections, daily for 10 daysIncrease of 90-120° in 64.8% of patients[12]
Melatonin Synthesis75 healthy women0.5 mg/day, sublingual, for 20 days1.6-fold increase in urinary 6-sulfatoxymelatonin vs. placebo[6][13]
Circadian Gene Expression75 healthy women0.5 mg/day, sublingual, for 20 daysClock expression decreased 1.8-fold; Cry2 expression doubled[6]
Mortality Rate (Epithalamin)266 people over age 60Not specified, for 2-3 years1.6–1.8-fold reduction in mortality over the following 6 years

Experimental Protocols

Telomerase Activity Assessment: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a standard PCR-based method to determine telomerase activity.[14]

  • Cell Culture and Treatment: Human cell lines, such as fetal fibroblasts or cancer cell lines (e.g., HeLa), are cultured under standard conditions.[1][14] Experimental groups are treated with Epitalon at desired concentrations (e.g., 0.5-1 µg/mL), while control groups receive a vehicle.[7]

  • Protein Extraction: Following the treatment period, cells are lysed using a buffer containing a non-ionic detergent like CHAPS (e.g., from a TRAPeze® kit) to release cellular proteins, including telomerase.[7] Protein concentration is quantified.

  • Telomerase Extension: The protein extract is incubated with a synthetic telomerase substrate (TS) primer, dNTPs, and a PCR buffer. If active telomerase is present, it adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.[7][14] A heat-inactivated sample serves as a negative control.[7]

  • PCR Amplification: The extended products are amplified by PCR using the TS primer and a reverse primer (e.g., Anchored Return Primer).[7]

  • Detection and Quantification: The amplified PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized with a DNA staining agent. The presence of a characteristic 6-base pair ladder indicates telomerase activity.[14] Quantification can be performed by comparing the band intensity to a positive control or by using a qPCR-based TRAP assay.[7]

Gene Expression Analysis: qPCR for hTERT

Quantitative PCR is used to measure the effect of Epitalon on the mRNA expression of the telomerase catalytic subunit, hTERT.[7]

  • Cell Culture and Treatment: Cells (e.g., 21NT, BT474, IBR.3, HMEC) are treated with Epitalon (e.g., 0.5 or 1 µg/mL) for a specified duration (e.g., 4 days for cancer cells, 3 weeks for normal cells).[7]

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit. The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[7][15]

  • qPCR: The qPCR reaction is performed using the cDNA as a template, specific primers for the hTERT gene, and a reference gene (e.g., GAPDH) for normalization.[7] A fluorescent dye (e.g., SYBR Green) is used for detection.

  • Data Analysis: The relative expression of hTERT mRNA is calculated using the delta-delta Ct method, comparing the expression in Epitalon-treated cells to untreated controls.[7]

ALT Pathway Analysis: Immunofluorescence for PML Bodies

The Alternative Lengthening of Telomeres (ALT) pathway is a telomerase-independent mechanism for telomere maintenance. Its activity is characterized by the presence of ALT-associated PML bodies (APBs).[7][16]

  • Cell Preparation: Cells (e.g., U2OS, 21NT) are cultured on glass microscope slides.[7][16]

  • Fixation and Permeabilization: Cells are fixed with 2-4% formaldehyde, followed by permeabilization with cold methanol or a methanol:acetone mixture to allow antibody access to intracellular structures.[7][16]

  • Blocking and Antibody Incubation: Non-specific binding sites are blocked using a solution like 10% goat serum. Cells are then incubated with a primary antibody targeting the PML protein. For co-localization, an antibody against a telomeric protein like TRF1 may also be used.[7][16]

  • Secondary Antibody and Staining: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., FITC- or Alexa Fluor-conjugated).[16] The cell nuclei are counterstained with DAPI.[16]

  • Visualization: The slides are mounted and visualized using a fluorescence microscope. The presence and quantity of distinct PML foci (green dots) within the nucleus (blue) are indicative of APB formation and ALT activity.[7][17]

Signaling Pathways and Mechanisms of Action

Regulation of Melatonin Synthesis

Epitalon plays a key role in normalizing the function of the pineal gland, particularly in the context of aging.[2][18] It stimulates the synthesis of melatonin by upregulating key components of the signaling pathway. The process is initiated by norepinephrine, which activates a cAMP-dependent pathway. Epitalon has been shown to increase the expression of the transcription factor pCREB (phosphorylated cAMP response element-binding protein) and the enzyme AANAT (arylalkylamine N-acetyltransferase), which is the rate-limiting step in melatonin production.[2][18][19]

Melatonin_Synthesis_Pathway cluster_Epitalon Epitalon Action cluster_Pinealocyte Pinealocyte Epitalon Epitalon (Ala-Glu-Asp-Gly) pCREB pCREB Epitalon->pCREB Upregulates Expression AANAT_Enzyme AANAT Enzyme Epitalon->AANAT_Enzyme Upregulates Expression NE Norepinephrine BetaReceptor β-Adrenergic Receptor NE->BetaReceptor cAMP ↑ cAMP BetaReceptor->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->pCREB Phosphorylation AANAT_Gene AANAT Gene pCREB->AANAT_Gene Binds to Promoter AANAT_mRNA AANAT mRNA AANAT_Gene->AANAT_mRNA Transcription AANAT_mRNA->AANAT_Enzyme Translation Serotonin Serotonin AANAT_Enzyme->Serotonin N_acetylserotonin N-acetylserotonin Serotonin->N_acetylserotonin Catalysis Melatonin Melatonin N_acetylserotonin->Melatonin caption Epitalon's role in the melatonin synthesis pathway.

Epitalon's role in the melatonin synthesis pathway.
Epigenetic Regulation via Histone Interaction

Epitalon is capable of penetrating the cell nucleus and influencing gene expression through epigenetic mechanisms.[8][9] Molecular modeling studies have shown that the AEDG peptide preferentially binds to specific sites on linker histones H1/3 and H1/6.[8][9] These histones play a role in chromatin compaction. By interacting with them, Epitalon is thought to decondense chromatin, making certain gene promoter regions more accessible for transcription. This mechanism has been proposed to explain its ability to activate the expression of genes involved in processes like neuronal differentiation.[8][9][20]

Epigenetic_Regulation cluster_nucleus Cell Nucleus cluster_chromatin Condensed Chromatin cluster_chromatin_open Decondensed Chromatin Epitalon Epitalon Histone Linker Histone (e.g., H1/3, H1/6) Epitalon->Histone Binds to DNA_Repressed DNA (Gene Repressed) DNA_Repressed->Histone Compacted by DNA_Active DNA (Gene Accessible) Histone_Bound Linker Histone (Bound by Epitalon) DNA_Active->Histone_Bound Relaxed by Transcription ↑ Gene Transcription Histone_Bound->Transcription Allows caption Proposed epigenetic mechanism of Epitalon action.

Proposed epigenetic mechanism of Epitalon action.
Telomerase Activation and Telomere Lengthening

The most cited mechanism of Epitalon is its ability to activate the enzyme telomerase, which maintains the length of telomeres, the protective caps on the ends of chromosomes.[6][7] Telomere shortening is a hallmark of cellular aging. Epitalon upregulates the expression of the gene for the catalytic subunit of telomerase (hTERT).[7] By increasing the amount of active telomerase, Epitalon counteracts the natural shortening of telomeres that occurs with each cell division, thereby extending the replicative lifespan of cells.[6][7] In some cancer cells, Epitalon has been observed to induce telomere lengthening through the ALT pathway instead of telomerase.[7][21]

Telomerase_Activation_Workflow cluster_1 Epitalon Epitalon Nucleus Cell Nucleus Epitalon->Nucleus hTERT_Gene hTERT Gene Transcription hTERT_mRNA ↑ hTERT mRNA hTERT_Gene->hTERT_mRNA Telomerase ↑ Telomerase Enzyme Synthesis hTERT_mRNA->Telomerase Telomere_Short Shortening Telomere (During Cell Division) Telomerase->Telomere_Short Adds repeats to Telomere_Long Telomere Elongation Telomere_Short->Telomere_Long Senescence Cellular Senescence Delayed Telomere_Long->Senescence caption Epitalon's workflow for telomerase activation.

Epitalon's workflow for telomerase activation.

Conclusion

Epitalon, the synthetic tetrapeptide Ala-Glu-Asp-Gly, represents a culmination of decades of research originating from the study of pineal gland extracts. Its primary, well-documented effects on telomerase activation, neuroendocrine regulation, and epigenetic modulation position it as a significant compound in the field of gerontology. The quantitative data from numerous studies provide a compelling basis for its biological activity. The detailed protocols outlined in this guide offer a framework for the replication and further investigation of its mechanisms. While much of the foundational human research was conducted in Russia and may not meet the rigorous standards of modern large-scale, placebo-controlled trials, the consistent and compelling preclinical and in vitro data warrant further exploration by the global scientific community.[3][10]

References

The Biological Functions of the Tetrapeptide Epitalon (AEDG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly or AEDG) is a synthetic tetrapeptide that has garnered significant scientific interest for its potential geroprotective and bioregulatory functions. Derived from the pineal gland polypeptide extract, Epithalamin, Epitalon has been the subject of extensive research, demonstrating a range of biological activities that impact cellular longevity, neuroendocrine function, and antioxidant defenses. This technical guide provides an in-depth overview of the core biological functions of Epitalon, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways. The primary mechanisms of action discussed herein include the activation of telomerase, regulation of the pineal gland and melatonin synthesis, modulation of gene expression, and enhancement of antioxidant systems.

Introduction

Cellular senescence, the irreversible arrest of cell proliferation, is a fundamental hallmark of aging. A key contributor to this process is the progressive shortening of telomeres, the protective nucleoprotein caps at the ends of chromosomes. The enzyme telomerase can counteract this attrition, and its activation is a primary focus of anti-aging research. Epitalon has emerged as a significant molecule in this field, with numerous studies reporting its ability to activate telomerase and elongate telomeres.[1]

Beyond its effects on telomeres, Epitalon exhibits a pleiotropic range of biological activities. It is known to regulate the neuroendocrine system, particularly the function of the pineal gland, which is crucial for maintaining circadian rhythms through the synthesis of melatonin.[2][3] Furthermore, Epitalon has demonstrated potent antioxidant properties, protecting cells from oxidative stress, a major contributor to age-related cellular damage.[4][5] This guide synthesizes the current scientific understanding of Epitalon's biological functions, providing a technical resource for the research and drug development community.

Core Biological Functions and Mechanisms of Action

Telomerase Activation and Telomere Elongation

One of the most well-documented functions of Epitalon is its ability to induce telomerase activity, leading to the elongation of telomeres and an extension of cellular lifespan.[6] This is a critical mechanism underlying its geroprotective effects.

Mechanism of Action: Epitalon has been shown to upregulate the expression of the catalytic subunit of telomerase, telomerase reverse transcriptase (hTERT).[6] Studies suggest that Epitalon can penetrate the cell nucleus and interact with DNA and histone proteins, potentially influencing chromatin structure to make the hTERT gene more accessible for transcription.[7][8] This epigenetic regulation leads to increased synthesis of the telomerase enzyme. In some cancer cell lines, Epitalon has been observed to induce telomere elongation through the Alternative Lengthening of Telomeres (ALT) pathway, independent of telomerase activity.[6][7]

Quantitative Data Summary:

ParameterCell/Animal ModelEpitalon Concentration/DoseDurationKey Quantitative FindingReference
Telomere Length21NT Human Breast Cancer Cells0.5 and 1 µg/ml4 daysIncrease from 2.4 kb to 4 kb[7]
Telomere LengthBT474 Human Breast Cancer Cells0.2 µg/ml4 daysMaximum increase to 8 kb[7]
Telomere LengthHuman Somatic CellsNot SpecifiedNot SpecifiedAverage increase of 33.3%[9]
hTERT mRNA Expression21NT Human Breast Cancer Cells1 µg/ml4 days12-fold upregulation[6]
hTERT mRNA ExpressionBT474 Human Breast Cancer Cells0.5 µg/ml4 days5-fold upregulation[6]
Cellular LifespanHuman Fetal FibroblastsNot SpecifiedNot SpecifiedOvercame Hayflick limit (extended from 34 to over 44 passages)[10]
LifespanDrosophila melanogaster0.001 x 10⁻⁶ to 5 x 10⁻⁶ wt.%Lifelong11-16% increase[1]
Lifespan (Last 10% of survivors)Swiss-derived SHR mice1.0 µ g/mouse , 5 days/monthLifelong13.3% increase[11]
Maximum LifespanSwiss-derived SHR mice1.0 µ g/mouse , 5 days/monthLifelong12.3% increase[11]
Regulation of the Pineal Gland and Melatonin Synthesis

Epitalon plays a crucial role in regulating the function of the pineal gland, which in turn governs the body's circadian rhythms through the synthesis of melatonin.[2][3] Age-related decline in pineal gland function and melatonin production can lead to disruptions in sleep-wake cycles and other physiological processes.

Mechanism of Action: Epitalon has been shown to stimulate melatonin synthesis by increasing the expression and activity of key enzymes in the melatonin production pathway within pinealocytes. Specifically, it upregulates arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis, and the phosphorylated cAMP response element-binding protein (pCREB), a transcription factor involved in AANAT expression.[4][12] This leads to a restoration of normal, age-appropriate melatonin levels.[13]

Quantitative Data Summary:

ParameterModelEpitalon DoseDurationKey Quantitative FindingReference
Melatonin SynthesisHuman Trial (75 women)0.5 mg/day (sublingual)20 days160% increase in urinary 6-sulfatoxymelatonin[10]
Melatonin ConcentrationIn vitro experimentNot SpecifiedNot SpecifiedOver 3 times higher than control group in the evening[14]
Antioxidant Properties

Epitalon exhibits significant antioxidant activity, protecting cells from the damaging effects of reactive oxygen species (ROS).[4][5] This function contributes to its overall geroprotective effects by mitigating a key driver of cellular aging.

Mechanism of Action: The antioxidant effects of Epitalon are primarily mediated through the activation of the Keap1/Nrf2 signaling pathway.[10][11] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm. In the presence of activators like Epitalon, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant enzymes, leading to their increased transcription.[10] This results in elevated levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[15][16]

Quantitative Data Summary:

ParameterModelEpitalon Concentration/DoseKey Quantitative FindingReference
Superoxide Dismutase (SOD) ActivityMale Rats (Epithalamin)Not Specified41% increase[10]
Catalase (CAT) ActivityMale Rats (Epithalamin)Not Specified20% increase[10]
Reactive Oxygen Species (ROS) LevelsAged Mouse Oocytes0.1mM86.6% reduction compared to aged control[10]
SOD2 and CAT Gene ExpressionARPE-19 cells (in vitro model of diabetic retinopathy)40 and 60 ng/mLRescue of high-glucose-induced downregulation[10]
Regulation of Gene Expression and Neurogenesis

Epitalon has been shown to epigenetically regulate the expression of genes involved in various cellular processes, including neurogenesis.[15]

Mechanism of Action: Molecular modeling studies have shown that Epitalon can preferentially bind to linker histone proteins H1/3 and H1/6 at sites that interact with DNA.[15] It is hypothesized that this interaction competes with the histone-DNA binding, leading to a more open chromatin structure and increased probability of transcription for certain genes.[15]

Quantitative Data Summary:

ParameterCell ModelEpitalon ConcentrationDurationKey Quantitative FindingReference
Nestin, GAP43, β-tubulin III, and Doublecortin mRNA ExpressionHuman Gingival Mesenchymal Stem Cells (hGMSCs)0.01 μg/mL1 week1.6 to 1.8 times increase[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Epitalon's biological functions.

Cell Culture and Treatment
  • Cell Lines: Human fetal lung fibroblasts (e.g., 602/17), human breast cancer cell lines (e.g., 21NT, BT474), normal human mammary epithelial cells (HMEC), and human gingival mesenchymal stem cells (hGMSCs) are commonly used.[7][10][15]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified incubator with 5% CO2.[17]

  • Epitalon Preparation: A stock solution of Epitalon is prepared by dissolving it in a sterile solvent such as bacteriostatic water or phosphate-buffered saline (PBS). This stock is then diluted in the culture medium to achieve the desired final concentrations (e.g., 0.05 µg/ml, 0.1 µg/ml, 1 µg/ml).[7][10][17]

  • Treatment Protocol: The culture medium is replaced with medium containing the specified concentration of Epitalon. A vehicle control (medium with the solvent alone) is run in parallel. The duration of treatment varies depending on the experiment, ranging from 4 days to 3 weeks, with the medium being refreshed daily.[7][17]

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive, PCR-based method for detecting telomerase activity.[7][9]

  • Protein Extraction: Proteins are extracted from control and Epitalon-treated cells using a lysis buffer (e.g., TRAPeze 1x CHAPS lysis buffer).[7]

  • Telomerase Reaction: The protein extract is incubated with a substrate oligonucleotide (TS primer) and dNTPs. Active telomerase in the extract adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.[2]

  • PCR Amplification: The extended products are amplified by PCR using a forward primer (TS) and a reverse primer (ACX).[2][6]

  • Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a fluorescent dye (e.g., SYBR Green). A characteristic ladder of bands with 6 base-pair increments indicates positive telomerase activity.[2][7]

Telomere Length Measurement (Quantitative PCR - qPCR)

This method quantifies the average telomere length relative to a single-copy gene.[7]

  • DNA Extraction: Genomic DNA is extracted from control and Epitalon-treated cells using a commercial kit.[7]

  • qPCR Reaction: Two separate qPCR reactions are performed for each sample: one to amplify the telomeric repeats and another to amplify a single-copy reference gene (e.g., 36B4).[2][7]

  • Calculation: The relative telomere length is calculated using the comparative Ct (threshold cycle) method, which compares the amount of telomeric DNA to the amount of the reference gene.[2][7]

hTERT mRNA Expression Analysis (Reverse Transcription qPCR - RT-qPCR)

This technique measures the expression level of the hTERT gene.[6]

  • RNA Extraction: Total RNA is isolated from the cell lines.[2]

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the hTERT gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of hTERT is calculated using the ΔΔCt method.[2][6]

Animal Studies for Lifespan and Tumor Incidence
  • Animal Model: Female outbred Swiss-derived SHR mice are a commonly used model.[4][11]

  • Treatment Protocol:

    • Dosage: 1.0 µg of Epitalon per mouse (approximately 30-40 µg/kg).[4][11]

    • Administration: Subcutaneous injection of Epitalon dissolved in 0.1 ml of normal saline.[4][11]

    • Schedule: Injections are administered on 5 consecutive days each month, starting from the age of 3 months and continuing until the natural death of the animals.[4][11]

    • Control Group: Receives subcutaneous injections of 0.1 ml of normal saline on the same schedule.[4][11]

  • Parameters Monitored: Lifespan (mean and maximum), survival of the last 10% of the cohort, spontaneous tumor incidence, food consumption, body weight, and frequency of chromosome aberrations.[4][11]

Antioxidant Enzyme Activity Assays
  • Sample Preparation: Tissues (e.g., liver, brain) or cells are homogenized in an appropriate ice-cold buffer to obtain a lysate. The supernatant is collected after centrifugation for use in the assays.[10][15]

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT). The inhibition is measured spectrophotometrically at approximately 560 nm.[15]

  • Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The decrease in absorbance at 240 nm as H2O2 is consumed is monitored.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Epitalon's biological functions.

Epitalon_Telomerase_Activation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Epitalon_n Epitalon Histones Histone Proteins (H1/3, H1/6) Epitalon_n->Histones Binds to Chromatin Chromatin Remodeling Histones->Chromatin hTERT_gene hTERT Gene Chromatin->hTERT_gene Increases accessibility hTERT_mRNA hTERT mRNA hTERT_gene->hTERT_mRNA Transcription hTERT_mRNA_c hTERT mRNA hTERT_mRNA->hTERT_mRNA_c Export Epitalon_c Epitalon Epitalon_c->Epitalon_n Translocates to Telomerase Telomerase Enzyme hTERT_mRNA_c->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Adds repeats to Elongation Telomere Elongation Telomeres->Elongation

Caption: Epitalon's mechanism of telomerase activation and telomere elongation.

Epitalon_Melatonin_Synthesis Epitalon Epitalon Pinealocyte Pinealocyte Epitalon->Pinealocyte Acts on pCREB pCREB (Transcription Factor) Pinealocyte->pCREB Upregulates AANAT_gene AANAT Gene pCREB->AANAT_gene Activates transcription of AANAT_enzyme AANAT Enzyme AANAT_gene->AANAT_enzyme Leads to increased Serotonin Serotonin AANAT_enzyme->Serotonin N_acetylserotonin N-acetylserotonin Serotonin->N_acetylserotonin Conversion catalyzed by Melatonin Melatonin N_acetylserotonin->Melatonin Conversion Epitalon_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm Epitalon_c Epitalon Keap1_Nrf2 Keap1-Nrf2 Complex Epitalon_c->Keap1_Nrf2 Induces dissociation of Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Enzyme Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription of Antioxidant_mRNA mRNA Antioxidant_Genes->Antioxidant_mRNA Antioxidant_mRNA_c mRNA Antioxidant_mRNA->Antioxidant_mRNA_c Export Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_mRNA_c->Antioxidant_Enzymes Translation ROS_reduction Reduction of ROS Antioxidant_Enzymes->ROS_reduction Experimental_Workflow_Cell_Culture cluster_analysis Analysis start Cell Seeding culture Cell Culture (70-80% confluency) start->culture treatment Epitalon Treatment (Varying concentrations and durations) culture->treatment control Vehicle Control culture->control harvest Cell Harvesting treatment->harvest control->harvest dna DNA Extraction (Telomere Length - qPCR) harvest->dna rna RNA Extraction (Gene Expression - RT-qPCR) harvest->rna protein Protein Extraction (Telomerase Activity - TRAP) harvest->protein analysis Downstream Analysis dna->analysis rna->analysis protein->analysis

References

Epitalon and Telomerase Activation: A Technical Guide to the Core Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the field of gerontology for its potential to counteract age-related cellular decline.[1][2][3][4][5] This document provides an in-depth technical overview of the core scientific principles underlying Epitalon's mechanism of action, with a specific focus on its well-documented role in the activation of telomerase and the subsequent effects on telomere length. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the quantitative data from key studies, the experimental protocols utilized, and the signaling pathways implicated in Epitalon's biological activity.

Introduction: The Role of Telomeres and Telomerase in Cellular Aging

Telomeres, repetitive nucleotide sequences at the termini of linear chromosomes, are fundamental to maintaining genomic stability.[1][2] With each cell division, a portion of the telomere is lost, leading to progressive shortening. This process acts as a molecular clock, and when telomeres reach a critical length, the cell enters a state of senescence or apoptosis.[1] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends.[2][3] In most human somatic cells, telomerase activity is repressed after embryonic development, contributing to the cellular aging process.[1] The reactivation of telomerase in somatic cells is a key strategy being explored for its potential to extend cellular lifespan and combat age-related diseases.[1][6] Epitalon has emerged as a promising agent in this domain, demonstrating the ability to induce telomerase activity and elongate telomeres in human cells.[6][7]

Mechanism of Action: Epitalon's Influence on Telomerase

Epitalon's primary mechanism in cellular rejuvenation lies in its ability to stimulate the production and activity of telomerase.[8] This is achieved primarily through the upregulation of the expression of the telomerase catalytic subunit, known as human Telomerase Reverse Transcriptase (hTERT).[7][9]

Upregulation of hTERT Expression

Studies have demonstrated that Epitalon treatment leads to a significant, dose-dependent increase in hTERT mRNA expression in various cell types.[7][10] This suggests that Epitalon's influence begins at the transcriptional level, potentially through epigenetic modifications or direct interaction with gene promoter regions.[11] One proposed mechanism involves Epitalon's ability to interact with specific DNA sequences and modulate chromatin structure, thereby making the hTERT gene more accessible for transcription.[11]

Differential Effects in Normal and Cancer Cells

A noteworthy aspect of Epitalon's activity is its differential impact on normal versus cancerous cells. In normal human somatic cells, Epitalon induces telomerase activity, leading to telomere elongation and an extension of cellular lifespan.[6][7] Conversely, in some cancer cell lines, while hTERT expression may be elevated, a significant increase in telomerase activity is not always observed.[7] Instead, in these cells, Epitalon has been shown to activate the Alternative Lengthening of Telomeres (ALT) pathway, another mechanism for telomere maintenance that is often utilized by cancer cells.[7][9] This differential response is a critical area of ongoing research.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies investigating the effects of Epitalon.

Table 1: Effect of Epitalon on hTERT mRNA Expression
Cell Line Epitalon Concentration Treatment Duration Fold Increase in hTERT Expression (Relative to Control)
21NT (Breast Cancer)1 µg/ml4 days12-fold[10]
BT474 (Breast Cancer)0.5 µg/ml4 days5-fold[10]
IBR.3 (Normal Fibroblast)1 µg/ml3 weeksSignificant increase[7]
HMEC (Normal Mammary Epithelial)1 µg/ml3 weeksSignificant increase[7]
Table 2: Effect of Epitalon on Telomere Length
Cell Line Epitalon Concentration Treatment Duration Change in Telomere Length
Human Fetal Fibroblasts0.05 µg/ml4 daysIncreased by an average of 33.3%[12]
21NT (Breast Cancer)0.2 - 1 µg/ml4 daysDose-dependent increase[7]
BT474 (Breast Cancer)0.2 µg/ml4 daysMaximum increase, with a decline at higher concentrations[10]
IBR.3 (Normal Fibroblast)1 µg/ml3 weeksSignificant increase[10]
HMEC (Normal Mammary Epithelial)1 µg/ml3 weeksSignificant increase[10]
Human LymphocytesNot specifiedNot specifiedIncreased on average by 33.3%[13]
Table 3: Effect of Epitalon on Telomerase Activity
Cell Line Epitalon Concentration Treatment Duration Observed Effect
Human Fetal Fibroblasts0.05 µg/ml4 daysInduced telomerase activity[6][12]
IBR.3 (Normal Fibroblast)Not specified3 weeksSignificant increase[7]
HMEC (Normal Mammary Epithelial)Not specified3 weeksSignificant increase[7]
21NT (Breast Cancer)0.5 and 1 µg/ml4 daysNo significant increase[7]
BT474 (Breast Cancer)0.5 and 1 µg/ml4 daysNo significant increase[7]
Human FibroblastsNot specifiedMultiple passages2.4-fold increase[4]

Experimental Protocols

Cell Culture and Epitalon Treatment
  • Cell Lines: Human fetal lung fibroblasts (e.g., 602/17), normal human fibroblasts (e.g., IBR.3), normal human mammary epithelial cells (HMEC), and breast cancer cell lines (e.g., 21NT, BT474) are commonly used.[7][10][12]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

  • Epitalon Treatment: Epitalon is dissolved in a suitable solvent (e.g., normal saline) and added to the culture medium at specified concentrations (ranging from 0.05 µg/ml to 1 µg/ml).[7][10][12] Treatment duration varies from a few days to several weeks.[7][10][12]

Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)

The TRAP assay is a highly sensitive method for detecting telomerase activity.[7][12]

  • Protein Extraction: Cellular proteins are extracted using a lysis buffer (e.g., 1x CHAPS lysis buffer).[7]

  • Telomerase Extension: The extracted protein is incubated with a synthetic telomerase substrate (TS) primer and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (CX).

  • Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The presence of a characteristic ladder of bands indicates telomerase activity.[12]

hTERT mRNA Expression Analysis: Quantitative PCR (qPCR)
  • RNA Extraction: Total RNA is isolated from treated and control cells.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for the hTERT gene and a reference gene (e.g., GAPDH) for normalization.

  • Analysis: The relative expression of hTERT mRNA is calculated using the comparative Ct (ΔΔCt) method.

Telomere Length Measurement: Quantitative PCR (qPCR)

This method compares the amplification of telomeric DNA to that of a single-copy gene.

  • DNA Extraction: Genomic DNA is extracted from treated and control cells.

  • qPCR: Two separate qPCR reactions are performed for each sample: one with primers for the telomeric repeats and another with primers for a single-copy reference gene (e.g., 36B4).

  • Analysis: The relative telomere length is calculated based on the difference in the cycle threshold (Ct) values between the telomere and the single-copy gene amplification.

Signaling Pathways and Broader Biological Effects

While the direct upregulation of hTERT is a core mechanism, Epitalon's effects are likely mediated by a broader network of signaling pathways.

Pineal Gland Regulation and Melatonin Synthesis

Epitalon is a synthetic analog of Epithalamin, a peptide extract from the pineal gland.[3][14] The pineal gland is the primary site of melatonin production, a hormone with known antioxidant and anti-aging properties.[14] Epitalon has been shown to restore melatonin synthesis and normalize circadian rhythms, which can decline with age.[8][11] This suggests a link between the pineal gland, melatonin signaling, and the downstream effects of Epitalon on cellular aging. In a clinical study with 75 women, sublingual Epitalon at 0.5 mg/day for 20 days increased melatonin synthesis by 1.6-fold compared to placebo.[11]

Epitalon_Pineal_Axis Epitalon Epitalon Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Stimulates Melatonin Melatonin Synthesis Pineal_Gland->Melatonin Increases Circadian_Rhythm Circadian Rhythm Normalization Melatonin->Circadian_Rhythm Cellular_Aging Modulation of Cellular Aging Melatonin->Cellular_Aging Antioxidant Effects Circadian_Rhythm->Cellular_Aging

Caption: Epitalon's interaction with the pineal gland and melatonin synthesis.

Epigenetic and Transcriptional Regulation

Epitalon's ability to upregulate hTERT expression points towards its involvement in epigenetic and transcriptional regulation.[11] It is hypothesized that Epitalon can bind to promoter regions of specific genes, such as the hTERT gene, and influence chromatin structure.[11] This could involve modifications to histones or DNA methylation patterns, making the genetic material more or less accessible to the transcriptional machinery.

Epitalon_Epigenetic_Mechanism cluster_nucleus Cell Nucleus Epitalon_in Epitalon Chromatin Chromatin Epitalon_in->Chromatin Interacts with hTERT_Gene hTERT Gene Chromatin->hTERT_Gene Modulates Accessibility Transcription Transcription hTERT_Gene->Transcription Enables hTERT_mRNA hTERT mRNA Transcription->hTERT_mRNA

Caption: Proposed epigenetic mechanism of Epitalon on hTERT gene expression.

Experimental Workflow for Assessing Epitalon's Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of Epitalon on telomerase activation and telomere length.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Lines (Normal & Cancer) culture Cell Culture start->culture treatment Epitalon Treatment (Varying Concentrations & Durations) culture->treatment harvest Harvest Cells treatment->harvest telomerase_assay Telomerase Activity Assay (TRAP) harvest->telomerase_assay qpcr_htert hTERT Expression (qPCR) harvest->qpcr_htert qpcr_telomere Telomere Length (qPCR) harvest->qpcr_telomere analysis Data Analysis & Comparison telomerase_assay->analysis qpcr_htert->analysis qpcr_telomere->analysis

Caption: A standard experimental workflow for studying Epitalon's effects.

Broader Biological Impacts

Beyond its direct effects on telomeres, Epitalon has been reported to exert a range of other beneficial biological effects, including:

  • Antioxidant Properties: Epitalon has demonstrated the ability to enhance the body's antioxidant defense systems, which can mitigate cellular damage from oxidative stress.[11][15]

  • Immune Modulation: Some studies suggest that Epitalon can modulate the immune system, potentially restoring age-related decline in immune function.[11][15]

  • Neuroendocrine Regulation: As a pineal-derived peptide, Epitalon plays a role in regulating the neuroendocrine system.[1][16]

Conclusion and Future Directions

The existing body of scientific literature provides compelling evidence for Epitalon's role in activating telomerase and elongating telomeres in human somatic cells. The quantitative data from in vitro studies consistently demonstrates its ability to upregulate hTERT expression and increase telomere length, particularly in normal cells. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this promising peptide.

Future research should focus on elucidating the precise molecular interactions and signaling cascades that mediate Epitalon's effects. A deeper understanding of its differential activity in normal and cancer cells is crucial for its potential therapeutic applications. Furthermore, well-controlled, large-scale clinical trials are necessary to translate the promising preclinical findings into tangible benefits for human health and longevity. The development of more targeted and efficient delivery systems for Epitalon will also be a key area of future drug development efforts.

References

Epitalon TFA and its Impact on Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The tetrapeptide Epitalon (Ala-Glu-Asp-Gly), available as Epitalon TFA, has emerged as a promising agent in the field of geroscience due to its reported effects on cellular longevity. This technical guide provides an in-depth analysis of the mechanisms by which Epitalon TFA modulates cellular senescence, with a focus on its effects on telomere biology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: Telomerase Activation

Epitalon's primary mechanism in combating cellular senescence lies in its ability to activate the enzyme telomerase.[1][2] Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, thus counteracting the progressive telomere shortening that occurs with each cell division.[3] This telomere attrition is a key trigger for replicative senescence. By activating telomerase, Epitalon can extend the replicative lifespan of cells.[1][2]

In vitro studies have demonstrated that the addition of Epitalon to telomerase-negative human fetal fibroblast cultures induces the expression of the catalytic subunit of telomerase, leading to enzymatic activity and telomere elongation.[1][2] This suggests a reactivation of the telomerase gene in somatic cells, highlighting the potential of Epitalon to prolong the functional life of cell populations.[1][2]

Quantitative Effects of Epitalon TFA on Senescence Markers

The following table summarizes the quantitative data from a key study investigating the effects of Epitalon on various cell lines.

Cell LineTreatment Concentration (µg/mL)Treatment DurationParameter MeasuredResultFold Change/Increase
21NT (Breast Cancer) 0.54 daysTelomere Length2.4 kb to 4 kb~1.67-fold increase
1.04 daysTelomere Length2.4 kb to 4 kb~1.67-fold increase
1.04 dayshTERT mRNA Expression-12-fold upregulation
BT474 (Breast Cancer) 0.24 daysTelomere LengthReached a maximum of 8 kb-
0.54 dayshTERT mRNA Expression-5-fold upregulation
IBR.3 (Normal Fibroblast) 1.03 weekshTERT mRNA Expression-Upregulation
1.03 weeksTelomerase Activity-Significant increase
HMEC (Normal Epithelial) 1.03 weekshTERT mRNA Expression-Upregulation
1.03 weeksTelomerase Activity-Significant increase

Data extracted from Al-dulaimi et al. (2025).[4]

Signaling Pathways and Experimental Workflows

Epitalon-Mediated Telomerase Activation Pathway

The following diagram illustrates the proposed signaling pathway for Epitalon's effect on telomerase and cellular senescence.

Epitalon_Pathway Epitalon Epitalon TFA Nucleus Cell Nucleus Epitalon->Nucleus Enters Cell hTERT hTERT Gene (Telomerase Catalytic Subunit) Nucleus->hTERT Upregulates Expression Telomerase Telomerase Enzyme hTERT->Telomerase Increased Synthesis Telomeres Telomere Elongation Telomerase->Telomeres Catalyzes Senescence Cellular Senescence Telomeres->Senescence Delays Onset Replicative_Lifespan Increased Replicative Lifespan Telomeres->Replicative_Lifespan

Caption: Epitalon's pathway to delay cellular senescence.

General p53/p21-Mediated Cell Cycle Arrest in Senescence

While direct modulation by Epitalon is still under investigation, the p53/p21 pathway is a critical regulator of cellular senescence. The following diagram provides a general overview of this pathway.

p53_p21_Pathway Stress Cellular Stress (e.g., DNA Damage, Telomere Shortening) p53 p53 Activation Stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->CDK_Cyclin Inhibition Senescence_Arrest Senescent Cell Cycle Arrest p21->Senescence_Arrest Rb Rb Phosphorylation CDK_Cyclin->Rb Phosphorylates Cell_Cycle Cell Cycle Progression (G1/S Transition) CDK_Cyclin->Cell_Cycle E2F E2F Transcription Factors Rb->E2F Inhibits E2F->Cell_Cycle Promotes

Caption: The p53/p21 pathway in cellular senescence.

Experimental Workflow for In Vitro Senescence Assay

The following diagram outlines a general workflow for assessing the effects of Epitalon on cellular senescence in vitro.

Senescence_Workflow Start Start: Cell Culture Treatment Treat with Epitalon TFA (Varying Concentrations and Durations) Start->Treatment Incubation Incubation Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis of Senescence Markers Harvest->Analysis SA_beta_gal SA-β-gal Staining Analysis->SA_beta_gal Telomere_Length Telomere Length Assay (qPCR) Analysis->Telomere_Length Gene_Expression Gene Expression Analysis (hTERT, p16, p21) Analysis->Gene_Expression Telomerase_Activity Telomerase Activity Assay (TRAP) Analysis->Telomerase_Activity

Caption: Workflow for in vitro senescence analysis.

Detailed Experimental Protocols

Cell Culture and Epitalon Treatment
  • Cell Lines: Human breast cancer cell lines (21NT, BT474), normal human fibroblasts (IBR.3), and normal human mammary epithelial cells (HMEC) can be used.[4]

  • Culture Conditions: Cells should be maintained in their respective recommended media and conditions.

  • Epitalon Preparation: Prepare a stock solution of Epitalon TFA by dissolving it in sterile, pyrogen-free water.[4]

  • Treatment Protocol:

    • For cancer cell lines, treat with Epitalon at concentrations ranging from 0.1 to 1.0 µg/mL for 4 days.[4]

    • For normal cell lines, treat with 1.0 µg/mL of Epitalon for 3 weeks.[4]

    • Include an untreated control group for comparison.[4]

Telomere Length Measurement by qPCR
  • DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.

  • qPCR Reaction: Perform qPCR to quantify telomeric DNA relative to a single-copy reference gene (e.g., 36B4).[4]

    • Primers: Use primers specific for telomeric repeats and the reference gene.[4]

    • Cycling Conditions: An example of cycling conditions is an initial denaturation at 95°C for 15 minutes, followed by 30 cycles of 95°C for 7 seconds and 58°C for 10 seconds, and a final extension.[4]

  • Data Analysis: Calculate relative telomere length using the comparative Ct (ΔΔCt) method or by using a standard curve to determine absolute length.[5][6]

Telomerase Activity Assay (TRAP)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[7][8]

  • Cell Lysis: Prepare cell extracts using a suitable lysis buffer (e.g., NP-40 based) to release cellular contents, including telomerase.[9]

  • Telomerase Extension: Incubate the cell lysate with a non-telomeric substrate primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.[8]

  • PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. An internal control is often included.[8]

  • Detection: Analyze the PCR products by gel electrophoresis. Active telomerase will produce a characteristic ladder of 6-base pair increments.[10] Alternatively, a quantitative real-time PCR (qTRAP) approach can be used for more precise quantification.[9]

Gene Expression Analysis by RT-qPCR
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for target genes (e.g., hTERT, p16, p21) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal is a widely used biomarker for senescent cells.[11]

  • Fixation: Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution).

  • Staining: Incubate the fixed cells with the SA-β-gal staining solution (containing X-gal) at pH 6.0 overnight at 37°C in a CO2-free incubator.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantification: Determine the percentage of blue-stained (senescent) cells in the total cell population.

Conclusion

Epitalon TFA demonstrates significant potential as an anti-senescence agent, primarily through its ability to activate telomerase and elongate telomeres. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of Epitalon in aging and age-related diseases. The provided diagrams offer a clear visual understanding of the key pathways and workflows involved in this area of research. Further studies are warranted to fully elucidate the upstream signaling pathways that mediate Epitalon's effects and to explore its efficacy and safety in more complex in vivo models.

References

Geroprotective properties of Epitalon TFA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geroprotective Properties of Epitalon TFA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epitalon (also known as Epithalon) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed as a biomimetic of Epithalamin, a natural polypeptide extract from the bovine pineal gland.[1][2][3] Its geroprotective effects are attributed to a multi-faceted mechanism of action that targets several key hallmarks of aging. Primarily, Epitalon is recognized for its ability to activate the enzyme telomerase, thereby elongating telomeres and extending the replicative lifespan of somatic cells.[4][5][6] Beyond telomere maintenance, its properties include restoring circadian rhythms, modulating the immune system, and exhibiting significant antioxidant and antimutagenic activities.[4][7][8] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the geroprotective potential of Epitalon TFA.

Core Geroprotective Mechanisms

Epitalon TFA exerts its anti-aging effects through several distinct but interconnected biological pathways.

Telomere Maintenance and Telomerase Activation

The primary and most studied mechanism of Epitalon is its ability to reactivate telomerase in somatic cells.[4] Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence (the Hayflick limit).[7][9] Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT), leading to telomere elongation.[5][10][11] This action extends the proliferative potential of cells, effectively delaying the onset of cellular aging.[2][6] Studies in human fetal fibroblast cultures demonstrated that while control cells ceased division after the 34th passage, Epitalon-treated cells continued to divide beyond the 44th passage.[2][6] Mechanistically, Epitalon may penetrate the nucleus and bind to specific DNA sequences in the promoter regions of the telomerase gene, modulating its transcription.[4]

In addition to upregulating telomerase in normal cells, Epitalon has been observed to increase telomere length in cancer cell lines through the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism distinct from telomerase activation.[5] Importantly, significant ALT activation was not observed in normal cells, suggesting a differential effect based on cell type.[5]

Antioxidant and Antimutagenic Properties

Epitalon demonstrates robust antioxidant activity, contributing to its geroprotective profile.[1][8] It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase, and glutathione-S-transferase in aging rats.[6][8] This enhancement of the body's endogenous antioxidant defense system helps neutralize reactive oxygen species (ROS), reducing oxidative stress and cellular damage.[7][8][12] In neuroblastoma cells, Epitalon reduced levels of 8-hydroxydeoxyguanosine (8-OHdG), a key marker of oxidative DNA damage.[4] Furthermore, Epitalon exhibits antimutagenic effects by reducing the frequency of chromosome aberrations in bone marrow cells and protecting against genotoxic damage induced by heavy metals.[4][10][13]

Restoration of Circadian and Neuroendocrine Rhythms

Epitalon plays a crucial role in regulating the neuroendocrine system, particularly by influencing the pineal gland to restore youthful circadian rhythms of melatonin and cortisol production.[4][10][11] Melatonin is a potent antioxidant and a key regulator of the sleep-wake cycle, which often becomes dysregulated with age.[7] In aged Rhesus monkeys, Epitalon treatment stimulated melatonin production and normalized its secretion patterns.[4] This effect is believed to be mediated by Epitalon's ability to stimulate the expression of the AANAT enzyme and pCREB transcription factor in pinealocytes, which are essential for melatonin synthesis.[2][4]

Immunomodulation

The aging process is associated with immunosenescence, a decline in immune function. Epitalon has been shown to modulate the immune system by restoring T-cell function.[7] It can increase the production of interferon-gamma by T-cells and upregulate interleukin-2 (IL-2) in aged tissues.[2][3][4] In studies on aging mice, Epitalon was observed to enhance the CD4+ population of bone marrow cells.[2] This recalibration of the immune system can enhance the body's ability to fight infections and potentially reduce the incidence of age-related diseases.[7]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key preclinical and in vitro studies on Epitalon.

Table 1: Effects on Lifespan and Age-Related Biomarkers in Animal Models
ParameterAnimal ModelTreatment DetailsQuantitative ResultReference
Maximum LifespanSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month▲ 12.3% increase vs. control[13]
Lifespan of Last 10% SurvivorsSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month▲ 13.3% increase vs. control[10][13]
Chromosome AberrationsSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month▼ 17.1% decrease in bone marrow cells[2][10][13]
Spontaneous Leukemia IncidenceSwiss-derived SHR mice1.0 µ g/mouse , s.c., 5 days/month▼ 6.0-fold decrease vs. control[13]
Lifespan ExtensionRats and Mice (various)Not specified▲ 25-40% increase in some models[9]
Table 2: Effects on Cellular Mechanisms in Vitro
ParameterCell ModelTreatment DetailsQuantitative ResultReference
Telomere ElongationHuman lymphocytesNot specified▲ 33.3% average increase[2][4]
Telomere ElongationHuman fibroblastsNot specified▲ 44% longer telomeres vs. control[9]
Telomerase ActivityHuman fibroblastsNot specified▲ 2.4-fold increase[9]
hTERT mRNA Expression21NT Breast Cancer Cells1 µg/ml for 4 days▲ 12-fold upregulation[14]
hTERT mRNA ExpressionBT474 Breast Cancer Cells0.5 µg/ml for 4 days▲ 5-fold upregulation[14]
Senescence Marker (p16)Periodontal Ligament Stem CellsNot specified▼ 1.56-fold decrease in expression[2]
Senescence Marker (p21)Periodontal Ligament Stem CellsNot specified▼ 2.22-fold decrease in expression[2]
Senescence Marker (p16)Gingival Mesenchymal Stem CellsNot specified▼ 1.92-fold decrease in expression[2]
Senescence Marker (p21)Gingival Mesenchymal Stem CellsNot specified▼ 2.44-fold decrease in expression[2]
Intracellular ROSMouse Oocytes0.1 mM Epitalon▼ Significant decrease vs. aged control[12]

Experimental Protocols

This section details the methodologies cited in the literature for assessing the geroprotective properties of Epitalon TFA.

In Vivo Lifespan and Biomarker Study in Mice
  • Objective: To evaluate the long-term effects of Epitalon on lifespan, biomarkers of aging, and spontaneous tumor incidence.

  • Animal Model: Female outbred Swiss-derived SHR mice.[13]

  • Methodology:

    • Beginning at 3 months of age, mice were divided into a control group and a treatment group (n=54 per group).[13]

    • The treatment group received subcutaneous (s.c.) injections of Epitalon (1.0 µ g/mouse , equivalent to approx. 30-40 µg/kg) dissolved in 0.1 ml saline.[10][13]

    • The control group received injections of 0.1 ml normal saline.[13]

    • Injections were administered for 5 consecutive days each month for the entire duration of the animals' natural lives.[10][13]

    • Endpoints Measured: Food consumption, body weight, estrous function, frequency of chromosome aberrations in bone marrow cells (cytogenetic analysis), lifespan (mean and maximum), and incidence of spontaneous tumors (histopathological analysis).[10][13]

In Vitro Telomerase Activation and Telomere Length Analysis
  • Objective: To quantify the effect of Epitalon on telomerase expression/activity and telomere length in human cell lines.

  • Cell Models:

    • Normal human cells: Fetal lung fibroblasts (e.g., 602/17), IBR.3 fibroblasts, Human Mammary Epithelial Cells (HMEC).[4][5]

    • Cancer cells: 21NT and BT474 breast cancer lines.[5]

  • Methodology:

    • Cell Culture: Cells are cultured under standard laboratory conditions.

    • Treatment: Epitalon is added to the culture medium at specified concentrations (e.g., 0.5 µg/ml or 1 µg/ml).[14]

    • Incubation: Cells are incubated for a defined period (e.g., 4 days for cancer cells, 3 weeks for normal cells to observe effects on telomere length).[5][14]

    • hTERT Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of hTERT, the catalytic subunit of telomerase.[5][14]

    • Telomerase Activity Assay: Protein is extracted, and telomerase activity is measured using the Telomeric Repeat Amplification Protocol (TRAP) assay.[2][4]

    • Telomere Length Measurement: DNA is extracted, and the average telomere length is quantified using qPCR or Southern blot analysis.[5]

    • ALT Pathway Analysis: The presence of ALT-associated PML bodies is assessed using immunofluorescence microscopy to detect ALT activity, particularly in cancer cells.[5]

Visualizations: Pathways and Workflows

Epitalon_Geroprotective_Mechanisms cluster_main cluster_effects cluster_outcomes Epitalon TFA Epitalon TFA Telomerase Activation Telomerase Activation Epitalon TFA->Telomerase Activation Antioxidant Defense Antioxidant Defense Epitalon TFA->Antioxidant Defense Circadian Restoration Circadian Restoration Epitalon TFA->Circadian Restoration Immunomodulation Immunomodulation Epitalon TFA->Immunomodulation Telomere Lengthening Telomere Lengthening Telomerase Activation->Telomere Lengthening Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Defense->Reduced Oxidative Stress Normalized Melatonin Normalized Melatonin Circadian Restoration->Normalized Melatonin Enhanced T-Cell Function Enhanced T-Cell Function Immunomodulation->Enhanced T-Cell Function

Caption: Logical overview of Epitalon TFA's multi-target geroprotective effects.

Telomerase_Activation_Pathway cluster_cell Somatic Cell cluster_nucleus Nucleus hTERT Gene hTERT Gene hTERT mRNA hTERT mRNA hTERT Gene->hTERT mRNA Transcription Telomerase Telomerase hTERT mRNA->Telomerase Translation (in cytoplasm) Telomere Telomere Telomerase->Telomere Elongates Cellular Senescence Cellular Senescence Telomere->Cellular Senescence Delay of Epitalon Epitalon Epitalon->hTERT Gene Binds to Promoter, Upregulates Expression

Caption: Signaling pathway for Epitalon-induced telomerase activation.

In_Vitro_Workflow cluster_assays Quantitative Assays start Start: Cell Culture (e.g., Human Fibroblasts) treatment Treatment Application - Control (Vehicle) - Epitalon TFA (Dose-Response) start->treatment incubation Incubation (e.g., 4 days to 3 weeks) treatment->incubation extraction Harvest & Extraction (DNA, RNA, Protein) incubation->extraction qpcr qPCR for hTERT (Gene Expression) extraction->qpcr trap TRAP Assay (Enzyme Activity) extraction->trap tel_length Telomere Length (qPCR/Southern Blot) extraction->tel_length analysis Data Analysis & Comparison to Control qpcr->analysis trap->analysis tel_length->analysis end End: Quantify Geroprotective Effect analysis->end

Caption: Experimental workflow for in vitro analysis of Epitalon's effects.

References

Epitalon's Role in Circadian Rhythm Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that has demonstrated significant potential in the regulation of circadian rhythms. This technical guide provides an in-depth analysis of its core mechanisms, focusing on its interaction with the pineal gland, regulation of melatonin synthesis, and influence on the expression of core clock genes. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of chronobiology, pharmacology, and drug development.

Introduction

The circadian rhythm, an approximately 24-hour endogenous cycle, governs a wide array of physiological and behavioral processes in most living organisms. This internal clock is orchestrated by a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus and peripheral clocks in virtually all tissues. The pineal gland, a key component of this system, synthesizes and secretes melatonin, a hormone that plays a pivotal role in synchronizing the sleep-wake cycle and other circadian-regulated functions.

Dysregulation of circadian rhythms is associated with a host of pathologies, including sleep disorders, metabolic syndrome, and accelerated aging. Epitalon, a synthetic peptide mimicking the natural pineal peptide Epithalamin, has emerged as a promising agent for restoring and maintaining circadian homeostasis.[1][2] Its primary mode of action is believed to be the modulation of pineal gland function and the subsequent normalization of melatonin production.[3] Furthermore, recent evidence indicates that Epitalon directly influences the expression of core clock genes, providing a deeper mechanistic insight into its chronobiological effects.[1][4]

Mechanism of Action

Epitalon's regulatory effects on the circadian system are multifactorial, primarily centered on the pineal gland's melatonin synthesis pathway and the transcriptional machinery of the cellular clock.

Regulation of Melatonin Synthesis

Epitalon has been shown to stimulate the production of melatonin by upregulating key components of its synthesis pathway within the pinealocytes.[5] This process is initiated by norepinephrine release from the SCN, which activates a signaling cascade that leads to the transcription of enzymes essential for melatonin production. Epitalon appears to enhance this process by increasing the expression of:

  • Arylalkylamine N-acetyltransferase (AANAT): The rate-limiting enzyme in melatonin synthesis.[5]

  • Phosphorylated cAMP response element-binding protein (pCREB): A transcription factor crucial for the expression of AANAT.[5]

By boosting the levels of AANAT and pCREB, Epitalon facilitates a more robust and rhythmic production of melatonin, particularly in aging models where melatonin secretion is often diminished.[5][6]

Modulation of Clock Gene Expression

Beyond its influence on melatonin, Epitalon directly interacts with the core molecular clockwork. The circadian clock is driven by a transcriptional-translational feedback loop involving a set of core clock genes, including CLOCK, BMAL1, PER1/2, and CRY1/2. Studies have demonstrated that Epitalon can normalize aberrant expression of these genes. Specifically, in individuals with reduced melatonin function, Epitalon has been observed to:

  • Normalize hyper-expression of Clock and Csnk1e genes in leukocytes by a factor of 1.9 to 2.1.[1][4]

  • Increase the hypo-expression of the Cry2 gene in peripheral blood lymphocytes by a factor of 2.[1][4]

This regulatory action on the core clock machinery suggests that Epitalon's benefits extend beyond simple melatonin augmentation, directly influencing the fundamental timekeeping mechanisms within cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Epitalon on key biomarkers of circadian rhythm regulation as reported in various studies.

Table 1: Effect of Epitalon on Melatonin Production

ParameterFold IncreaseStudy PopulationReference
6-Sulfatoxymelatonin (Urine)1.6 - 1.7Middle-aged people[1][4]

Table 2: Effect of Epitalon on Clock Gene Expression in Peripheral Blood Lymphocytes

GeneEffectFold ChangeStudy PopulationReference
ClockNormalization of hyper-expression1.9 - 2.1Individuals with reduced melatonin function[1][4]
Csnk1eNormalization of hyper-expression1.9 - 2.1Individuals with reduced melatonin function[1][4]
Cry2Increase of hypo-expression2Individuals with reduced melatonin function[1][4]

Table 3: Effect of Epitalon on Other Relevant Biomarkers

ParameterFold IncreaseCell TypeReference
Nestin mRNA expression~1.7Human Gingival Mesenchymal Stem Cells[7]
GAP43 mRNA expression~1.6Human Gingival Mesenchymal Stem Cells[7]
β-tubulin III mRNA expression~1.8Human Gingival Mesenchymal Stem Cells[7]
Doublecortin mRNA expression~1.7Human Gingival Mesenchymal Stem Cells[7]

Signaling Pathways and Experimental Workflows

Epitalon's Signaling Pathway for Melatonin Synthesis

Epitalon_Melatonin_Pathway Epitalon Epitalon Pinealocyte Pinealocyte Epitalon->Pinealocyte Enters pCREB pCREB Expression Pinealocyte->pCREB Upregulates AANAT AANAT Expression Pinealocyte->AANAT Upregulates pCREB->AANAT Melatonin_Synth Melatonin Synthesis AANAT->Melatonin_Synth Catalyzes Circadian_Reg Circadian Rhythm Regulation Melatonin_Synth->Circadian_Reg Modulates

Caption: Epitalon's mechanism for enhancing melatonin synthesis in pinealocytes.

Experimental Workflow for Pinealocyte Culture and Treatment

Pinealocyte_Culture_Workflow start Start: Isolate Pineal Glands (Neonatal Rats) digestion Enzymatic Digestion (e.g., Papain or Trypsin) start->digestion centrifugation Cell Filtration & Centrifugation digestion->centrifugation seeding Seed Pinealocytes in Culture Plates (DMEM + 10-20% FBS) centrifugation->seeding incubation Incubate at 37°C, 5% CO2 seeding->incubation treatment Treat with Epitalon (e.g., 0.01 - 1.0 µg/mL) incubation->treatment analysis Endpoint Analysis: - IHC for AANAT/pCREB - RT-qPCR for Clock Genes - ELISA for Melatonin in Media treatment->analysis

Caption: Workflow for primary pinealocyte culture and subsequent Epitalon treatment.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and are intended as a guide for investigating the effects of Epitalon.

Rat Pinealocyte Primary Culture

This protocol describes the isolation and culture of primary pinealocytes from neonatal rats.

  • Animal Handling: Euthanize 2-day-old Wistar rats according to institutional guidelines.

  • Pineal Gland Extraction: Under sterile conditions, dissect the pineal glands and immediately place them in ice-cold Dulbecco's Modified Eagle's Medium (DMEM).[5]

  • Enzymatic Digestion:

    • Wash the glands with a buffer solution.

    • Incubate the glands in 0.25% trypsin for 5-10 minutes with gentle agitation.[5] Alternatively, use a papain-based digestion method.

  • Cell Dissociation and Seeding:

    • Filter the cell suspension to remove undigested tissue.

    • Centrifuge the filtrate at approximately 130 x g for 10 minutes.[5]

    • Resuspend the cell pellet in DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.

    • Seed the cells in 12-well plates and incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Epitalon Treatment:

    • After 24-48 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the desired concentration of Epitalon (e.g., 0.01 µg/mL to 1.0 µg/mL).[7]

    • Include an untreated control group.

    • Culture the cells for the desired experimental duration (e.g., 4 to 7 days), refreshing the medium with Epitalon every 3 days.[7]

Immunohistochemistry (IHC) for AANAT and pCREB

This protocol outlines the general steps for detecting AANAT and pCREB protein expression in cultured pinealocytes.

  • Cell Fixation:

    • Wash the cultured cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation:

    • Incubate the cells with primary antibodies against AANAT or pCREB, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips with an appropriate mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope.

    • Quantify fluorescence intensity to compare protein expression levels between Epitalon-treated and control groups.

Real-Time Quantitative PCR (RT-qPCR) for Clock Gene Expression

This protocol is for quantifying the mRNA expression of clock genes in response to Epitalon treatment.

  • RNA Extraction:

    • Lyse the cultured cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target clock genes (Per1, Per2, Cry1, Cry2, Clock, Bmal1), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Thermocycling:

    • Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 60s).[8]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Compare the fold change in gene expression between Epitalon-treated and control groups.

6-Sulfatoxymelatonin (aMT6s) ELISA for Urine Samples

This protocol describes the quantification of the primary melatonin metabolite in urine, serving as a biomarker for total melatonin production.

  • Sample Collection: Collect first-morning urine samples.

  • Sample Preparation: Dilute the urine samples (e.g., 1:200) with the assay buffer provided in the ELISA kit.[4]

  • ELISA Procedure (Competitive Assay):

    • Add calibrators, controls, and diluted urine samples to the wells of the antibody-coated microplate.

    • Add biotinylated 6-sulfatoxymelatonin and a specific rabbit anti-6-sulfatoxymelatonin antibody to the wells.

    • Incubate for 3 hours at room temperature.[4]

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.[4]

    • Wash the plate again.

    • Add TMB substrate and incubate for 30 minutes to develop color.[4]

    • Stop the reaction with an acidic stop solution.

  • Data Analysis:

    • Measure the optical density at 450 nm using a microplate reader.

    • Calculate the concentration of 6-sulfatoxymelatonin in the samples by interpolating from the standard curve.

Conclusion

Epitalon demonstrates a robust capacity to regulate circadian rhythms through a dual mechanism: the potentiation of melatonin synthesis in the pineal gland and the direct modulation of core clock gene expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of Epitalon for circadian-related disorders. Its ability to restore circadian homeostasis at a molecular level makes it a compelling candidate for drug development in the context of aging, sleep medicine, and metabolic health. Future investigations should aim to further elucidate the precise molecular targets of Epitalon within the transcriptional-translational feedback loop of the circadian clock and to expand on the promising in vitro and in vivo findings through well-controlled clinical trials.

References

Epitalon (AEDG Peptide): A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Epitalon (Ala-Glu-Asp-Gly or AEDG) has emerged as a significant subject of research in the fields of gerontology and neurobiology.[1][2] Synthesized based on the amino acid composition of the natural pineal gland extract Epithalamin, Epitalon has been extensively studied for over two decades, revealing a range of biological activities.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated its geroprotective, antioxidant, and neuroprotective properties.[1][2][4][5] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of Epitalon, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanisms of Neuroprotection

Epitalon's neuroprotective effects are not attributed to a single mechanism but rather to a multi-faceted action on fundamental cellular processes. These include telomerase activation, epigenetic regulation, promotion of neurogenesis, antioxidant defense, and restoration of circadian rhythms.

Epigenetic Regulation and Promotion of Neurogenesis

A primary mechanism of Epitalon's action is its ability to interact with DNA and histone proteins, thereby epigenetically regulating gene expression.[6][7][8] Molecular modeling studies suggest that the AEDG peptide can bind to specific sites on histone proteins (H1/3 and H1/6), which may facilitate the transcription of genes involved in neuronal differentiation.[6][9][10]

This epigenetic modulation directly translates to the promotion of neurogenesis. In studies using human stem cells, Epitalon treatment has been shown to significantly increase the expression of key neurogenic differentiation markers.[6][9][10] These markers are crucial for the development, growth, and migration of new neurons.[6][11]

  • Nestin: A protein expressed in neural progenitor cells, essential for early neuronal development.[6]

  • β-Tubulin III (TUBB3): A microtubule element crucial for mature neuron structure and axonal guidance.

  • Growth Associated Protein 43 (GAP43): A protein involved in axonal growth and neural plasticity.[6][11]

  • Doublecortin (DCX): A microtubule-associated protein critical for the migration of developing neurons.[6][11]

By upregulating these genes and proteins, Epitalon supports the potential for neuronal replacement and repair, which is a key therapeutic goal in combating neurodegenerative diseases like Alzheimer's and Parkinson's.[6]

G cluster_0 Epitalon's Epigenetic Influence on Neurogenesis Epitalon Epitalon (AEDG Peptide) Histones Binds to Histones (H1/3, H1/6) Epitalon->Histones Interaction Chromatin Chromatin Remodeling Histones->Chromatin Leads to Gene_Expr Increased Transcription of Neurogenic Genes Chromatin->Gene_Expr Enables Protein_Synth Increased Synthesis of Neurogenic Proteins Gene_Expr->Protein_Synth Outcome Promotion of Neuronal Differentiation & Growth Protein_Synth->Outcome Contributes to

Epigenetic mechanism of Epitalon-induced neurogenesis.
Telomerase Activation and Cellular Senescence

Epitalon is widely recognized for its ability to activate the enzyme telomerase.[11][12][13] Telomerase is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[12] Critically short telomeres lead to cellular senescence and an increased risk of age-related diseases.

In human somatic cell cultures, Epitalon has been shown to induce the expression of telomerase components, leading to telomere elongation.[1][4] This action helps to overcome the Hayflick limit, the point at which cells can no longer divide, thereby extending the replicative lifespan of cells.[11][14] By delaying cellular senescence, Epitalon helps preserve the integrity and function of neuronal and supporting glial cells over time.

Antioxidant and Anti-Inflammatory Effects

Neurons are particularly susceptible to oxidative stress due to their high metabolic rate.[12] Epitalon demonstrates significant antioxidant properties, which contribute to its neuroprotective capacity.[1][2][12][14] It has been shown to reduce levels of 8-hydroxydeoxyguanosine (8-OHdG), a key marker of oxidative DNA damage that accumulates in aging neurons and is elevated in neurodegenerative conditions.[11]

The peptide may also bolster the brain's intrinsic antioxidant defenses by activating pathways like Nrf2.[11] Furthermore, by reducing chronic inflammation, a known contributor to Alzheimer's pathology, Epitalon creates a less hostile environment for neurons, potentially preventing neurotoxicity.[7][12]

Regulation of Melatonin and Circadian Rhythms

Epitalon normalizes the function of the pineal gland, which naturally declines with age, leading to restored production of melatonin.[7][12] Melatonin is not only crucial for regulating the sleep-wake cycle but also acts as a potent antioxidant within the brain and may directly inhibit the toxicity of β-amyloid.[12] By restoring melatonin levels and circadian rhythms, Epitalon provides multiple layers of neuroprotection, improving sleep quality and enhancing the brain's defense against oxidative damage.[5][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on Epitalon's neuroprotective and related effects.

Table 1: Effects on Gene and Protein Expression in Human Stem Cells

Marker Fold Increase in mRNA Expression Observation Cell Type Reference
Nestin 1.6 - 1.8x Upregulation of protein synthesis confirmed hGMSCs¹ [6][9][10]
GAP43 1.6 - 1.8x Upregulation of protein synthesis confirmed hGMSCs [6][9][10]
β-Tubulin III 1.6 - 1.8x Upregulation of protein synthesis confirmed hGMSCs [6][9][10]
Doublecortin 1.6 - 1.8x Upregulation of protein synthesis confirmed hGMSCs [6][9][10]
sAPP² ~20% Increase Increased secretion of neuroprotective sAPP SH-SY5Y³ [11]

¹ human Gingival Mesenchymal Stem Cells ² soluble Amyloid Precursor Protein ³ human Neuroblastoma Cell Line

Table 2: Effects on Cellular Aging and Lifespan

Parameter Quantitative Effect Model System Reference
Telomere Elongation ~33.3% (average) Human somatic cells [1][4][11]
Telomerase Expression ~2.5x increase Human cell cultures [15]
p16 Senescence Marker 1.92x reduction hGMSCs [4]
p21 Senescence Marker 2.44x reduction hGMSCs [4]
Lifespan Extension Up to 16% Drosophila melanogaster [1]

| Lifespan Extension | Up to 25% | Mice |[16] |

Key Experimental Protocols

This section details the methodologies used in a representative in vitro study to assess the neurogenic potential of Epitalon.

Study of Neurogenic Differentiation in Human Gingival Mesenchymal Stem Cells (hGMSCs)

Objective: To investigate the influence of Epitalon on the expression of neurogenic differentiation genes and proteins in hGMSCs.

Methodology:

  • Cell Culture:

    • Human gingival mesenchymal stem cells (hGMSCs) are isolated and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • The multipotent nature of the cells is confirmed by inducing differentiation into osteogenic and adipogenic lineages.

  • Peptide Treatment:

    • hGMSCs are treated with Epitalon (AEDG peptide) at a concentration of 0.01 µg/mL.[6][8]

    • The treatment period is maintained for one week, with the culture medium and peptide being refreshed as required.[8]

    • A control group of untreated hGMSCs is cultured in parallel under identical conditions.

  • Analysis:

    • Immunofluorescence Confocal Microscopy: After the treatment period, cells are fixed, permeabilized, and incubated with primary antibodies against neurogenic markers (Nestin, GAP43, β-tubulin III, Doublecortin). Subsequently, they are treated with fluorescently-labeled secondary antibodies and observed under a confocal microscope to visualize and qualitatively assess protein expression and localization.[8]

    • Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from both treated and untreated cells. cDNA is synthesized via reverse transcription. RT-PCR is then performed using specific primers for the target genes (Nestin, GAP43, β-tubulin III, Doublecortin) and a housekeeping gene (e.g., GAPDH) for normalization. The relative fold change in gene expression in the treated group compared to the control is calculated.[6]

G cluster_1 Experimental Workflow: In Vitro Neurogenesis Assay start 1. Cell Culture - Isolate and culture hGMSCs - Confirm multipotency treatment 2. Peptide Treatment (1 week) - Control Group (no peptide) - Epitalon Group (0.01 µg/mL) start->treatment analysis 3. Analysis treatment->analysis rtpcr RT-PCR (Quantify mRNA Expression) analysis->rtpcr Gene Level if Immunofluorescence (Visualize Protein Synthesis) analysis->if Protein Level results 4. Data Interpretation - Compare gene and protein expression between groups rtpcr->results if->results G cluster_2 Logical Relationships of Epitalon's Neuroprotective Effects cluster_actions Primary Molecular Actions cluster_outcomes Cellular & Systemic Outcomes Epitalon Epitalon (AEDG) Action1 Telomerase Activation Epitalon->Action1 Action2 Epigenetic Regulation (Histone Interaction) Epitalon->Action2 Action3 Antioxidant Pathway Modulation (Nrf2) Epitalon->Action3 Action4 Pineal Gland Regulation Epitalon->Action4 Outcome1 Delayed Cellular Senescence Action1->Outcome1 Outcome2 Promotion of Neurogenesis Action2->Outcome2 Outcome3 Reduced Oxidative Damage Action3->Outcome3 Outcome4 Restored Melatonin & Rhythms Action4->Outcome4 Final Overall Neuroprotection - Enhanced Neuronal Survival - Improved Plasticity - Cognitive Health Support Outcome1->Final Outcome2->Final Outcome3->Final Outcome4->Final

References

Epitalon TFA and pineal gland function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Epitalon TFA and its Influence on Pineal Gland Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly), a synthetic tetrapeptide, is a bio-active compound derived from the natural pineal gland extract, Epithalamin.[1][2][3][4] This technical guide provides a comprehensive overview of Epitalon TFA (the trifluoroacetate salt form commonly used in research), with a primary focus on its mechanisms of action related to pineal gland function and cellular rejuvenation.[1][3][5] We will explore its well-documented role as a telomerase activator and its intricate relationship with the neuroendocrine system, particularly in the regulation of melatonin synthesis and circadian rhythms. This document synthesizes key preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes core pathways and workflows to serve as a resource for research and development professionals.

Molecular Profile of Epitalon TFA

Epitalon is a tetrapeptide with the amino acid sequence L-Alanyl-L-glutamyl-L-aspartyl-glycine.[6] The trifluoroacetic acid (TFA) salt is a common formulation resulting from the purification process using high-performance liquid chromatography (HPLC).[1][3][7] While the TFA counterion can affect the peptide's net weight and solubility, it is not expected to interfere with most standard biological assays.[7]

  • IUPAC Name: (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[6]

  • Molecular Formula: C₁₄H₂₂N₄O₉[6]

  • Molar Mass: 390.349 g/mol [6]

Epitalon was developed to replicate the geroprotective and neuroendocrine effects of Epithalamin, a complex polypeptide extract from bovine pineal glands.[1][2][8] Its primary mechanisms of action are centered on telomerase activation and the regulation of the pineal gland.[4][9][10]

Core Mechanism I: Telomerase Activation and Cellular Senescence

One of the most significant reported activities of Epitalon is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[6][9][11] In most somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division—a key driver of cellular aging (the Hayflick limit).[11][12]

Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT) in human somatic cells.[13][14] This reactivation leads to telomere elongation, which has been observed to extend the proliferative potential of cells in culture.[6] In one study on human fetal fibroblasts, Epitalon treatment allowed cells to surpass their normal Hayflick limit of 34 passages, continuing to divide beyond 44 passages.[6] Another study noted an average telomere elongation of 33.3% in human somatic cells.[1]

This mechanism appears to involve direct interaction with DNA. Research suggests Epitalon can penetrate the cell nucleus and bind to promoter regions of the telomerase gene, modifying chromatin structure to make the gene more accessible for transcription.[11]

Signaling Pathway: Telomerase Activation

The following diagram illustrates the proposed mechanism for Epitalon-induced telomerase activation.

G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Chromosome Epitalon Epitalon TFA Chromatin Chromatin Structure Epitalon->Chromatin Penetrates Nucleus TERT_Gene TERT Gene Promoter Chromatin->TERT_Gene Modifies structure, increases accessibility hTERT_mRNA hTERT mRNA TERT_Gene->hTERT_mRNA Upregulates Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Elongation Telomere Elongation Telomerase->Elongation Catalyzes Telomere Telomere Shortening Elongation->Telomere Counteracts

Epitalon's pathway to telomerase activation.

Core Mechanism II: Pineal Gland Modulation and Melatonin Regulation

Epitalon's origins in pineal gland research underscore its profound effects on this master regulator of circadian rhythms.[8][15] The pineal gland's primary function is the synthesis and secretion of melatonin, a hormone that governs sleep-wake cycles, immune function, and antioxidant defenses.[8] Melatonin production naturally declines with age, leading to disruptions in these critical processes.[16]

Epitalon has been demonstrated to restore the circadian rhythm of melatonin production in aged animals and elderly humans.[13][17][18] It appears to exert a direct, tissue-specific effect on the pineal gland.[1][11]

Key findings include:

  • Enzyme Regulation: In rat pinealocytes, Epitalon upregulates the expression of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis.[5][8][11]

  • Transcription Factor Activation: It also increases the expression of the transcription factor pCREB (phospho-CREB), which is involved in regulating pineal cell activity and melatonin synthesis.[1][5][11]

  • Restoration of Nightly Peaks: In aged rhesus monkeys, Epitalon administration significantly increased night-time plasma melatonin levels, restoring them to patterns seen in younger animals, while also normalizing cortisol rhythms.[18][19]

  • Protection of Pineal Tissue: Studies suggest Epitalon selectively protects aged human pineal cells from degeneration, preserving the structural and cellular integrity of the gland.[1][11]

Interestingly, while some studies show a direct effect on melatonin synthesis in pinealocyte cultures, others found it did not influence melatonin secretion in isolated perifused pineal glands, suggesting its mechanism may be more complex and potentially involve interactions within the larger neuroendocrine axis.[1]

Signaling Pathway: Melatonin Synthesis Regulation

The diagram below outlines how Epitalon is thought to modulate the melatonin synthesis pathway within a pinealocyte.

G cluster_0 Pinealocyte Epitalon Epitalon pCREB pCREB Transcription Factor Epitalon->pCREB Upregulates AANAT_Gene AANAT Gene pCREB->AANAT_Gene Activates Transcription AANAT_Enzyme AANAT Enzyme AANAT_Gene->AANAT_Enzyme Serotonin Serotonin Melatonin Melatonin Serotonin->Melatonin Catalyzed by AANAT Enzyme Secretion Melatonin Secretion (Normalized Rhythm) Melatonin->Secretion

Epitalon's influence on melatonin synthesis.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from preclinical and clinical studies on Epitalon and the related pineal extract, Epithalamin.

Table 1: Effects on Lifespan and Cellular Aging
ParameterModel SystemTreatment DetailsOutcomeReference
Telomere ElongationHuman Somatic CellsIn vitroAverage increase of 33.3%[1]
Proliferative LimitHuman Fetal FibroblastsIn vitroExtended from 34 to >44 passages[6]
Maximum LifespanSwiss-derived SHR mice1.0 µ g/mouse , 5 days/month13.3% increase for the last 10% of survivors[17]
LifespanDrosophila melanogaster0.001x10⁻⁶ to 5x10⁻⁶ wt.% in medium11-16% increase[18]
Chromosome AberrationsSwiss-derived SHR mice1.0 µ g/mouse , 5 days/month17.1% decrease in bone marrow cells[17]
Table 2: Effects on Pineal Function and Hormonal Rhythms
ParameterModel SystemTreatment DetailsOutcomeReference
Night Melatonin LevelOld Rhesus Monkeys (20-26 yrs)10 µ g/animal/day , IM, 7-10 days>3-fold increase vs. control (p<0.001)[18][19]
Melatonin MetaboliteWomen0.5 mg/day, sublingual, 20 days1.6-fold increase in urinary 6-sulfatoxymelatonin[11]
Clock Gene ExpressionWomen (Leukocytes)0.5 mg/day, sublingual, 20 days1.8-fold decrease[11]
Cry2 Gene ExpressionWomen (Leukocytes)0.5 mg/day, sublingual, 20 days2-fold increase[11]
Cortisol RhythmOld Rhesus Monkeys10 µ g/animal/day , IM, 7-10 daysNormalization of circadian rhythm[13][16][17]

Detailed Experimental Protocols

Protocol: In Vitro Telomerase Activity Assessment in Human Fibroblasts

This protocol describes a typical workflow for evaluating the effect of Epitalon on telomerase activity and telomere length in a human somatic cell line.

  • Cell Culture:

    • Human fetal lung fibroblasts (e.g., line 602/17) are cultured in standard medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[1]

    • Control cultures receive a vehicle (e.g., sterile PBS), while experimental cultures are treated with Epitalon TFA at a specified concentration (e.g., 0.1 µM).

    • Cells are passaged upon reaching confluence, and the population doubling level is meticulously tracked. The experiment continues until control cells enter senescence (cease to divide).[6]

  • Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol):

    • At various passages, cell lysates are prepared from both control and treated cultures.

    • The TRAP assay is performed, which is a PCR-based method. Telomerase in the lysate, if active, adds telomeric repeats to a synthetic DNA primer.

    • These extended products are then amplified by PCR.

    • The PCR products are resolved on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates positive telomerase activity, and the intensity of the ladder corresponds to the level of activity.[11]

  • Telomere Length Analysis:

    • Genomic DNA is extracted from cells at different passages.

    • Terminal Restriction Fragment (TRF) analysis is performed. DNA is digested with restriction enzymes that do not cut within the telomeric repeats.

    • The digested DNA is separated by gel electrophoresis, transferred to a membrane (Southern blot), and probed with a labeled telomere-specific sequence.

    • The resulting smear on the autoradiogram represents the distribution of telomere lengths, and the mean length can be calculated.[1]

Experimental Workflow: In Vitro Telomerase Assay

The following diagram provides a visual representation of the experimental protocol described above.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Start: Human Fibroblast Culture split Split Culture into Two Groups start->split control Group 1: Control (Vehicle Treatment) split->control exp Group 2: Experimental (Epitalon TFA Treatment) split->exp passage Culture & Passage Cells (Track Doublings) control->passage exp->passage harvest Harvest Cells at Multiple Passages passage->harvest lysate Prepare Cell Lysates harvest->lysate dna Extract Genomic DNA harvest->dna trap TRAP Assay lysate->trap trf TRF Analysis dna->trf result_trap Result: Telomerase Activity Level trap->result_trap result_trf Result: Mean Telomere Length trf->result_trf

Workflow for assessing Epitalon's effect on telomeres.

Logical Relationships of Epitalon's Systemic Effects

Epitalon's primary actions on the pineal gland and cellular telomeres initiate a cascade of downstream effects that contribute to its overall geroprotective profile. The restoration of youthful melatonin cycles and the extension of cellular lifespan have broad implications for endocrine, immune, and metabolic health.

G cluster_primary Primary Mechanisms cluster_secondary Secondary Effects cluster_tertiary Systemic Outcomes Epitalon Epitalon Administration Pineal Pineal Gland Regulation Epitalon->Pineal Telomerase Telomerase Activation Epitalon->Telomerase Melatonin Normalized Melatonin Synthesis Pineal->Melatonin Antioxidant Antioxidant Defense Pineal->Antioxidant Telomere Telomere Maintenance Telomerase->Telomere Circadian Circadian Rhythm Stabilization Melatonin->Circadian Hormonal Hormonal Balance Melatonin->Hormonal Cellular Delayed Cellular Senescence Telomere->Cellular Immune Improved Immune Function Antioxidant->Immune Circadian->Hormonal

Logical cascade of Epitalon's biological effects.

Conclusion

Epitalon TFA presents a compelling profile as a regulatory peptide with dual-action capabilities targeting fundamental aging processes. Its mechanisms, centered on the reactivation of telomerase and the functional restoration of the pineal gland, are well-supported by a body of preclinical and early-stage clinical research. The ability to elongate telomeres suggests a direct impact on cellular lifespan, while the normalization of melatonin production indicates a profound influence on the body's central circadian clock. The quantitative data, though often from studies conducted by a concentrated group of researchers, consistently points towards significant geroprotective and regulatory effects. For drug development professionals, Epitalon serves as a valuable molecular tool for investigating the interplay between the neuroendocrine system, cellular aging, and overall healthspan, offering potential pathways for therapies aimed at age-related pathologies. Further independent, large-scale clinical trials are necessary to fully validate these findings for therapeutic applications.

References

Unraveling the Molecular Intricacies of Epitalon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Cellular Targets and Mechanisms of the Synthetic Tetrapeptide Epitalon in Human Cells

Introduction

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed based on the naturally occurring pineal gland peptide, Epithalamin.[1][2] It has garnered significant interest in the scientific community for its potential geroprotective and bioregulatory effects. This technical guide provides a comprehensive overview of the known molecular targets of Epitalon in human cells, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular aging, neurogenesis, and oncology.

Primary Molecular Target: Telomere Maintenance and Telomerase Activation

The most well-documented molecular effect of Epitalon is its ability to induce telomerase activity, leading to the elongation of telomeres.[1][2] Telomeres are protective nucleoprotein caps at the ends of chromosomes that shorten with each cell division, contributing to cellular senescence. Epitalon has been shown to counteract this process in normal human cells.

Quantitative Effects on Telomere Biology

Epitalon's impact on telomere length, the expression of the catalytic subunit of telomerase (hTERT), and telomerase activity has been quantified in various human cell lines.

Cell LineCell TypeEpitalon ConcentrationTreatment DurationEffect on Telomere LengthhTERT mRNA Expression (Fold Change)Telomerase Activity (Fold Change vs. Untreated)Reference
IBR.3Normal Human Fibroblasts1.0 µg/mL3 weeksElongationElevated~4[3]
HMECNormal Human Mammary Epithelial Cells1.0 µg/mL3 weeksElongationElevated~26[3]
21NTHuman Breast Cancer0.5 µg/mL4 days2.4 kb to 4 kb-Not Significantly Increased[3]
21NTHuman Breast Cancer1.0 µg/mL4 days2.4 kb to 4 kb~12Not Significantly Increased[3]
BT474Human Breast Cancer0.2 µg/mL4 daysReached max of 8 kb-Not Significantly Increased[3]
BT474Human Breast Cancer0.5 µg/mL4 daysLower rate of extension~5Not Significantly Increased[3]
Human Fetal FibroblastsNormal Human FibroblastsNot specifiedNot specified2.4-fold lengthening--[2]
Human Somatic CellsMixedNot specifiedNot specifiedAverage of 33.3% increase--[4]

Note: In the cancer cell lines 21NT and BT474, telomere elongation was observed to occur through the Alternative Lengthening of Telomeres (ALT) pathway, rather than a significant increase in telomerase activity.[3]

Signaling Pathway

Epitalon is capable of penetrating the cell nucleus.[5] It is hypothesized to bind to specific DNA sequences in the promoter region of the hTERT gene, leading to chromatin decondensation and increased gene transcription. This results in higher levels of hTERT mRNA and, consequently, more active telomerase enzyme, which then adds telomeric repeats to the chromosome ends.

Epitalon_Telomerase_Pathway Epitalon-Mediated Telomerase Activation cluster_cell Human Cell cluster_nucleus Nucleus Epitalon Epitalon Cell_Membrane Promoter hTERT Gene Promoter Nucleus hTERT_mRNA hTERT mRNA Promoter->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres

Epitalon's pathway to telomerase activation.

Epigenetic Regulation: Histone Binding and Chromatin Remodeling

Epitalon's influence extends to the epigenetic landscape of the cell. It has been shown to interact with linker histones and induce changes in chromatin structure, which likely underpins its broad effects on gene expression.

Interaction with Histones

Molecular modeling studies have predicted that Epitalon preferentially binds to linker histones H1/3 and H1/6 at sites that interact with DNA.[6] This interaction is thought to be a key mechanism through which Epitalon modulates gene expression.

Histone SubtypePredicted Binding Site SequencePredicted Binding Energy (kcal/mol)Reference
H1/6Tyr-Arg-Lys-Thr-Gln-64.51[6]
H1/3His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys-56.49[6]
Chromatin Decondensation

In lymphocytes from elderly individuals, Epitalon has been observed to induce the decondensation of pericentromeric structural heterochromatin and activate ribosomal genes.[7][8] This suggests a role for Epitalon in reversing some of the age-related changes in chromatin structure, potentially making genes that were repressed more accessible for transcription. While this effect has been qualitatively described, specific quantitative data on the extent of decondensation in human cells is currently limited in the available literature.

Modulation of Gene Expression in Neurogenesis

Epitalon has been shown to upregulate the expression of several genes that are markers for neurogenic differentiation in human gingival mesenchymal stem cells (hGMSCs).

GeneFunctionmRNA Expression (Fold Change vs. Untreated)Reference
NestinNeural progenitor marker~1.7[6]
GAP43Axon growth~1.6[6]
β-Tubulin IIINeuronal differentiation and migration~1.8[6]
DoublecortinNeuronal differentiation and migration~1.7[6]

This upregulation of key neurogenic genes suggests a potential role for Epitalon in promoting neuronal differentiation. The proposed mechanism involves its epigenetic effects through histone binding, which increases the transcription of these genes.[6]

Epitalon_Neurogenesis Epitalon's Influence on Neurogenic Gene Expression cluster_genes Upregulated Genes Epitalon Epitalon Histones Histones (H1/3, H1/6) Epitalon->Histones Binds to Chromatin Chromatin Remodeling Histones->Chromatin Nestin Nestin Chromatin->Nestin GAP43 GAP43 Chromatin->GAP43 BTubulin β-Tubulin III Chromatin->BTubulin DCX Doublecortin Chromatin->DCX Neurogenesis Neuronal Differentiation Nestin->Neurogenesis GAP43->Neurogenesis BTubulin->Neurogenesis DCX->Neurogenesis TRAP_Assay_Workflow TRAP Assay Workflow start Cell Culture & Epitalon Treatment lysis Cell Lysis & Protein Extraction start->lysis extension Telomerase Extension Reaction (TS Primer + dNTPs) lysis->extension pcr PCR Amplification (Reverse Primer + Taq Polymerase) extension->pcr gel Polyacrylamide Gel Electrophoresis pcr->gel quant Staining, Visualization & Densitometry gel->quant end Quantification of Telomerase Activity quant->end

References

Epitalon's Influence on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly or AEDG) has emerged as a significant subject of investigation in the fields of gerontology and molecular biology. Derived from the natural pineal gland peptide, Epithalamin, Epitalon exhibits a range of biological activities, primarily centered on its ability to modulate gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms through which Epitalon influences cellular function, with a focus on telomerase regulation, epigenetic modifications, and the expression of genes involved in neurogenesis, cellular senescence, and other vital pathways. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling and experimental workflows.

Core Mechanism: Telomerase Regulation and Mitigation of Cellular Senescence

One of the most well-documented effects of Epitalon is its ability to combat cellular senescence by activating the expression of telomerase, the enzyme responsible for maintaining telomere length.[1][2][3] Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, eventually leading to replicative senescence. Epitalon has been shown to induce the expression of the telomerase catalytic subunit (hTERT), leading to increased telomerase activity and the elongation of telomeres, thereby extending the proliferative potential of somatic cells.[1][4]

1.1. Quantitative Effects on Telomerase and Telomeres

Studies in human cell cultures have demonstrated significant quantitative changes in telomerase activity and telomere length following treatment with Epitalon.

Cell LineParameterResultFold ChangeReference
Human Fetal FibroblastsTelomere LengthAverage increase of 33.3%1.33x[4][5]
IBR.3 (Normal Fibroblast)Telomerase ActivitySignificant Increase~4x[6]
HMEC (Normal Mammary)Telomerase ActivitySignificant Increase~26x[6]

1.2. Gene Expression of Senescence Markers

Epitalon has also been shown to downregulate key genes associated with cellular senescence, further supporting its role as a geroprotector.

Cell LineGene TargetResultFold Change (Reduction)Reference
Periodontal Ligament Stem Cellsp16Expression Reduced1.56x[5]
Periodontal Ligament Stem Cellsp21Expression Reduced2.22x[5]
Gingival Mesenchymal Stem Cellsp16Expression Reduced1.92x[5]
Gingival Mesenchymal Stem Cellsp21Expression Reduced2.44x[5]

1.3. Experimental Protocol: Induction of Telomerase in Human Fibroblasts

A foundational experiment demonstrating Epitalon's effect on telomerase involved primary cultures of human fetal lung fibroblasts.[4]

  • Cell Culture: Human fetal lung fibroblasts (line 602/17, 24 weeks) were used starting from passage 27.[4]

  • Treatment: Cells were treated with Epitalon at a concentration of 0.05 µg/ml for a duration of 4 days.[4]

  • Analysis:

    • Gene Expression: The expression of the telomerase catalytic subunit was assessed.[4]

    • Enzyme Activity: Telomerase activity was measured using the telomeric repeat amplification protocol (TRAP) assay.[1][4]

    • Immunohistochemistry: Staining was performed to visualize the presence of telomerase-positive cells.[4]

    • Telomere Length: Mean telomere length was analyzed to quantify the extent of elongation.[4]

1.4. Signaling Pathway: Telomerase Activation The proposed mechanism involves Epitalon penetrating the cell nucleus and binding to specific DNA sequences in the promoter region of the telomerase gene, which modulates its transcriptional activity.[7]

Epitalon_Telomerase_Pathway Epitalon Epitalon (AEDG) Nucleus Cell Nucleus Epitalon->Nucleus Enters DNA hTERT Gene Promoter Region Nucleus->DNA Interacts with Transcription Increased Transcription DNA->Transcription hTERT_mRNA hTERT mRNA Transcription->hTERT_mRNA Translation Translation hTERT_mRNA->Translation Telomerase Active Telomerase Enzyme Translation->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Senescence Delayed Cellular Senescence Telomeres->Senescence Epigenetic_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Proposed Epigenetic Mechanism hGMSCs hGMSCs Culture Treatment Epitalon (AEDG) Treatment (1 week) hGMSCs->Treatment Analysis RT-PCR Analysis of Neurogenic Genes Treatment->Analysis Epitalon Epitalon (AEDG) Histones Linker Histones (H1/3, H1/6) Epitalon->Histones Binds to Chromatin Chromatin Remodeling (Decondensation) Histones->Chromatin Genes Increased Transcription of Neurogenic Genes Chromatin->Genes Broad_Effects Epitalon Epitalon (AEDG) Telomerase Telomerase (hTERT) Gene Epitalon->Telomerase Upregulates Neurogenesis Neurogenesis Genes (Nestin, GAP43, etc.) Epitalon->Neurogenesis Upregulates Circadian Circadian Genes (Clock, Cry2) Epitalon->Circadian Regulates Immune Immune Genes (IL-2) Epitalon->Immune Upregulates Antioxidant Antioxidant Genes (SOD, CAT) Epitalon->Antioxidant Upregulates Senescence Senescence Genes (p16, p21) Epitalon->Senescence Downregulates

References

Epitalon TFA: An In-Depth Technical Guide to its Antioxidant Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon TFA, a synthetic tetrapeptide (Ala-Glu-Asp-Gly) derived from the natural pineal gland extract Epithalamin, has garnered significant interest in the scientific community for its potential geroprotective and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the antioxidant pathways modulated by Epitalon TFA, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways. Its primary mechanism of action involves the activation of telomerase and modulation of gene expression, which collectively contribute to its anti-aging effects.[3][4]

Core Antioxidant Mechanisms

Epitalon TFA exerts its antioxidant effects through a multi-faceted approach, primarily by enhancing the body's endogenous antioxidant defense systems rather than acting as a direct radical scavenger.[5][6] The core mechanisms include the activation of key antioxidant enzymes, reduction of reactive oxygen species (ROS), and modulation of signaling pathways involved in cellular stress responses.[5][7]

Upregulation of Endogenous Antioxidant Enzymes

A primary antioxidant pathway influenced by Epitalon is the upregulation of crucial antioxidant enzymes.[5] Studies have shown that Epitalon can significantly increase the expression and activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][8] This enhancement of the cellular antioxidant shield helps to neutralize harmful free radicals and reduce oxidative damage.[9]

Reduction of Reactive Oxygen Species (ROS)

Epitalon has been demonstrated to effectively reduce intracellular levels of ROS.[7] This is achieved both through the upregulation of antioxidant enzymes and by preserving mitochondrial function, a primary source of cellular ROS.[5][10] By mitigating ROS accumulation, Epitalon helps protect cells from oxidative stress-induced damage and apoptosis.[2]

Inhibition of Lipid Peroxidation

The peptide has also been shown to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular dysfunction.[7] This protective effect helps maintain the integrity and fluidity of cellular membranes.

Modulation of Melatonin Synthesis

Epitalon can stimulate the pineal gland to restore and normalize the natural rhythm of melatonin production.[11][12] Melatonin is a potent antioxidant in its own right, and by optimizing its synthesis, Epitalon indirectly contributes to the body's overall antioxidant capacity.[13]

Quantitative Data on Antioxidant Effects

The following tables summarize the quantitative findings from key in vitro and in vivo studies on the antioxidant effects of Epitalon.

Study Focus Model System Epitalon TFA Concentration Key Quantitative Findings Reference
ROS Reduction in OocytesMouse Oocytes0.05 mM and 0.1 mMMarkedly reduced ROS levels. Higher concentrations (1 mM and 2 mM) did not show a significant reduction.[1]
H₂O₂ Generation in Retinal CellsHuman Retinal Pigment Epithelial (ARPE-19) Cells40 ng/mL and 60 ng/mLDiminished high-glucose-induced H₂O₂ generation.[14]
Antioxidant Gene ExpressionHuman Retinal Pigment Epithelial (ARPE-19) Cells20, 40, and 60 ng/mLAttenuated the downregulation of SOD2, CAT, and HMOX1 mRNA expression induced by high glucose.[14]
Lifespan Extension (related to antioxidant properties)Drosophila melanogasterVery low concentrationsIncreased lifespan by 11-16%.[7]
Chromosomal AberrationsBone Marrow Cells (SHR mice)~30-40 µg/kg (in vivo)Decreased the frequency of chromosome aberrations by 17.1%.
Melatonin SynthesisHuman clinical trial (75 women)0.5mg per dayIncreased melatonin synthesis by 160% compared to placebo.[12]

Experimental Protocols

In Vitro ROS Measurement in Mouse Oocytes
  • Objective: To determine the effect of Epitalon on intracellular ROS levels in aging mouse oocytes.

  • Cell Culture: Oocytes were collected from female mice and cultured in M2 medium.

  • Epitalon Treatment: Oocytes were divided into groups and treated with varying concentrations of Epitalon (0.05 mM, 0.1 mM, 1 mM, and 2 mM) for 24 hours. A control group without Epitalon was also maintained.

  • ROS Detection: Intracellular ROS levels were measured using a fluorescent probe (e.g., DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, was quantified using confocal microscopy and image analysis software (e.g., ImageJ).

  • Statistical Analysis: Data from multiple independent experiments were analyzed for statistical significance, typically using a t-test or ANOVA.[3]

In Vitro Antioxidant Gene Expression Analysis in ARPE-19 Cells
  • Objective: To investigate the effect of Epitalon on the expression of antioxidant genes in a model of diabetic retinopathy.

  • Cell Culture: Human retinal pigment epithelial (ARPE-19) cells were cultured under standard conditions. Oxidative stress was induced by exposing the cells to a high concentration of glucose (35 mM) for 72 hours.

  • Epitalon Treatment: Epitalon was added to the cell culture at concentrations of 20, 40, and 60 ng/mL.

  • RNA Extraction and qPCR: Total RNA was isolated from the cells. The expression levels of antioxidant genes (SOD2, CAT, and HMOX1) were quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: Gene expression levels were normalized to a housekeeping gene, and the fold change in expression was calculated for each treatment group compared to the control.[14]

Signaling Pathways and Visualizations

Nrf2 Signaling Pathway

Epitalon is believed to exert some of its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[5]

Nrf2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epitalon Epitalon TFA CellMembrane Keap1 Keap1 Epitalon->Keap1 Inhibits Cytoplasm Nrf2 Nrf2 Nrf2->Keap1 Nucleus Nrf2->Nucleus Translocation Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulation

Caption: Epitalon's proposed activation of the Nrf2 antioxidant pathway.

Melatonin Synthesis Pathway

Epitalon's influence on the pineal gland helps restore melatonin synthesis, a key hormone with potent antioxidant properties.

Melatonin_Synthesis Epitalon Epitalon TFA PinealGland Pineal Gland Epitalon->PinealGland Stimulates AANAT AANAT (Arylalkylamine N-acetyltransferase) PinealGland->AANAT Activates HIOMT HIOMT (Hydroxyindole-O- methyltransferase) PinealGland->HIOMT Activates Melatonin Melatonin AntioxidantDefense Enhanced Antioxidant Defense Melatonin->AntioxidantDefense Contributes to

Caption: Epitalon's role in stimulating the melatonin synthesis pathway.

Experimental Workflow for In Vivo Antioxidant Study

The following diagram outlines a typical workflow for an in vivo study investigating the antioxidant effects of Epitalon.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., SHR mice) Grouping Grouping (Control vs. Epitalon-Treated) AnimalModel->Grouping Treatment Epitalon TFA Administration (e.g., Subcutaneous Injection) Grouping->Treatment SampleCollection Tissue/Blood Sample Collection Treatment->SampleCollection BiochemicalAssays Biochemical Assays (SOD, CAT, GPx, Lipid Peroxidation) SampleCollection->BiochemicalAssays DataAnalysis Data Analysis & Interpretation BiochemicalAssays->DataAnalysis

Caption: A generalized experimental workflow for in vivo antioxidant studies of Epitalon.

Conclusion

Epitalon TFA demonstrates significant antioxidant properties through multiple, interconnected pathways. Its ability to enhance endogenous antioxidant enzyme activity, reduce ROS levels, inhibit lipid peroxidation, and stimulate melatonin synthesis collectively contributes to its protective effects against oxidative stress. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of Epitalon TFA in age-related diseases and conditions associated with oxidative damage. Future studies should focus on elucidating the precise molecular targets of Epitalon and conducting large-scale clinical trials to validate its efficacy and safety in humans.

References

Methodological & Application

Epitalon TFA In Vitro Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a promising candidate in the field of cellular rejuvenation and longevity research.[1][2] Its primary mechanism of action is attributed to its ability to activate the enzyme telomerase, which plays a crucial role in maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1][3] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, Epitalon may extend the replicative lifespan of cells.[3][4][5] Beyond its effects on telomeres, Epitalon has demonstrated significant antioxidant and anti-inflammatory properties in various in vitro models.[6][7][8]

These application notes provide a comprehensive guide for the in vitro investigation of Epitalon TFA, detailing experimental protocols for assessing its key biological activities and offering a framework for data presentation and interpretation.

Key In Vitro Applications of Epitalon TFA

  • Telomerase Activation and Telomere Elongation: Investigating the core anti-aging mechanism of Epitalon.

  • Cellular Senescence: Evaluating the ability of Epitalon to delay or reverse the aging process in cultured cells.

  • Antioxidant Activity: Quantifying the protective effects of Epitalon against oxidative stress.

  • Anti-inflammatory Effects: Assessing the potential of Epitalon to modulate inflammatory responses.

Section 1: Telomerase Activation and Cellular Longevity

Epitalon's most well-documented effect is its ability to stimulate telomerase activity, leading to telomere lengthening and an extension of cellular lifespan.[3][4] In vitro studies using human cell cultures have shown that Epitalon can induce the expression of the catalytic subunit of telomerase (hTERT).[9][10][11]

Experimental Protocol: Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive method for detecting telomerase activity.[3][12]

1. Cell Culture and Treatment:

  • Culture human fetal lung fibroblasts or HeLa cells in appropriate media.[3][13]
  • Seed cells and allow them to reach 70-80% confluency.
  • Prepare a stock solution of Epitalon TFA in sterile phosphate-buffered saline (PBS) or culture medium.
  • Treat cells with varying concentrations of Epitalon (e.g., 0.05 µg/mL to 1 µg/mL) for a specified duration (e.g., 4 days). Include an untreated control group.

2. Cell Lysate Preparation:

  • Wash cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

3. TRAP Assay:

  • The TRAP assay involves two main steps:
  • Telomerase-mediated extension: The telomerase in the cell extract adds telomeric repeats to a synthetic DNA primer.
  • PCR amplification: The extended products are amplified by PCR.
  • Use a commercial TRAP assay kit for standardized and reliable results, following the manufacturer's instructions.

4. Data Analysis:

  • Analyze the PCR products by gel electrophoresis. The presence of a characteristic DNA ladder indicates telomerase activity.
  • Quantify telomerase activity relative to the control group.

Data Presentation: Telomerase Activation
Cell LineEpitalon Conc.Treatment DurationMethodKey FindingReference
Human Fetal FibroblastsNot SpecifiedNot SpecifiedNot SpecifiedIncreased telomere length.[14]
HeLa CellsNot SpecifiedNot SpecifiedTRAP AssayEnhanced telomerase activity.[3]
Human Fetal Lung Fibroblasts (602/17)Not SpecifiedNot SpecifiedTRAP AssayEnhanced telomerase activity.[3]
Breast Cancer Cells (21NT, BT474)0.5 and 1 µg/mL4 DaysqPCR (hTERT)Upregulated hTERT mRNA.
Normal Fibroblast/Epithelial Cells1 µg/mL3 WeeksqPCR (hTERT)Upregulation of hTERT mRNA.
Signaling Pathway: Epitalon and Telomerase Activation

Epitalon is believed to interact with the promoter regions of the telomerase gene, potentially modulating its transcription and leading to the synthesis of the telomerase enzyme.[3]

Epitalon_Telomerase_Pathway Epitalon Epitalon TFA Cell_Nucleus Cell Nucleus Epitalon->Cell_Nucleus Enters Telomerase_Gene Telomerase Gene (TERT) Cell_Nucleus->Telomerase_Gene Interacts with Promoter Region hTERT_mRNA hTERT mRNA Telomerase_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Acts on Elongation Telomere Elongation Telomeres->Elongation

Caption: Epitalon-mediated activation of the telomerase gene.

Section 2: Antioxidant Properties

Epitalon exhibits potent antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the expression and activity of endogenous antioxidant enzymes.[1][6][7]

Experimental Protocol: Quantification of Antioxidant Enzyme Activity

1. Cell Culture and Treatment:

  • Use a suitable cell line, such as human fibroblasts or retinal pigment epithelial (ARPE-19) cells.[15]
  • Induce oxidative stress if desired (e.g., using H₂O₂ or high glucose).
  • Treat cells with Epitalon TFA at various concentrations (e.g., 0.05 mM, 0.1 mM).[8][12]

2. Cell Lysate Preparation:

  • Prepare cell lysates as described in the TRAP assay protocol.

3. Enzyme Activity Assays:

  • Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit, which is often based on the inhibition of a colorimetric reaction.[15][16]
  • Catalase (CAT) Activity: Determine CAT activity by measuring the rate of H₂O₂ decomposition, often monitored by a decrease in absorbance at 240 nm.
  • Glutathione Peroxidase (GPx) Activity: Assay GPx activity by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.[16]

4. Data Analysis:

  • Calculate the specific activity of each enzyme and compare the results from Epitalon-treated cells to untreated or vehicle-treated controls.

Data Presentation: Antioxidant Effects
Cell Line/ModelEpitalon Conc.EffectQuantitative DataReference
Mouse Oocytes0.05 mM, 0.1 mMReduced ROS levelsSignificant reduction at both concentrations.[12]
Mouse Oocytes0.1 mMReduced ROS levelsSignificantly lower than aged control.[8]
ARPE-19 (High Glucose)40 ng/mL, 60 ng/mLRescued downregulation of SOD2 and CATFold change vs. high glucose control not specified.[15]
Signaling Pathway: Nrf2-Mediated Antioxidant Response

Epitalon is hypothesized to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[15][16]

Epitalon_Nrf2_Pathway cluster_nucleus Nucleus Epitalon Epitalon TFA Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Epitalon->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) (DNA) Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Gene Expression Nrf2_n->ARE Binds to Anti_inflammatory_Workflow Start Start: Culture THP-1 cells Stimulate Stimulate with LPS Start->Stimulate Treat Treat with Epitalon TFA Stimulate->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction qPCR qPCR for TNF-α, IL-6 RNA_Extraction->qPCR Analyze Data Analysis: Fold Change qPCR->Analyze

References

Application Notes and Protocols: Epitalon TFA in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Epitalon TFA (Ala-Glu-Asp-Gly), a synthetic tetrapeptide, in cell culture studies. Epitalon has garnered significant interest for its potential anti-aging properties, primarily attributed to its ability to activate telomerase and protect against oxidative stress. This document outlines its mechanism of action, provides detailed protocols for key experiments, and summarizes quantitative data from published research.

Mechanism of Action

Epitalon's primary mechanism of action at the cellular level involves the activation of telomerase, the enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1] Telomere shortening is a hallmark of cellular aging, and by activating telomerase, Epitalon can counteract this process, thereby promoting cellular longevity.[1][2]

Beyond its effect on telomeres, Epitalon has been shown to modulate gene expression related to cellular stress response and DNA repair.[3] It also exhibits antioxidant properties by enhancing the expression of endogenous antioxidant enzymes.[1][4] Furthermore, studies in pinealocyte cultures suggest Epitalon can influence melatonin synthesis by affecting the expression of the pCREB transcription factor and the AANAT enzyme.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Epitalon TFA in various cell culture models.

Table 1: Effective Concentrations of Epitalon TFA in Cell Culture

Cell LineEffectEffective ConcentrationDuration of TreatmentReference
Pigmented and Retinal Epithelial Rat CellsActive Proliferation10 ng/mL28 days[5]
Human Fetal FibroblastsOvercoming cell division limitNot specifiedNot specified[5]
Breast Cancer Cells (21NT)Significant telomere extension0.5 and 1 µg/mL4 days[6]
Breast Cancer Cells (BT474)Maximum telomere extension0.2 µg/mL4 days[6]
Normal Fibroblast Cells (IBR.3)Significant telomere extension1.0 µg/mL3 weeks[6]
Normal Epithelial Cells (HMEC)Significant telomere extension1.0 µg/mL3 weeks[6]
Mouse OocytesReduced fragmentation rate0.1 mM24 hours[7]
Mouse OocytesSignificantly lower ROS content0.1 mMNot specified[7]

Table 2: Effects of Epitalon TFA on Telomere Length and Telomerase Activity

Cell LineParameter MeasuredResultReference
Human Somatic CellsTelomere ElongationAverage increase of 33.3%[5]
Breast Cancer Cells (21NT)Telomere LengthIncrease from 2.4 kb to 4 kb[6]
Breast Cancer Cells (BT474)Telomere LengthReached a maximum of 8 kb[6]
Normal Fibroblast (IBR.3) and Epithelial (HMEC) CellsTelomerase ActivitySignificant increase[6]
Breast Cancer Cells (BT474 and 21NT)Telomerase ActivityNo significant enhancement[6]
Breast Cancer Cells (21NT and BT474)ALT ActivitySignificant increase[6]
Normal Cells (IBR.3 and HMEC)ALT ActivityMinor increase[2]

Experimental Protocols

Cell Culture and Treatment with Epitalon TFA

This protocol provides a general guideline for treating adherent cell lines with Epitalon TFA.

Materials:

  • Cell line of interest (e.g., human fibroblasts, HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Epitalon TFA (lyophilized powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS) for reconstitution

  • Sterile microcentrifuge tubes

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Reconstitution of Epitalon TFA:

    • Prepare a stock solution by dissolving lyophilized Epitalon TFA in sterile, nuclease-free water or PBS. For example, dissolve 10 mg of Epitalon in 4 ml of bacteriostatic water to create a 2.5 mg/ml stock solution.[6]

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the chosen cell line according to standard protocols.

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for the desired treatment duration without reaching over-confluency.

    • Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Treatment:

    • Prepare working solutions of Epitalon TFA by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL).[6]

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Epitalon TFA.

    • Include an untreated control group that receives medium with the vehicle (e.g., sterile water or PBS) at the same volume as the Epitalon-treated groups.

    • Incubate the cells for the desired treatment period (e.g., 4 days for cancer cell lines, 3 weeks for normal primary cells).[6] Refresh the culture media with freshly prepared Epitalon-containing medium every 2-3 days.[8]

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[9]

Materials:

  • Epitalon-treated and control cells

  • Cell lysis buffer (e.g., 1x CHAPS lysis buffer)

  • Protein quantification assay kit (e.g., CB-X protein assay kit)

  • TRAP assay kit (containing TS primer, ACX primer, dNTPs, Taq polymerase)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA staining dye (e.g., SYBR Green)

  • Telomerase-positive control cell line (e.g., PC3-hTERT)

Protocol:

  • Protein Extraction:

    • Following treatment, harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in CHAPS lysis buffer on ice.[8]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[8]

    • Determine the protein concentration of each extract using a suitable protein assay.

  • TRAP Reaction:

    • Set up the TRAP reaction mixture according to the kit manufacturer's instructions. A typical reaction includes the protein extract, TS primer, ACX primer, dNTPs, and Taq polymerase in a reaction buffer.[10]

    • Incubate the reaction at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.[10]

  • PCR Amplification:

    • Amplify the telomerase extension products by PCR. A typical cycling protocol is 95°C for 10 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute.

  • Detection and Analysis:

    • Separate the PCR products on a non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA-staining dye and visualize the characteristic DNA ladder.

    • Quantify the intensity of the ladder to determine the relative telomerase activity in Epitalon-treated versus control cells.

Telomere Length Measurement by qPCR

This method allows for the relative quantification of average telomere length.[6]

Materials:

  • Genomic DNA isolated from Epitalon-treated and control cells

  • qPCR instrument

  • Primers for telomere repeats (Telo F/R) and a single-copy reference gene (e.g., 36B4 F/R)[6]

  • qPCR master mix (e.g., SYBR Green-based)

  • Standard DNA with known telomere length for standard curve generation

Protocol:

  • Genomic DNA Isolation:

    • Isolate high-quality genomic DNA from treated and control cells using a commercial kit.

  • qPCR Reaction Setup:

    • Prepare two separate qPCR reactions for each sample: one with telomere-specific primers and one with reference gene primers.

    • Set up a standard curve using a serial dilution of a known telomere standard.[6]

  • qPCR Run:

    • Perform the qPCR according to the instrument's protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the telomere and reference gene reactions for each sample.

    • Calculate the relative telomere length using the standard curve to determine the kilobase (kb) length of telomeres for all samples.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Epitalon and a general experimental workflow for cell culture studies.

Epitalon_Telomerase_Activation cluster_nucleus Nucleus Epitalon Epitalon Nucleus Nucleus Epitalon->Nucleus Enters Cell Cell_Membrane Cell Membrane hTERT_Gene hTERT Gene Nucleus->hTERT_Gene Upregulates hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomere Telomere Telomerase->Telomere Acts on Telomere_Elongation Telomere Elongation Telomere->Telomere_Elongation Results in

Caption: Epitalon's mechanism of telomerase activation and telomere elongation.

Epitalon_Melatonin_Regulation Epitalon Epitalon Pinealocyte Pinealocyte Epitalon->Pinealocyte Acts on pCREB pCREB Transcription Factor Pinealocyte->pCREB Increases Expression AANAT AANAT Enzyme Pinealocyte->AANAT Increases Expression Melatonin Melatonin Synthesis pCREB->Melatonin AANAT->Melatonin

Caption: Regulation of melatonin synthesis by Epitalon in pinealocytes.

Epitalon_Antioxidant_Pathway Epitalon Epitalon Keap1_Nrf2 Keap1-Nrf2 Complex Epitalon->Keap1_Nrf2 Modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Translocation to Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Expression ROS_Reduction Reduced ROS Antioxidant_Enzymes->ROS_Reduction Leads to

Caption: Epitalon's activation of the Keap1/Nrf2 antioxidant pathway.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Epitalon TFA Treatment (Varying concentrations & durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Telomerase Telomerase Activity Assay (TRAP) Harvest->Telomerase Telomere_Length Telomere Length Measurement (qPCR) Harvest->Telomere_Length Gene_Expression Gene Expression Analysis (qRT-PCR) Harvest->Gene_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Telomerase->Data_Analysis Telomere_Length->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying Epitalon TFA in cell culture.

References

Application Notes and Protocols for In Vivo Studies Using Epitalon in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide composed of the amino acids Alanine, Glutamic Acid, Aspartic Acid, and Glycine (Ala-Glu-Asp-Gly).[1][2] It was developed based on Epithalamin, a peptide extract from the pineal gland of cattle.[1][3] Extensive preclinical research, primarily in rodent models, has been conducted to investigate its potential as a geroprotector and its effects on lifespan, cancer, and other age-related conditions.[1] Epitalon's mechanisms of action are multifaceted, involving the regulation of key cellular processes associated with aging.[2][4] These application notes provide a summary of quantitative data from various in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

Epitalon exerts its biological effects through several key pathways, positioning it as a broad-spectrum geroprotective agent. Its primary mechanisms include the regulation of the neuroendocrine system, enhancement of antioxidant defenses, and activation of telomerase.[1][5]

  • Telomerase Activation: Epitalon has been shown to activate the enzyme telomerase, which adds repetitive nucleotide sequences to the ends of chromosomes, known as telomeres.[4][6] Telomere shortening is a hallmark of cellular aging, and by maintaining telomere length, Epitalon may delay cellular senescence and extend cellular lifespan.[2][7]

  • Neuroendocrine Regulation: The peptide modulates the function of the pineal gland, helping to normalize the circadian rhythm of melatonin and cortisol production, which can become disrupted with age.[4][8] This regulatory effect extends to the reproductive system, where it has been observed to restore estrous cycles in older animals.[9][10]

  • Antioxidant Defense: Epitalon enhances the body's intrinsic antioxidant systems by increasing the activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[4][11] This action helps to reduce levels of reactive oxygen species (ROS) and mitigate oxidative stress, a key contributor to age-related cellular damage.[12]

  • Oncostatic Effects: In various animal models, Epitalon has demonstrated the ability to inhibit the development of both spontaneous and chemically-induced tumors and prevent the formation of metastases.[13][14]

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways influenced by Epitalon and a generalized workflow for in vivo studies.

Epitalon_Telomerase_Pathway cluster_0 Intracellular Action Epitalon Epitalon Nucleus Cell Nucleus Epitalon->Nucleus DNA Binds to Promoter Regions of DNA Nucleus->DNA Gene_Exp Upregulates Telomerase (TERT) Gene Expression DNA->Gene_Exp Telomerase Increases Telomerase Activity Gene_Exp->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Senescence Delays Cellular Senescence Telomeres->Senescence

Epitalon's Telomerase Activation Pathway

Epitalon_Antioxidant_Pathway Epitalon Epitalon Nrf2 Activates Nrf2 Pathway Epitalon->Nrf2 AOE Upregulates Antioxidant Enzymes (e.g., SOD, Glutathione Peroxidase) Nrf2->AOE ROS Reduces Reactive Oxygen Species (ROS) AOE->ROS Damage Protects Against Oxidative Cellular Damage ROS->Damage

Epitalon's Antioxidant Defense Mechanism

Epitalon_Neuroendocrine_Pathway Epitalon Epitalon Pineal Pineal Gland Epitalon->Pineal Melatonin Increases Melatonin Synthesis Pineal->Melatonin Circadian Regulates Circadian Rhythms Melatonin->Circadian Cortisol Normalizes Cortisol Levels Circadian->Cortisol HPA Stabilizes Hypothalamic- -Pituitary Axis (HPA) Circadian->HPA

Epitalon's Neuroendocrine Regulation Pathway

Rodent_Lifespan_Workflow Start Study Start Acclimatization Animal Acclimatization (e.g., 2 weeks) Start->Acclimatization Grouping Group Allocation (Control vs. Epitalon) Acclimatization->Grouping Treatment Treatment Administration (e.g., Daily/Monthly Subcutaneous Injections) Grouping->Treatment Monitoring Routine Monitoring (Body Weight, Food Intake, Health Status, Estrous Function) Treatment->Monitoring Treatment->Monitoring Endpoint Study Endpoint (Natural Death or Predefined Time) Monitoring->Endpoint Data_Collection Data & Tissue Collection (Lifespan, Tumor Incidence, Blood, Bone Marrow, Organs) Endpoint->Data_Collection Analysis Statistical Analysis & Histopathology Data_Collection->Analysis End Study Conclusion Analysis->End

Generalized Experimental Workflow for Rodent Studies

Quantitative Data from In Vivo Animal Studies

The following tables summarize key quantitative findings from preclinical studies of Epitalon in various animal models.

Table 1: Effects of Epitalon on Lifespan in Animal Models

Animal Model Key Finding Quantitative Result Reference
Swiss-derived SHR mice Increase in maximum lifespan 12.3% increase [14][15]
Swiss-derived SHR mice Increase in lifespan of the last 10% of survivors 13.3% increase [15][16]
HER-2/neu transgenic mice Increase in average lifetime 13.5% increase (p<0.05) [13]
HER-2/neu transgenic mice Increase in maximum lifetime 13.9% increase [13]
Rats (General) Reduction in mortality rate 52% reduction [17]
Mice (General) Reduction in mortality rate 27% reduction [17]

| Drosophila melanogaster | Reduction in mortality rate | 52% reduction |[17] |

Table 2: Effects of Epitalon on Carcinogenesis in Animal Models

Animal Model Carcinogen/Tumor Type Key Finding Quantitative Result Reference
Swiss-derived SHR mice Spontaneous Leukemia Inhibition of leukemia development 6.0-fold inhibition [15][16]
HER-2/neu transgenic mice Spontaneous Mammary Tumors Decreased incidence of breast adenocarcinomas Reduced by 2 times [13]
HER-2/neu transgenic mice Spontaneous Mammary Tumors Reduced HER-2/neu mRNA expression in tumors 3.7-fold reduction [13]
HER-2/neu transgenic mice Spontaneous Mammary Tumors Decreased lung metastases Reduced by 1.6 times (p<0.05) [13]
C3H/He mice Spontaneous Tumors Prevention of metastases development No metastases found in the experimental group [14]
LIO rats 1,2-dimethylhydrazine (DMH) Inhibition of mitotic activity in colon tumor cells Significantly inhibited [1][18]

| LIO rats | 1,2-dimethylhydrazine (DMH) | Increased apoptosis in colon tumors | High level of apoptosis observed |[1][18] |

Table 3: Effects of Epitalon on Other Key Biomarkers in Animal Models

Animal Model Biomarker Key Finding Quantitative Result Reference
Swiss-derived SHR mice Chromosome Aberrations Decreased frequency in bone marrow cells 17.1% decrease (p<0.05) [15][16]
Aging rats Antioxidant Enzymes Increased activity of SOD, glutathione peroxidase, etc. Not quantified [11]
Old female rats Estrous Cycle Slowed age-related switching-off of estrous function Restored estrous cycles [9][15]
Aged Rhesus monkeys Hormone Regulation Stimulation of melatonin production Restored youthful secretion patterns [4]

| Aged Rhesus monkeys | Hormone Regulation | Normalization of cortisol rhythms | Normalized in a time-of-day-dependent manner |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols adapted from key Epitalon studies.

Protocol 1: Long-term Lifespan and Tumor Incidence Study in Mice

This protocol is based on the study by Anisimov et al. (2003), which investigated the effects of Epitalon on lifespan and spontaneous tumor incidence.[1][15]

  • 1. Animal Model:

    • Species/Strain: Female outbred Swiss-derived SHR mice.[1]

    • Number of Animals: 54 mice in the treatment group and 54 mice in the control group.[1][15]

    • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.

  • 2. Grouping and Treatment:

    • Control Group (n=54): Receive subcutaneous injections of 0.1 ml of normal saline.[15]

    • Epitalon Group (n=54): Receive subcutaneous injections of Epitalon.[15]

  • 3. Dosage and Administration:

    • Dose: 1.0 µg of Epitalon per mouse (approximately 30-40 µg/kg).[1][15]

    • Vehicle: Epitalon is dissolved in 0.1 ml of normal saline.[1]

    • Route of Administration: Subcutaneous injection.[1]

    • Treatment Schedule:

      • Age of Commencement: 3 months.[1]

      • Frequency: Injections are administered on 5 consecutive days each month.[1][15]

      • Duration: The treatment continues until the natural death of the animals.[1]

  • 4. Parameters Monitored:

    • General Health: Daily observation for clinical signs of toxicity or distress.

    • Body Weight and Food Consumption: Measured weekly.[1]

    • Estrous Function: Monitored by vaginal smears to track cycle regularity.[1]

    • Lifespan: Record the date of death for each animal to calculate mean and maximum lifespan, and survival of the last 10% of the cohort.[1]

    • Tumor Incidence: Perform necropsy on all animals upon death. Record the location, number, and size of all visible tumors. Tissues should be collected and fixed for histopathological analysis.[1]

    • Genotoxicity: At a predetermined endpoint (e.g., 12-18 months), a subset of animals can be euthanized for collection of bone marrow to assess the frequency of chromosome aberrations.[1][15]

Protocol 2: Colon Carcinogenesis Study in Rats

This protocol is based on the study by Kossoy et al., which examined the effect of Epitalon on chemically-induced colon carcinogenesis.[1][18]

  • 1. Animal Model:

    • Species/Strain: 80 two-month-old male LIO rats.[1][18]

    • Housing: Standard laboratory conditions, ad libitum access to food and water.

  • 2. Carcinogen Induction:

    • All animals (except a saline-only control group) receive weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 21 mg/kg for five consecutive weeks to induce colon tumors.[1][18]

  • 3. Grouping and Treatment Regimens:

    • Group 1 (Control): Receive DMH injections for 5 weeks, followed by saline injections for the remainder of the 6-month experiment.[18]

    • Group 2 (Full-term Epitalon): Receive DMH injections for 5 weeks. Treated with Epitalon for the entire 6-month experiment.[1][18]

    • Group 3 (Post-initiation Epitalon): Receive DMH injections for 5 weeks. Treatment with Epitalon begins after the 5-week DMH exposure is completed and continues for the rest of the experiment.[18]

    • Group 4 (Initiation-phase Epitalon): Receive DMH injections for 5 weeks. Treated with Epitalon only during the 5-week period of DMH exposure.[18]

  • 4. Dosage and Administration:

    • Dose: 1 µg of Epitalon per rat.[1][18]

    • Vehicle: Saline solution.

    • Route of Administration: Subcutaneous injection.

    • Frequency: Five times a week, according to the schedule for each group.[18]

  • 5. Parameters Monitored and Endpoint Analysis:

    • Duration: The experiment is terminated after 6 months.[18]

    • Necropsy: All animals are euthanized, and the entire gastrointestinal tract is examined for tumors.

    • Tumor Analysis: Record the number, location, and size of all tumors.

    • Histopathology: Colon tumors and adjacent mucosal tissue are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin.

    • Proliferative Activity: Analyze tissue sections to determine the mitotic index of tumor cells.[1][18]

    • Apoptosis: Utilize methods such as TUNEL staining to quantify the level of apoptosis in tumor cells.[1][18]

    • Stromal and Lymphoid Infiltration: Measure the size of stromal and lymphoid infiltration areas in the colon mucosa adjacent to tumors.[13][18]

References

Application Notes: Accurate Dosage Calculation of Epitalon TFA for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the accurate calculation and preparation of Epitalon (Ala-Glu-Asp-Gly) solutions for research purposes. As synthetic peptides are commonly supplied as trifluoroacetate (TFA) salts, this guide addresses the critical steps required to account for peptide purity and the mass of the TFA counter-ion, ensuring precise and reproducible experimental concentrations. Protocols for stock solution preparation, dosage considerations for in vitro and in vivo models, and the potential biological impact of the TFA counter-ion are discussed.

Introduction: The Importance of Accurate Peptide Quantification

Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) researched for its role in activating the enzyme telomerase and its potential geroprotective effects.[1][2] Like most commercially available synthetic peptides, Epitalon is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with solvents containing trifluoroacetic acid (TFA).[3] Consequently, the final lyophilized product is not pure peptide but a salt, containing the Epitalon peptide, TFA counter-ions, water, and other minor impurities.

The gross weight of the lyophilized powder indicated on the vial is therefore not equivalent to the actual amount of active peptide.[4] Failure to account for these non-peptide components can lead to significant errors in concentration, compromising experimental reproducibility and validity. This protocol outlines the systematic approach to calculating the precise amount of lyophilized Epitalon-TFA salt required to achieve a target molar concentration of the active peptide.

Fundamentals of Peptide Quantification

Accurate dosage calculation relies on understanding two key parameters typically provided on the manufacturer's Certificate of Analysis (CoA).

  • Peptide Purity (% by HPLC): This value represents the percentage of the target peptide sequence (Epitalon) relative to other peptide-related impurities (e.g., deletion sequences) as determined by HPLC analysis.[5]

  • Net Peptide Content (NPC %): This is the most critical value for accurate weighing. It represents the actual percentage of the peptide by weight in the lyophilized powder.[4][6] The remaining mass consists of counter-ions (TFA), moisture, and residual salts.[4] NPC is typically determined by amino acid analysis (AAA) or elemental analysis.[7][8] If an NPC value is not provided, a theoretical NPC can be estimated.

Core Calculation Protocol for Epitalon TFA

The following protocol details the steps to calculate the required mass of Epitalon-TFA salt for preparing a stock solution of a desired molarity.

Step 1: Gather Physicochemical Data

The first step is to establish the molecular weights of the peptide and its common counter-ion.

CompoundSequence / FormulaMolecular Weight ( g/mol )Source(s)
Epitalon Ala-Glu-Asp-Gly390.35[9][10][11][12]
Trifluoroacetic Acid (TFA) C₂HF₃O₂114.02[13][14]
Step 2: Determine Net Peptide Content (NPC)

Option A (Recommended): Use Manufacturer's CoA Locate the Net Peptide Content (NPC) value on the product's Certificate of Analysis. This is the most accurate value to use. It may also be listed as "Peptide Content" or "Assay". Values typically range from 60-90%.[4]

Option B: Calculate Theoretical NPC If the NPC is not provided, a theoretical value can be estimated. The number of TFA molecules (n) bound to the peptide is generally equal to the number of positive charges on the peptide (N-terminus amine group + basic amino acid residues like Lys, Arg, His).[6][15]

Epitalon (Ala-Glu-Asp-Gly) has no basic residues, so one TFA molecule is assumed to bind to the free N-terminus.

  • n = 1

The theoretical NPC is calculated as follows[6][15]:

  • Formula: Theoretical NPC (%) = [MW_Epitalon / (MW_Epitalon + (n * MW_TFA))] * 100

  • Calculation: [390.35 / (390.35 + (1 * 114.02))] * 100 = [390.35 / 504.37] * 100 ≈ 77.4%

Step 3: Calculate Mass of Epitalon-TFA Salt to Weigh

Use the following formula to determine the gross weight of the lyophilized powder needed.

  • Formula: Mass to Weigh (mg) = [Desired Molarity (mol/L) * Solution Volume (L) * MW_Epitalon (g/mol)] / (NPC / 100) * 1000 (mg/g)

Example Calculation: Prepare 5 mL of a 10 mM Epitalon stock solution using a batch with an NPC of 75% .

  • Desired Molarity: 0.010 mol/L

  • Solution Volume: 0.005 L

  • MW_Epitalon: 390.35 g/mol

  • NPC: 75%

Mass to Weigh (mg) = [0.010 * 0.005 * 390.35] / (75 / 100) * 1000 Mass to Weigh (mg) = [0.0195] / 0.75 * 1000 = 26.0 mg

The logical workflow for this calculation is visualized below.

G cluster_input Inputs from CoA & Experiment Plan cluster_calc Calculation Steps cluster_output Result coa Net Peptide Content (NPC %) Peptide Purity (HPLC %) MW_Peptide (390.35 g/mol) calc_mass 1. Calculate Mass of Pure Peptide Mass_pure = M * V * MW_Peptide coa->calc_mass exp Desired Molarity (M) Desired Volume (V) exp->calc_mass calc_gross 2. Adjust for Net Peptide Content Mass_to_Weigh = Mass_pure / (NPC / 100) calc_mass->calc_gross result Final Mass of Epitalon-TFA Powder to Weigh (mg) calc_gross->result G epitalon Epitalon (Ala-Glu-Asp-Gly) pineal Pineal Gland Modulation epitalon->pineal telomerase Telomerase (hTERT) Gene Activation epitalon->telomerase melatonin Melatonin Regulation pineal->melatonin telomere Telomere Lengthening telomerase->telomere senescence Delayed Cellular Senescence telomere->senescence rejuvenation Cellular Rejuvenation & Anti-Aging Effects senescence->rejuvenation

References

Application Notes and Protocols for Lyophilized Epitalon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper reconstitution, handling, and experimental use of lyophilized Epitalon TFA (Trifluoroacetate). The information is intended to ensure the integrity, stability, and optimal performance of the peptide in a research setting.

Product Information and Storage

Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that has been studied for its role in activating telomerase and its potential geroprotective effects.[1] The trifluoroacetate (TFA) salt form is common for synthetic peptides, enhancing their stability and solubility.

Table 1: Storage Conditions for Lyophilized and Reconstituted Epitalon TFA

FormStorage TemperatureDuration of StabilityNotes
Lyophilized Powder -20°C to -80°CUp to 3 years[1]Recommended for long-term storage. Protect from light.[1]
2°C to 8°C (Refrigerator)Up to 2 years[1]Suitable for short-term storage.
Room TemperatureUp to 3 weeks[1]For very short-term storage only.
Reconstituted Solution 2°C to 8°C (Refrigerator)2-7 days[2]For immediate or short-term use. Protect from light.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. For longer-term storage, a carrier protein is recommended.[1]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Ideal for long-term storage of the reconstituted peptide.

Reconstitution Protocol

Proper reconstitution is critical to maintaining the biological activity of Epitalon TFA. Aseptic techniques should be employed throughout the process to prevent contamination.

Table 2: Solubility of Epitalon TFA

SolventSolubilityRecommended Use
Sterile WaterHighFor immediate use or when a preservative is not desired.
Bacteriostatic Water (0.9% benzyl alcohol)HighCommon choice for preparing stock solutions for multiple uses.
Phosphate-Buffered Saline (PBS)HighRecommended for in vitro experiments requiring an isotonic solution.

Step-by-Step Reconstitution Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Epitalon TFA to reach room temperature to prevent moisture condensation.[1][2]

  • Solvent Addition: Using a sterile syringe, slowly inject the desired volume of the chosen solvent down the side of the vial, avoiding direct spraying onto the lyophilized powder to minimize foaming.[1][2]

  • Dissolution: Gently swirl or roll the vial to dissolve the powder.[1] Do not shake vigorously , as this can cause denaturation of the peptide.[1]

  • Visual Inspection: The reconstituted solution should be clear and free of particulates. If any visible particles remain, the solution should not be used.[1]

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C.

G Experimental Workflow: Reconstitution of Lyophilized Epitalon TFA cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use start Start: Lyophilized Epitalon TFA Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_solvent Slowly Add Solvent to Vial equilibrate->add_solvent prep_solvent Prepare Sterile Solvent prep_solvent->add_solvent dissolve Gently Swirl/Roll to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect use_now Immediate Use inspect->use_now Clear Solution aliquot Aliquot for Storage inspect->aliquot Clear Solution store_fridge Store at 2-8°C (Short-term) aliquot->store_fridge store_freezer Store at -20°C/-80°C (Long-term) aliquot->store_freezer G Proposed Signaling Pathway of Epitalon-Induced Telomerase Activation cluster_extracellular cluster_intracellular Epitalon_ext Epitalon TFA Epitalon_int Epitalon Epitalon_ext->Epitalon_int Cellular Uptake Histones Histone Proteins Epitalon_int->Histones Interacts with histones (Epigenetic Regulation) hTERT_promoter hTERT Gene Promoter Epitalon_int->hTERT_promoter Binds to promoter regions (e.g., ATTTC motifs) Histones->hTERT_promoter Influences chromatin accessibility hTERT_gene hTERT Gene hTERT_promoter->hTERT_gene Activates Transcription hTERT_mRNA hTERT mRNA hTERT_gene->hTERT_mRNA Transcription hTERT_protein hTERT Protein (Telomerase Catalytic Subunit) hTERT_mRNA->hTERT_protein Translation Telomerase Active Telomerase Enzyme hTERT_protein->Telomerase Telomere Telomere Elongation Telomerase->Telomere

References

Application Notes and Protocols for Epitalon TFA Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the subcutaneous administration of Epitalon TFA to mice, based on established research methodologies. The information is intended to guide researchers in designing and executing in vivo studies to investigate the biological effects of Epitalon.

Overview and Mechanism of Action

Epitalon (also known as Epithalon or AGAG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that was developed based on the natural peptide Epithalamin, which is isolated from the pineal gland.[1] Epitalon TFA is the trifluoroacetate salt of this peptide.

Research suggests that Epitalon exerts its biological effects through several mechanisms:

  • Telomerase Activation: Epitalon is reported to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1][2] Telomere shortening is a hallmark of cellular aging, and by preserving telomere length, Epitalon may help to slow down the aging process at a cellular level.[3]

  • Antioxidant Properties: Epitalon has demonstrated antioxidant activity by enhancing the expression of antioxidant enzymes and scavenging free radicals.[3] This can help to protect cells from oxidative stress, a key contributor to aging and age-related diseases.[3]

  • Regulation of Gene Expression: Studies suggest that Epitalon can modulate the expression of genes involved in various cellular processes, including proliferation and differentiation.

  • Neuroendocrine Effects: As a derivative of a pineal gland peptide, Epitalon is thought to influence the neuroendocrine system, including the regulation of melatonin production, which plays a crucial role in circadian rhythms.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative study investigating the long-term effects of Epitalon TFA subcutaneous injections in female Swiss-derived SHR mice.

Table 1: Dosing and Administration Protocol

ParameterValueReference
Animal Model Female Swiss-derived SHR mice
Starting Age 3 months
Dosage per Mouse 1.0 µg
Approximate Dosage (per kg) 30-40 µg/kg
Administration Route Subcutaneous (SC) injection
Injection Volume 0.1 mL
Vehicle Normal Saline (0.9% NaCl)
Frequency 5 consecutive days every month
Duration Until natural death of the animals

Table 2: Summary of Reported Biological Effects in Mice

ParameterObservationReference
Lifespan Increased the maximum lifespan by 12.3% and the lifespan of the last 10% of survivors by 13.3%. No significant effect on mean lifespan.
Tumor Incidence Did not influence total spontaneous tumor incidence but inhibited the development of leukemia (6-fold decrease).
Chromosomal Aberrations Decreased the frequency of chromosome aberrations in bone marrow cells by 17.1%.
Estrous Function Slowed down the age-related switching-off of estrous function.
Food Consumption & Body Weight No significant influence.

Experimental Protocols

Preparation of Epitalon TFA Solution for Injection

This protocol describes the reconstitution of lyophilized Epitalon TFA powder to a final concentration of 10 µg/mL for subcutaneous injection in mice.

Materials:

  • Epitalon TFA (lyophilized powder)

  • Sterile normal saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Calibrated micropipettes

  • Laminar flow hood or a clean, designated workspace

Procedure:

  • Equilibrate: Allow the vial of lyophilized Epitalon TFA and the sterile saline to come to room temperature before use.

  • Aseptic Technique: Perform all subsequent steps under a laminar flow hood or using strict aseptic techniques to prevent contamination.

  • Reconstitution Calculation:

    • The target dose is 1.0 µg of Epitalon in a 0.1 mL injection volume.

    • This requires a final concentration of 10 µg/mL.

    • To prepare 1 mL of this solution, you will need 10 µg of Epitalon TFA.

    • If your starting vial contains 1 mg (1000 µg) of lyophilized powder, you will need to perform a serial dilution.

  • Initial Reconstitution (Stock Solution):

    • Carefully uncap the vial of lyophilized Epitalon TFA.

    • Using a sterile syringe, slowly add 1 mL of sterile normal saline to the vial. Direct the stream of saline against the side of the vial to avoid foaming.

    • Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can denature the peptide.

    • This will result in a stock solution with a concentration of 1 mg/mL (1000 µg/mL).

  • Serial Dilution (Working Solution):

    • In a sterile vial, add 990 µL of sterile normal saline.

    • Using a calibrated micropipette, transfer 10 µL of the 1000 µg/mL stock solution to the vial containing the saline.

    • Gently mix the solution by inverting the vial several times.

    • This will result in a working solution with a final concentration of 10 µg/mL.

  • Storage:

    • The reconstituted working solution should be stored at 2-8°C and used promptly. For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles.

Subcutaneous Injection Protocol in Mice

This protocol outlines the procedure for administering the prepared Epitalon TFA solution to mice.

Materials:

  • Prepared Epitalon TFA working solution (10 µg/mL)

  • Control vehicle (sterile normal saline)

  • Mice (e.g., female Swiss-derived SHR)

  • Sterile insulin syringes with integrated needles (e.g., 28-30 gauge)

  • Appropriate animal restraint device (optional)

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint device.

  • Syringe Preparation:

    • Gently mix the vial of Epitalon TFA working solution.

    • Draw 0.1 mL of the solution into a sterile insulin syringe. Ensure there are no air bubbles.

    • Prepare separate syringes with 0.1 mL of sterile normal saline for the control group.

  • Injection Site: The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades (scruff) or in the flank region.

  • Injection Technique:

    • Securely hold the mouse and lift a fold of skin at the chosen injection site.

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration).

    • Slowly inject the entire 0.1 mL volume.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Dosing Schedule: Administer the injections for 5 consecutive days. This cycle is repeated every month for the duration of the study.

Visualizations

Experimental Workflow

Epitalon_Mouse_Study_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase (Monthly Cycle) cluster_monitoring Long-Term Monitoring Reconstitution Reconstitute Lyophilized Epitalon TFA in Saline (10 µg/mL) Day1 Day 1: SC Injection (1 µg/0.1 mL) Reconstitution->Day1 Animal_Acclimatization Acclimatize Mice (e.g., 1 week) Animal_Acclimatization->Day1 Day2 Day 2: SC Injection Day1->Day2 Daily Health_Checks Regular Health & Body Weight Checks Day3 Day 3: SC Injection Day2->Day3 Daily Day4 Day 4: SC Injection Day3->Day4 Daily Day5 Day 5: SC Injection Day4->Day5 Daily Rest 25-26 Days: No Treatment Day5->Rest End of Cycle Rest->Day1 Repeat Monthly Rest->Health_Checks Data_Collection Endpoint Data Collection: Lifespan, Tumor Incidence, Biomarker Analysis Health_Checks->Data_Collection Throughout Study

Fig. 1: Experimental workflow for long-term Epitalon administration in mice.
Proposed Signaling Pathway of Epitalon

Epitalon_Signaling_Pathway cluster_cellular_entry Cellular Entry & Nuclear Interaction cluster_telomerase Telomerase Activation Pathway cluster_antioxidant Antioxidant Defense Pathway cluster_neuroendocrine Neuroendocrine Regulation Epitalon Epitalon (Ala-Glu-Asp-Gly) Cell_Membrane Cell Membrane Penetration Epitalon->Cell_Membrane Nrf2_Activation Nrf2 Pathway Activation Epitalon->Nrf2_Activation Pineal_Gland Pineal Gland Modulation Epitalon->Pineal_Gland Nuclear_Uptake Nuclear Uptake Cell_Membrane->Nuclear_Uptake DNA_Binding Direct DNA Binding (Promoter Regions) Nuclear_Uptake->DNA_Binding TERT_Gene TERT Gene Expression ↑ DNA_Binding->TERT_Gene Telomerase_Activity Telomerase Activity ↑ TERT_Gene->Telomerase_Activity Telomere_Elongation Telomere Elongation Telomerase_Activity->Telomere_Elongation Cellular_Senescence Cellular Senescence ↓ Telomere_Elongation->Cellular_Senescence Antioxidant_Enzymes Antioxidant Enzyme Expression ↑ (e.g., SOD, Catalase) Nrf2_Activation->Antioxidant_Enzymes ROS_Reduction Reactive Oxygen Species (ROS) ↓ Antioxidant_Enzymes->ROS_Reduction Oxidative_Stress Oxidative Stress ↓ ROS_Reduction->Oxidative_Stress Melatonin_Synthesis Melatonin Synthesis ↑ Pineal_Gland->Melatonin_Synthesis Circadian_Rhythm Circadian Rhythm Regulation Melatonin_Synthesis->Circadian_Rhythm

Fig. 2: Proposed signaling pathways of Epitalon.

References

Application Notes and Protocols for the Quantitative Analysis of Epitalon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest for its potential geroprotective and bioregulatory effects. It is often supplied as a trifluoroacetate (TFA) salt, a common counterion in peptide synthesis and purification. Accurate and precise quantification of Epitalon TFA is crucial for research, quality control, and formulation development. These application notes provide detailed protocols for the quantitative analysis of Epitalon TFA using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Physicochemical Properties of Epitalon

PropertyValue
Amino Acid Sequence L-Alanyl-L-glutamyl-L-aspartyl-glycine
Molecular Formula C₁₄H₂₂N₄O₉
Molecular Weight 390.35 g/mol
Salt Form Trifluoroacetate (TFA)

Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a robust and widely accessible method for the quantification of peptides. Since Epitalon lacks significant chromophores like tryptophan or tyrosine, UV detection should be performed at a low wavelength (210-220 nm) to detect the peptide bonds.

Experimental Protocol

1.1. Materials and Reagents

  • Epitalon TFA reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)

  • Data acquisition and processing software

1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% (v/v) TFA in ultrapure water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient Elution 0-5 min: 5% B5-25 min: 5% to 50% B25-30 min: 50% to 95% B30-35 min: 95% B35-40 min: 95% to 5% B40-45 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 214 nm

1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Epitalon TFA reference standard in ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ultrapure water to achieve a concentration range of 10-200 µg/mL.

  • Sample Preparation: Dissolve the Epitalon TFA sample in ultrapure water to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

1.5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the Epitalon peak against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99.

  • Quantify the Epitalon TFA in unknown samples by interpolating their peak areas from the calibration curve.

1.6. Method Validation Summary (Representative Data)

ParameterResult
Linearity (Range) 10 - 200 µg/mL (R² ≥ 0.998)
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
Limit of Detection (LOD) ~2 µg/mL
Limit of Quantification (LOQ) ~10 µg/mL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (10-200 µg/mL) hplc_injection Inject into HPLC System prep_standards->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection at 214 nm chromatography->detection calibration_curve Generate Calibration Curve detection->calibration_curve quantification Quantify Epitalon in Sample detection->quantification calibration_curve->quantification

Caption: Workflow for the quantitative analysis of Epitalon TFA by RP-HPLC.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for peptide quantification, particularly in complex matrices. This method utilizes multiple reaction monitoring (MRM) to specifically detect and quantify Epitalon.

Experimental Protocol

2.1. Materials and Reagents

  • Epitalon TFA reference standard (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Data acquisition and processing software

2.3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% (v/v) Formic Acid in ultrapure water
Mobile Phase B 0.1% (v/v) Formic Acid in acetonitrile
Gradient Elution 0-1 min: 2% B1-5 min: 2% to 50% B5-6 min: 50% to 95% B6-7 min: 95% B7-7.5 min: 95% to 2% B7.5-10 min: 2% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Precursor Ion (m/z): 391.1 [M+H]⁺Product Ions (m/z): 262.1, 147.1, 70.1 (quantifier in bold)

2.4. Standard and Sample Preparation

  • Follow the same procedure as for HPLC, but use 0.1% formic acid in water as the diluent. A lower concentration range (e.g., 1-100 ng/mL) is typically appropriate for LC-MS/MS.

2.5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the quantifier product ion to an internal standard (if used) against the concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99.

  • Quantify Epitalon in unknown samples using the calibration curve.

2.6. Method Validation Summary (Representative Data)

ParameterResult
Linearity (Range) 1 - 100 ng/mL (R² ≥ 0.995)
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) Intra-day: < 2.5%, Inter-day: < 3.5%
Limit of Detection (LOD) ~0.2 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL

Quantitative Analysis by UV-Vis Spectrophotometry

For a rapid and straightforward estimation of Epitalon concentration in pure solutions, UV-Vis spectrophotometry can be employed. As Epitalon lacks aromatic amino acids, the absorbance of the peptide bond at low UV wavelengths (around 205 nm) is utilized.[1][2]

Experimental Protocol

3.1. Materials and Reagents

  • Epitalon TFA (pure sample)

  • Ultrapure water or a suitable buffer transparent at 205 nm (e.g., phosphate buffer)

3.2. Instrumentation

  • UV-Vis spectrophotometer capable of measuring in the low UV range

  • Quartz cuvettes (1 cm path length)

3.3. Molar Absorptivity Calculation The molar absorptivity (ε) at 205 nm can be estimated from the amino acid sequence.[1] A simplified approach for non-aromatic peptides is to use an average extinction coefficient. A commonly used value for peptides lacking tryptophan and tyrosine is ε₂₀₅ = 31 mL·mg⁻¹·cm⁻¹.[3]

3.4. Measurement Procedure

  • Prepare a blank solution using the same solvent as the sample.

  • Accurately prepare a solution of Epitalon TFA in the chosen solvent. A concentration of around 50 µg/mL is often suitable.[4]

  • Measure the absorbance of the blank and the sample solution at 205 nm.

  • Subtract the blank absorbance from the sample absorbance.

3.5. Concentration Calculation Use the Beer-Lambert law to calculate the concentration: A = εbc Where:

  • A = Absorbance

  • ε = Molar absorptivity (in L·mol⁻¹·cm⁻¹ or mL·mg⁻¹·cm⁻¹)

  • b = Path length of the cuvette (typically 1 cm)

  • c = Concentration

Concentration (mg/mL) = Absorbance at 205 nm / (31 mL·mg⁻¹·cm⁻¹ * 1 cm)

Epitalon Signaling Pathways

Epitalon is believed to exert its biological effects through two primary mechanisms: the activation of telomerase and the enhancement of antioxidant defenses.[5][6]

Telomerase Activation Pathway

Epitalon can enter the cell nucleus and interact with the promoter regions of the telomerase reverse transcriptase (hTERT) gene.[5] This interaction can lead to the upregulation of hTERT expression, resulting in increased telomerase activity. Telomerase then adds telomeric repeats to the ends of chromosomes, thereby maintaining telomere length and extending the replicative lifespan of cells.[7][8]

Telomerase_Activation cluster_cell cluster_nucleus Epitalon Epitalon hTERT_Gene hTERT Gene Promoter Epitalon->hTERT_Gene Upregulates Expression Cell_Membrane Cell Membrane Nucleus Nucleus hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Acts on Elongation Telomere Elongation Telomeres->Elongation

Caption: Epitalon-mediated telomerase activation pathway.

Antioxidant Defense Pathway (via Nrf2)

Epitalon can enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or signaling molecules like Epitalon can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of enzymes such as Superoxide Dismutase (SOD) and Catalase.[8][9]

Antioxidant_Pathway Epitalon Epitalon Nrf2_Keap1 Nrf2-Keap1 Complex Epitalon->Nrf2_Keap1 Induces Dissociation ROS Reactive Oxygen Species (ROS) Neutralization ROS Neutralization ROS->Neutralization Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Epitalon's antioxidant pathway via Nrf2 activation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Epitalon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1][2] It has garnered significant interest in aging research due to its potential to activate the enzyme telomerase, which plays a crucial role in cellular senescence by maintaining telomere length.[3] As with any synthetic peptide intended for research or therapeutic development, rigorous purity analysis is essential to ensure quality, safety, and reproducibility of scientific findings.

This application note provides a detailed protocol for the determination of Epitalon purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for the analysis of synthetic peptides.[4][5] The method described is capable of separating Epitalon from potential impurities generated during synthesis, such as truncated or deletion sequences.

Principle of RP-HPLC for Peptide Analysis

Reverse-Phase HPLC separates molecules based on their hydrophobicity. In the context of peptide analysis, a non-polar stationary phase (typically a C18 silica-based column) is used in conjunction with a polar mobile phase.[5] Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent concentration (e.g., acetonitrile). Peptides with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later, at a higher concentration of organic solvent. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to sharpen peaks and improve resolution by forming ion pairs with charged residues on the peptide.[6]

Experimental Protocol: Purity Determination of Epitalon

This protocol outlines the necessary steps for preparing the sample and standards, setting up the HPLC system, and analyzing the data to determine the purity of an Epitalon sample.

Materials and Reagents
  • Epitalon reference standard (purity ≥99%)

  • Epitalon sample for analysis

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • pH meter

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Epitalon. These parameters have been synthesized from established methods for peptide analysis and available certificates of analysis for Epitalon.[7]

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 214 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Gradient Elution Program

A gradient elution is necessary to ensure the separation of Epitalon from any closely related impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.06535
30.0595
35.0595
36.0955
40.0955
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the Epitalon reference standard and dissolve it in 10 mL of Mobile Phase A. Vortex to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the Epitalon sample and dissolve it in 10 mL of Mobile Phase A. Vortex to ensure complete dissolution.

  • Filter both the standard and sample solutions through a 0.22 µm syringe filter before placing them in HPLC vials.

System Suitability

Before running the samples, perform a system suitability test using the Epitalon reference standard to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) < 2.0%
Data Analysis
  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to Epitalon in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the Epitalon sample using the area percent method, assuming all impurities have a similar response factor at 214 nm.

    Purity (%) = (Area of Epitalon Peak / Total Area of all Peaks) x 100

Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating HPLC method, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[8][9] This protocol provides a general framework for assessing the stability of Epitalon under various stress conditions.

Stress Conditions

Prepare solutions of Epitalon at a concentration of 1 mg/mL and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid peptide at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid peptide to UV light (254 nm) for 24 hours.

Sample Analysis

After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of 0.5 mg/mL with Mobile Phase A and analyze them using the HPLC method described in section 3.

Data Evaluation

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Epitalon. The ability of the HPLC method to separate the Epitalon peak from all degradation product peaks demonstrates its stability-indicating nature.

Data Presentation

The following table presents typical data that can be obtained from the HPLC analysis of Epitalon.

Sample IDRetention Time (min)Peak AreaPurity (%)
Epitalon Standard 15.23,150,00099.8
Epitalon Sample Lot A 15.13,050,00099.1
Impurity 1 12.815,0000.5
Impurity 2 16.512,0000.4

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity determination of Epitalon.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Epitalon Sample prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter through 0.22 µm filter prep2->prep3 hplc1 Inject Sample prep3->hplc1 Transfer to HPLC vial hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 214 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Generate Chromatogram data2 Calculate % Purity data1->data2

Caption: Workflow for HPLC Purity Analysis of Epitalon.

Epitalon's Proposed Signaling Pathway

Epitalon is believed to exert its effects by upregulating the expression of the telomerase catalytic subunit (hTERT). The following diagram provides a simplified representation of this proposed mechanism.

G cluster_nucleus Epitalon Epitalon Nucleus Nucleus Epitalon->Nucleus Enters Cell CellMembrane Cell Membrane hTERT_Gene hTERT Gene Nucleus->hTERT_Gene Interacts with Promoter Region hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomere Shortening Telomerase->Telomeres Maintains Telomere Length CellularSenescence Cellular Senescence Telomeres->CellularSenescence Prevents

Caption: Proposed Mechanism of Epitalon via Telomerase Activation.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust technique for determining the purity of synthetic Epitalon. The protocol is straightforward and utilizes standard HPLC equipment and reagents. The inclusion of a forced degradation study ensures that the method is stability-indicating, making it suitable for quality control and stability testing in research and drug development settings. The provided diagrams offer a clear visual representation of the experimental workflow and the proposed biological activity of Epitalon, serving as a valuable resource for professionals in the field.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Epitalon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1] It is often available as a trifluoroacetate (TFA) salt. Epitalon has garnered significant interest in the fields of gerontology and drug development due to its potential anti-aging properties, primarily attributed to its ability to activate the enzyme telomerase, which plays a crucial role in maintaining telomere length.[2] Accurate and sensitive quantification of Epitalon in various biological matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analysis of Epitalon TFA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges in Epitalon Analysis

The analysis of short, acidic peptides like Epitalon can present several challenges:

  • Poor Retention in Reversed-Phase Chromatography: Due to its hydrophilic nature, Epitalon may exhibit poor retention on traditional C18 columns.

  • Ion Suppression: The presence of trifluoroacetic acid (TFA) in the sample or mobile phase, while beneficial for chromatography, can significantly suppress the ionization of the analyte in the mass spectrometer, leading to reduced sensitivity.[3]

  • Matrix Effects: Biological matrices can contain endogenous compounds that interfere with the ionization of Epitalon, affecting the accuracy and precision of the assay.

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Epitalon due to its high sensitivity, selectivity, and specificity. By employing techniques such as Multiple Reaction Monitoring (MRM), it is possible to selectively detect and quantify Epitalon even in complex biological matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. The goal is to extract Epitalon efficiently while minimizing matrix effects.

a) Protein Precipitation (for Plasma, Serum, and Cell Lysates)

This is a simple and rapid method for removing proteins from the sample.

  • To 100 µL of plasma, serum, or cell lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Epitalon).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Higher Specificity and Concentration)

SPE can provide a cleaner extract and allow for sample concentration, leading to lower limits of quantification.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the sample (e.g., 500 µL of plasma) by adding an equal volume of 4% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

To overcome the challenges of analyzing a polar peptide, a C18 column with a formic acid-based mobile phase is recommended to achieve good chromatographic peak shape and retention while minimizing ion suppression.

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry (MS) Method

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method should be set up for Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Analyte

Note: The precursor ion for Epitalon (Ala-Glu-Asp-Gly, molecular weight 390.35 g/mol ) is the protonated molecule [M+H]⁺ with an m/z of approximately 391.1. The product ions and collision energies should be optimized empirically on the specific instrument used.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Chromatographic and Mass Spectrometric Parameters for Epitalon Analysis
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Epitalon~3.5391.1262.1147.11520
Table 2: Example Calibration Curve Data for Epitalon in Human Plasma
Concentration (ng/mL)Mean Peak Area Ratio (Epitalon/IS)Standard Deviation% Accuracy% CV
10.0120.001102.58.3
50.0580.00498.76.9
100.1150.00799.16.1
500.5920.025101.34.2
1001.1890.041100.83.4
5005.9740.18599.63.1
100011.9820.321100.22.7

Note: This is example data and should be generated for each assay validation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (Plasma, Serum, etc.) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe evaporation Evaporation to Dryness protein_precipitation->evaporation spe->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatography (C18 Reversed-Phase) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration data_reporting Data Reporting peak_integration->data_reporting

Caption: Workflow for the LC-MS/MS analysis of Epitalon.

Predicted Fragmentation Pathway of Epitalon

fragmentation_pathway cluster_peptide Epitalon [M+H]⁺ (m/z 391.1) cluster_fragments Predicted Fragment Ions peptide Ala - Glu - Asp - Gly b2 b₂-ion [Ala-Glu]⁺ m/z 202.1 peptide->b2 y2 y₂-ion [Asp-Gly+H]⁺ m/z 175.1 peptide->y2 b3 b₃-ion [Ala-Glu-Asp]⁺ m/z 317.1 peptide->b3 y3 y₃-ion [Glu-Asp-Gly+H]⁺ m/z 304.1 peptide->y3 telomerase_activation cluster_nucleus Cell Nucleus cluster_telomere Telomere Maintenance epitalon Epitalon htert_gene hTERT Gene epitalon->htert_gene Upregulates Expression transcription Transcription htert_gene->transcription htert_mrna hTERT mRNA transcription->htert_mrna translation Translation htert_mrna->translation htert_protein hTERT Protein (Catalytic Subunit) translation->htert_protein telomerase_assembly Telomerase Assembly htert_protein->telomerase_assembly terc_rna TERC RNA (Template) terc_rna->telomerase_assembly active_telomerase Active Telomerase telomerase_assembly->active_telomerase telomere_elongation Telomere Elongation active_telomerase->telomere_elongation telomere_shortening Telomere Shortening (Cell Division) cell_senescence Cellular Senescence telomere_shortening->cell_senescence cell_longevity Cellular Longevity telomere_elongation->cell_longevity

References

Application Notes and Protocols: Telomeric Repeat Amplification Protocol (TRAP) for a Synthetic Tetrapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the Telomeric Repeat Amplification Protocol (TRAP) assay to measure telomerase activity in response to treatment with a synthetic tetrapeptide, Ala-Glu-Asp-Gly. This peptide has been observed to activate telomerase, the enzyme responsible for maintaining telomere length, which is a critical factor in cellular aging and disease.[1] The TRAP assay is a highly sensitive, PCR-based method for quantifying telomerase activity.[2][3]

The primary mechanism of action for this tetrapeptide involves the upregulation of the telomerase catalytic subunit, hTERT.[4][5] It is believed to achieve this through complex epigenetic pathways and transcriptional induction of the TERT gene.[6] Studies suggest that the peptide may influence sirtuins and DNA repair pathways, contributing to an environment conducive to telomerase expression.[6] In normal cells, this leads to a significant increase in telomerase activity and subsequent telomere elongation.[4]

Data Presentation

The following tables summarize the quantitative effects of the Ala-Glu-Asp-Gly tetrapeptide on telomere length, hTERT mRNA expression, and telomerase activity in various human cell lines.

Table 1: Effect of the Tetrapeptide on Telomere Length in Breast Cancer Cell Lines After 4 Days of Treatment [4]

Cell LineTetrapeptide Concentration (µg/mL)Telomere Extension (kb)
21NT0.52.4 to 4.0
21NT1.02.4 to 4.0
BT4740.2Reached a maximum of 8.0

Note: In BT474 cells, higher concentrations of 0.5 µg/mL and 1.0 µg/mL resulted in a lower rate of telomere extension compared to the 0.2 µg/mL dose.[4]

Table 2: Upregulation of hTERT mRNA Expression in Response to Tetrapeptide Treatment [4][5]

Cell LineTetrapeptide Concentration (µg/mL)Treatment DurationFold Increase in hTERT Expression
21NT (Breast Cancer)1.04 days12-fold
BT474 (Breast Cancer)0.54 days5-fold
IBR.3 (Normal Fibroblast)1.03 weeks-
HMEC (Normal Epithelial)1.03 weeks-

Table 3: Increase in Telomerase Activity in Normal Human Cell Lines After 3 Weeks of Treatment [4]

Cell LineTetrapeptide Concentration (µg/mL)Fold Increase in Telomerase Activity
IBR.3 (Normal Fibroblast)1.04-fold
HMEC (Normal Epithelial)1.026-fold

Note: In the referenced study, treatment of 21NT and BT474 breast cancer cells with 0.5 and 1 µg/mL of the tetrapeptide for 4 days did not lead to a significant increase in telomerase activity, suggesting a different mechanism, such as the Alternative Lengthening of Telomeres (ALT) pathway, may be more prominent in these cancer cells.[4]

Experimental Protocols

This section details the methodology for treating cells with the synthetic tetrapeptide and subsequently measuring telomerase activity using the TRAP assay.

Part 1: Cell Culture and Tetrapeptide Treatment
  • Cell Line Maintenance: Culture the desired human cell lines (e.g., normal fibroblasts IBR.3, normal epithelial HMEC, or other lines of interest) in their appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Peptide Preparation: Prepare a stock solution of the Ala-Glu-Asp-Gly tetrapeptide by dissolving it in sterile, nuclease-free water. For example, a 10 mg/mL stock can be prepared and further diluted to working concentrations.[5]

  • Treatment of Cells:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentration of the tetrapeptide (e.g., 1.0 µg/mL for normal cell lines).[4][5]

    • For long-term studies, such as those with normal cell lines, continue the treatment for a specified duration (e.g., 3 weeks), refreshing the medium with the peptide every 2-3 days.[4] For shorter-term experiments, such as with cancer cell lines, a 4-day treatment may be sufficient.[4]

    • Always include an untreated control group of cells that are handled identically but without the addition of the peptide.

Part 2: Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol is adapted from standard TRAP assay methodologies.[7]

  • Preparation of Cell Lysates:

    • After the treatment period, harvest approximately 100,000 cells for each sample.

    • Centrifuge the cells at 3,000 x g for 5 minutes and discard the supernatant.[7]

    • Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (or CHAPS lysis buffer).[7] This results in a concentration of 2,500 cells per µL.

    • Incubate the lysates on ice for 30 minutes.[7]

    • The lysates can be used immediately or stored at -80°C.

  • TRAP Reaction Setup:

    • Prepare a TRAP master mix. The final volume for each PCR reaction is typically 50 µL. For one sample, the master mix may contain:

      • Nuclease-free H₂O: ~40 µL

      • TRAP Buffer (10x): 5 µL

      • dNTP mix (10 mM): 1 µL

      • TS Primer (fluorescently labeled, e.g., with Cy5): 1 µL

      • ACX Primer (reverse primer): 1 µL

      • Taq Polymerase: 0.4 µL

    • Add 1 µL of the cell lysate to 49 µL of the master mix.

    • Negative Control: Prepare a reaction with 1 µL of lysis buffer instead of cell lysate.

    • Heat-Inactivated Control: For each sample, prepare a parallel reaction where the cell lysate is heated to 95°C for 5 minutes before being added to the master mix to inactivate telomerase.

    • Positive Control: Use a cell line with known high telomerase activity (e.g., HCT116) as a positive control.[7]

  • Telomerase Extension and PCR Amplification:

    • Perform the telomerase extension step at 25°C for 40 minutes.[7]

    • Inactivate telomerase at 95°C for 5 minutes.[7]

    • Proceed with PCR amplification for 24-29 cycles with the following parameters:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 52°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Perform a final extension at 72°C for 10 minutes.[7]

    • The samples can be stored at 4°C.

  • Detection and Quantification:

    • Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled DNA fragments using a suitable imaging system.

    • Telomerase activity will be indicated by a characteristic ladder of bands with 6-base pair increments.

    • Quantify the intensity of the bands using densitometry software to determine the relative telomerase activity between the treated and untreated samples.

Visualizations

Signaling Pathway

G Conceptual Signaling Pathway of Ala-Glu-Asp-Gly Tetrapeptide on Telomerase Activation Epitalon Ala-Glu-Asp-Gly Tetrapeptide Nucleus Cell Nucleus Epitalon->Nucleus Enters Cell Chromatin Chromatin Remodeling Nucleus->Chromatin Epigenetic Modulation TERT_Gene hTERT Gene Chromatin->TERT_Gene Increases Accessibility hTERT_mRNA hTERT mRNA TERT_Gene->hTERT_mRNA Transcriptional Induction Telomerase Active Telomerase (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres Adds Telomeric Repeats

Caption: Tetrapeptide signaling pathway for telomerase activation.

Experimental Workflow

G TRAP Assay Workflow for Tetrapeptide Treatment start Start cell_culture Cell Culture (e.g., IBR.3, HMEC) start->cell_culture treatment Tetrapeptide Treatment (e.g., 1.0 µg/mL for 3 weeks) cell_culture->treatment harvest Harvest Cells treatment->harvest lysis Prepare Cell Lysates (NP-40 or CHAPS buffer) harvest->lysis trap_reaction Set up TRAP Reaction (Master Mix + Lysate) lysis->trap_reaction pcr Telomerase Extension & PCR trap_reaction->pcr detection PAGE & Fluorescent Detection pcr->detection quantification Quantify Band Intensity detection->quantification end End quantification->end

Caption: TRAP assay experimental workflow.

References

Application Notes and Protocols for Epitalon TFA Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a research compound of significant interest due to its potential geroprotective and anti-aging properties.[1] It is an analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[1] The primary mechanism of action attributed to Epitalon involves the activation of telomerase, an enzyme crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1] Telomere shortening is a hallmark of cellular aging, and by preserving telomere length, Epitalon may exert its cellular longevity effects.[2][3] Additionally, research suggests that Epitalon possesses antioxidant properties and may modulate melatonin synthesis and circadian rhythms.[4][5][6]

These application notes provide a comprehensive guide to the proper storage, handling, and maintenance of Epitalon TFA (trifluoroacetate) stock solutions. Detailed protocols for key in vitro experiments are also presented to facilitate research into its biological activities.

Storage and Maintenance of Epitalon TFA Stock Solutions

Proper storage and handling are critical to maintain the integrity and biological activity of Epitalon TFA.[1]

Lyophilized Powder

The lyophilized powder is the most stable form of Epitalon TFA. For long-term storage, it should be kept in a freezer.[1]

Storage Conditions for Lyophilized Powder:

TemperatureDuration of StabilityAdditional Notes
-80°CUp to 2 yearsRecommended for long-term storage.
-20°CUp to 1 yearSuitable for shorter-term storage.

Store in a sealed container, protected from moisture and light.[2][7]

Reconstitution of Epitalon TFA

Reconstitution should be performed under aseptic conditions to prevent microbial contamination.[1] The choice of solvent will depend on the intended application.

Recommended Solvents:

  • Sterile Water: Suitable for most in vitro applications, especially for immediate use.[1]

  • Phosphate-Buffered Saline (PBS): A good choice for cell-based assays where an isotonic solution is preferred.[1]

  • Dimethyl Sulfoxide (DMSO): For achieving higher stock concentrations, though care must be taken to ensure the final DMSO concentration in the experimental setup is not cytotoxic.[7][8]

Reconstitution Protocol:

  • Allow the vial of lyophilized Epitalon TFA to equilibrate to room temperature before opening to prevent condensation.[9]

  • Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial. Aim the stream against the side of the vial to avoid foaming.[9]

  • Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking.[9] If necessary, sonication can be used to aid dissolution.[7][10]

Stock Solutions

Once reconstituted, Epitalon TFA stock solutions have a limited shelf life and should be stored frozen. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][11]

Storage Conditions for Stock Solutions:

TemperatureDuration of StabilityAdditional Notes
-80°CUp to 6 monthsOptimal for long-term storage of reconstituted solutions.[2][7]
-20°CUp to 1 monthSuitable for short-term storage.[2][7]

Aqueous solutions are not recommended for storage for more than one day at refrigerated temperatures.[8]

Solubility Data

The solubility of Epitalon TFA can vary depending on the solvent.

SolventApproximate Solubility
Water100 mg/mL[7][10]
DMSO250 mg/mL[7][10]
PBS (pH 7.2)5 mg/mL[8]

Ultrasonic treatment may be required to achieve maximum solubility.[7][10]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activity of Epitalon TFA.

In Vitro Cell Culture and Treatment

Workflow for In Vitro Epitalon Treatment:

start Seed cells in appropriate culture vessels adhere Allow cells to adhere overnight start->adhere treat Treat cells with varying concentrations of Epitalon TFA adhere->treat control Include untreated and vehicle control groups treat->control incubate Incubate for the desired time period (e.g., 24-72 hours) treat->incubate harvest Harvest cells for downstream analysis incubate->harvest analysis Perform desired assays (e.g., qPCR, Western Blot, TRAP) harvest->analysis

Caption: General workflow for in vitro cell treatment with Epitalon TFA.

Protocol:

  • Cell Seeding: Plate cells (e.g., human fibroblasts, cancer cell lines) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Adhesion: Allow cells to adhere to the culture surface overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Treatment Media: Prepare fresh dilutions of the Epitalon TFA stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A common concentration range for in vitro studies is 0.1 to 1.0 µg/mL.[7]

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of Epitalon TFA. Include an untreated control and a vehicle control (media with the same concentration of the solvent used for the stock solution).

  • Incubation: Return the cells to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. This may involve cell lysis for protein or RNA extraction, or fixation for imaging-based assays.

Telomerase Activity Assay (TRAP Assay)

The Telomere Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[11][12][13]

TRAP Assay Workflow:

lysis Cell Lysis and Protein Extraction quant Protein Quantification lysis->quant extension Telomerase Extension of TS Primer quant->extension pcr PCR Amplification of Extension Products extension->pcr detection Detection of PCR Products (Gel Electrophoresis or qPCR) pcr->detection analysis Data Analysis and Quantification of Telomerase Activity detection->analysis

Caption: Workflow for the Telomere Repeat Amplification Protocol (TRAP) assay.

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells treated with Epitalon TFA and control cells.

    • Lyse the cells in a CHAPS lysis buffer.[7]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Quantify the protein concentration of the extracts using a standard protein assay (e.g., BCA or Bradford assay).

  • Telomerase Extension Reaction:

    • Prepare a reaction mix containing the cell extract, a telomerase substrate (TS) primer, dNTPs, and a suitable reaction buffer.

    • Incubate the reaction at 25°C for 20-30 minutes to allow any active telomerase in the extract to add telomeric repeats to the TS primer.[7][13]

  • PCR Amplification:

    • Add a reverse primer (ACX) and Taq DNA polymerase to the reaction mix.[7]

    • Perform PCR to amplify the telomerase-extended products. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[7]

  • Detection and Analysis:

    • The amplified products can be visualized by polyacrylamide gel electrophoresis (PAGE) followed by staining with a DNA dye (e.g., SYBR Green). A characteristic ladder of bands with 6-base pair increments indicates telomerase activity.[12]

    • Alternatively, a quantitative real-time PCR (qPCR) based TRAP assay can be performed for more quantitative results.[7]

Gene Expression Analysis by qPCR

Quantitative PCR (qPCR) can be used to measure changes in the expression of genes of interest, such as the catalytic subunit of telomerase (hTERT), in response to Epitalon TFA treatment.[7]

Protocol:

  • RNA Extraction:

    • Extract total RNA from Epitalon TFA-treated and control cells using a commercial RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., hTERT) and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.[7]

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in the Epitalon TFA-treated samples compared to the control samples.[7]

Assessment of Antioxidant Activity

Epitalon's antioxidant properties can be assessed by measuring its ability to reduce reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes.[4][14]

Protocol for ROS Measurement:

  • Cell Treatment: Treat cells with Epitalon TFA as described in section 3.1. It may be beneficial to include a positive control for oxidative stress (e.g., H₂O₂).

  • ROS Detection:

    • Use a fluorescent probe that is sensitive to ROS (e.g., DCFDA or ROS-Glo™ H₂O₂ Assay).

    • Incubate the cells with the probe according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. A decrease in fluorescence in Epitalon TFA-treated cells compared to the oxidative stress control indicates a reduction in ROS levels.[4]

Protocol for Antioxidant Enzyme Gene Expression:

  • Follow the qPCR protocol described in section 3.3.

  • Use primers for key antioxidant enzyme genes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HMOX1).[4]

  • An increase in the expression of these genes in Epitalon TFA-treated cells suggests an enhancement of the cellular antioxidant defense system.

Signaling Pathways

Epitalon is believed to exert its effects through multiple signaling pathways.

Telomerase Activation and Telomere Lengthening

The most well-documented pathway involves the activation of telomerase. Epitalon can induce the expression of the catalytic subunit of telomerase (hTERT), leading to increased telomerase activity and subsequent elongation of telomeres. This process is thought to counteract the natural shortening of telomeres that occurs with cell division, thereby delaying cellular senescence.[2][3][7]

Epitalon's Influence on Telomerase and Chromatin:

Epitalon Epitalon TFA Chromatin Chromatin Interaction (Histone Binding) Epitalon->Chromatin Gene_Expression Modulation of Gene Expression Chromatin->Gene_Expression hTERT Increased hTERT Gene Expression Gene_Expression->hTERT Telomerase Increased Telomerase Activity hTERT->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Senescence Delayed Cellular Senescence Telomeres->Senescence

Caption: Epitalon's proposed mechanism for telomere lengthening.

Antioxidant and Cytoprotective Pathways

Epitalon has been shown to exhibit antioxidant effects, potentially through the modulation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1] By activating this pathway, Epitalon may increase the expression of a battery of antioxidant and cytoprotective genes.

Pineal Gland Function and Melatonin Synthesis

Epitalon is structurally related to a natural pineal peptide and has been shown to influence pineal gland function.[5] It may stimulate melatonin synthesis by increasing the activity of arylalkylamine N-acetyltransferase (AANAT), a key enzyme in the melatonin production pathway.[5][15] This can help in the regulation of circadian rhythms.[6]

Epitalon's Effect on Melatonin Synthesis:

Epitalon Epitalon TFA Pineal_Gland Pineal Gland Epitalon->Pineal_Gland pCREB Increased pCREB Pineal_Gland->pCREB AANAT Increased AANAT Activity Melatonin Increased Melatonin Synthesis AANAT->Melatonin pCREB->AANAT Circadian_Rhythm Regulation of Circadian Rhythm Melatonin->Circadian_Rhythm

Caption: Proposed pathway of Epitalon's influence on melatonin synthesis.

Conclusion

The proper storage and handling of Epitalon TFA are paramount to ensure its stability and the reproducibility of experimental results. The protocols outlined in these application notes provide a framework for researchers to investigate the multifaceted biological activities of this intriguing peptide. Further research into its mechanisms of action will continue to elucidate its potential applications in the fields of aging and drug development.

References

Application Notes and Protocols: Investigating Epitalon TFA in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Epitalon Trifluoroacetate (TFA), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), in neuroblastoma cell line research. This document outlines the known biological effects, presents quantitative data, and offers detailed experimental protocols to facilitate the investigation of Epitalon TFA's therapeutic potential.

Biological Effects of Epitalon in Neuroblastoma Cell Lines

Epitalon has demonstrated several neuroprotective and regulatory effects in human neuroblastoma cell lines, primarily in SH-SY5Y and NB7 cells. These effects suggest its potential as a modulator of key pathological pathways in neurodegenerative diseases and cancer.

Data Summary

The following table summarizes the key quantitative effects of Epitalon observed in neuroblastoma cell lines.

ParameterCell LineEffect of Epitalon TreatmentReference(s)
Amyloid Precursor Protein (APP) Metabolism
Soluble APPα (sAPPα) SecretionSH-SY5Y~20% increase in the neuroprotective sAPPα fragment.[1]
Cholinesterase Activity
Acetylcholinesterase (AChE) ActivitySH-SY5Y10-25% average increase in the culture medium.[1][2]
Butyrylcholinesterase (BuChE) ActivitySH-SY5Y10-25% average increase in the culture medium.[1][2]
Proteolytic Enzyme mRNA Expression (under hypoxic conditions)
Neprilysin (NEP) mRNANB728% increase compared to hypoxic control (at 50 nM).[1]
Insulin-Degrading Enzyme (IDE) mRNANB7Prevention of hypoxia-induced downregulation (at 50 nM).[1]
Oxidative Stress Marker
8-hydroxydeoxyguanosine (8-OHdG)Neuroblastoma CellsObserved reduction in levels.[3]

Experimental Protocols

This section provides detailed protocols for cell culture and for assays to measure the biological effects of Epitalon TFA in neuroblastoma cell lines.

Preparation of Epitalon TFA for Cell Culture

Epitalon TFA is typically supplied as a lyophilized powder.

Reconstitution:

  • Bring the lyophilized Epitalon TFA vial to room temperature.

  • Reconstitute the peptide in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 1 mg/mL).

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute the stock solution to the desired final concentration in the cell culture medium immediately before use.

Neuroblastoma Cell Culture (SH-SY5Y)

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T75 culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Maintain SH-SY5Y cells in T75 flasks with the appropriate culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • Epitalon TFA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of Epitalon TFA. Include a vehicle control (medium without Epitalon TFA).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Activity Assay

This protocol is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.

Materials:

  • SH-SY5Y cells cultured in 6-well plates

  • Epitalon TFA

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) for AChE assay

  • Butyrylthiocholine iodide (BTCI) for BuChE assay

  • Microplate reader

Procedure:

  • Culture SH-SY5Y cells in 6-well plates and treat with various concentrations of Epitalon TFA for the desired time.

  • Collect the cell culture medium from each well.

  • In a 96-well plate, add 50 µL of the collected culture medium.

  • Add 125 µL of phosphate buffer to each well.

  • Add 50 µL of DTNB solution to each well.

  • To measure AChE activity, add 25 µL of ATCI solution to initiate the reaction. For BuChE activity, add 25 µL of BTCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of change in absorbance (ΔA/min).

  • Enzyme activity can be calculated using the Beer-Lambert law and expressed as units/mL.

Measurement of Soluble APPα (sAPPα) Secretion by ELISA

Materials:

  • SH-SY5Y cells

  • Epitalon TFA

  • Human sAPPα ELISA kit

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in culture plates and treat with Epitalon TFA for the desired duration.

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the sAPPα ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with an anti-sAPPα antibody.

    • Incubating the plate.

    • Washing the wells and adding a detection antibody.

    • Incubating and washing again.

    • Adding a substrate solution to develop a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of sAPPα in the samples based on the standard curve.

Gene Expression Analysis of NEP and IDE by RT-qPCR

Materials:

  • NB7 or other neuroblastoma cells

  • Epitalon TFA

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for NEP, IDE, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Culture neuroblastoma cells and treat with Epitalon TFA, with and without hypoxic conditions if desired.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for NEP, IDE, and the housekeeping gene, and a qPCR master mix.

  • Run the qPCR reaction in a qPCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Signaling Pathways and Visualizations

The precise signaling pathways through which Epitalon exerts its effects in neuroblastoma cells are still under investigation. However, based on current research, several mechanisms have been proposed.

Proposed Neuroprotective Signaling of Epitalon

Epitalon is hypothesized to promote neuroprotection through multiple pathways, including the modulation of APP processing, enhancement of cholinergic activity, and regulation of amyloid-beta degrading enzymes.

G Epitalon Epitalon TFA APP Amyloid Precursor Protein (APP) Epitalon->APP Modulates Processing AChE Acetylcholinesterase (AChE) Epitalon->AChE ↑ Activity BuChE Butyrylcholinesterase (BuChE) Epitalon->BuChE ↑ Activity NEP Neprilysin (NEP) mRNA Epitalon->NEP ↑ Expression (Hypoxia) IDE Insulin-Degrading Enzyme (IDE) mRNA Epitalon->IDE ↑ Expression (Hypoxia) sAPP sAPPα (Neuroprotective) APP->sAPP ↑ Secretion Neuroprotection Neuroprotection sAPP->Neuroprotection Cholinergic Enhanced Cholinergic Activity AChE->Cholinergic BuChE->Cholinergic Cholinergic->Neuroprotection AB_degradation Increased Aβ Degradation NEP->AB_degradation IDE->AB_degradation AB_degradation->Neuroprotection G cluster_assays Downstream Assays start Start culture Culture Neuroblastoma Cell Line (e.g., SH-SY5Y) start->culture treat Treat with Epitalon TFA culture->treat viability Cell Viability Assay (MTT) treat->viability biochemical Biochemical Assays treat->biochemical gene_expression Gene Expression Analysis (RT-qPCR) treat->gene_expression protein_analysis Protein Analysis (ELISA, Western Blot) treat->protein_analysis data Data Analysis and Interpretation viability->data biochemical->data gene_expression->data protein_analysis->data end End data->end G cluster_chromatin Epigenetic Modulation Epitalon Epitalon Nucleus Cell Nucleus Epitalon->Nucleus Enters Chromatin Chromatin Epitalon->Chromatin Interacts with Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Leads to Biological_Effects Diverse Biological Effects Gene_Expression->Biological_Effects DNA DNA Histones Histones

References

Application of Epitalon in Human Fibroblast Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on the natural pineal gland peptide, Epithalamin.[1] It has garnered significant interest in the field of gerontology and cellular biology for its potential anti-aging properties.[2][3] The primary mechanism of action attributed to Epitalon is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[2][4] Telomere shortening is a hallmark of cellular aging, and by activating telomerase, Epitalon has been shown to elongate telomeres, thereby extending the replicative lifespan of cells.[5][6]

Beyond its effects on telomere biology, research indicates that Epitalon can modulate gene expression, particularly downregulating senescence markers such as p16 and p21.[7][8] It has also been observed to influence cell proliferation and exhibit antioxidant properties.[9][10] These multifaceted effects make Epitalon a compelling molecule for research into cellular aging, rejuvenation, and the development of novel therapeutics for age-related diseases.

These application notes provide a comprehensive overview of the use of Epitalon in human fibroblast culture, including detailed experimental protocols and a summary of key quantitative data from published studies.

Data Presentation

The following tables summarize the quantitative effects of Epitalon on various parameters in human fibroblast cultures as reported in scientific literature.

Table 1: Effect of Epitalon on Telomerase Activity and Telomere Length in Human Fibroblasts

Cell LineEpitalon ConcentrationTreatment DurationEffect on Telomerase ActivityEffect on Telomere LengthReference
Human Fetal Lung Fibroblasts0.05 µg/mL4 daysInduced expression and activityElongated by an average of 33.3%[11]
Human Fetal FibroblastsNot specifiedNot specifiedIncreased by 2.4-fold44% longer after multiple passages[12]
IBR.3 (Normal Fibroblast)1.0 µg/mL3 weeksSignificant increase (fourfold)Significant increase[13]

Table 2: Effect of Epitalon on Gene Expression in Human Fibroblasts and Related Stem Cells

Cell LineEpitalon ConcentrationTreatment DurationGeneChange in ExpressionReference
Periodontal Ligament Stem CellsNot specifiedCells from 25th passagep16Reduced by 1.56 times[7]
Periodontal Ligament Stem CellsNot specifiedCells from 25th passagep21Reduced by 2.22 times[7]
Gingival Mesenchymal Stem CellsNot specifiedNot specifiedp16Reduced by 1.92 times[7]
Gingival Mesenchymal Stem CellsNot specifiedNot specifiedp21Reduced by 2.44 times[7]
Human FibroblastsNot specifiedNot specifiedMMP-9Inhibited synthesis[6]

Table 3: Effect of Epitalon on Cell Proliferation in Human Fibroblasts

Cell LineEpitalon ConcentrationTreatment DurationEffect on ProliferationReference
Human Fetal FibroblastsNot specifiedLong-term cultureOvercame Hayflick limit (extended from 34 to 44 passages)[6][14]
Human Fetal Lung FibroblastsNot specifiedNot specifiedStimulated proliferative potential[13]

Experimental Protocols

This section provides detailed protocols for key experiments involving the application of Epitalon in human fibroblast culture.

Protocol 1: Human Fibroblast Culture and Epitalon Treatment

This protocol outlines the general procedure for culturing human fibroblasts and treating them with Epitalon.

Materials:

  • Human fibroblast cell line (e.g., IBR.3, human fetal lung fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Epitalon peptide

  • Sterile, nuclease-free water or PBS for reconstitution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture human fibroblasts in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays) at a predetermined density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Epitalon Stock Solution Preparation: Prepare a stock solution of Epitalon by dissolving it in sterile, nuclease-free water or PBS to a concentration of 1 mg/mL. Filter-sterilize the stock solution through a 0.22 µm filter.

  • Epitalon Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of Epitalon (e.g., 0.05 µg/mL to 1.0 µg/mL). For long-term treatments, refresh the culture media with Epitalon daily.[13]

  • Control Group: Culture a set of cells in parallel with a vehicle control (the same solvent used to dissolve Epitalon, at the same final concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4 days to 3 weeks).[11][13]

  • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., telomerase activity assay, telomere length measurement, RNA extraction, or cell proliferation assay).

Protocol 2: Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect telomerase activity.

Materials:

  • TRAP assay kit (commercial kits are available)

  • Cell lysis buffer (e.g., CHAPS lysis buffer)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Cell Lysate Preparation: After Epitalon treatment, wash the fibroblast monolayers with cold PBS and lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • TRAP Reaction: Set up the TRAP reaction according to the manufacturer's instructions. This typically involves incubating a specific amount of protein lysate with a substrate oligonucleotide, which is extended by telomerase in the sample.

  • PCR Amplification: Amplify the telomerase extension products via PCR.

  • Detection: Separate the PCR products by PAGE and visualize them using a gel imaging system. The presence of a characteristic DNA ladder indicates telomerase activity.

Protocol 3: Telomere Length Measurement (Flow-FISH)

Flow Cytometry with Fluorescence In Situ Hybridization (Flow-FISH) is used to measure the mean telomere length in individual cells.

Materials:

  • Fluorescein-conjugated (CCCTAA)3 PNA probe

  • Hybridization buffer

  • Formamide

  • Wash buffers

  • DNA counterstain (e.g., propidium iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the Epitalon-treated and control fibroblasts and prepare single-cell suspensions.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow the PNA probe to enter.

  • Hybridization: Hybridize the cells with the fluorescein-conjugated PNA probe that specifically binds to the telomeric repeats.

  • Washing: Wash the cells to remove the unbound probe.

  • DNA Staining: Counterstain the DNA with a fluorescent dye.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of the PNA probe is proportional to the telomere length.

Protocol 4: Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the mRNA expression levels of specific genes, such as hTERT, p16, and p21.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (hTERT, p16, p21) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from Epitalon-treated and control fibroblasts using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data to determine the relative expression of the target genes, normalized to the housekeeping gene.

Protocol 5: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a specialized detergent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed fibroblasts in a 96-well plate and treat them with Epitalon as described in Protocol 1.

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Visualizations

The following diagrams illustrate the proposed signaling pathway of Epitalon and a general experimental workflow for studying its effects in human fibroblasts.

Epitalon_Signaling_Pathway Epitalon Epitalon Epigenetic_Modulation Epigenetic Modulation (Chromatin Remodeling) Epitalon->Epigenetic_Modulation Enters Cell Cell_Membrane Cell Membrane hTERT_Gene hTERT Gene Epigenetic_Modulation->hTERT_Gene Induces Transcription hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase (hTERT protein) hTERT_mRNA->Telomerase Translation Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Catalyzes

Caption: Proposed signaling pathway of Epitalon leading to telomerase activation.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Human Fibroblast Culture Treatment Epitalon Treatment (Varying Concentrations & Durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Telomerase_Assay Telomerase Activity (TRAP Assay) Harvest->Telomerase_Assay Telomere_Length Telomere Length (Flow-FISH) Harvest->Telomere_Length Gene_Expression Gene Expression (RT-qPCR for hTERT, p16, p21) Harvest->Gene_Expression Proliferation Cell Proliferation (MTT Assay) Harvest->Proliferation Data_Analysis Data Analysis & Interpretation Telomerase_Assay->Data_Analysis Telomere_Length->Data_Analysis Gene_Expression->Data_Analysis Proliferation->Data_Analysis

Caption: General experimental workflow for studying Epitalon in fibroblasts.

Conclusion

Epitalon presents a promising avenue for research into cellular aging and rejuvenation. Its ability to activate telomerase, elongate telomeres, and modulate gene expression in human fibroblasts provides a valuable tool for scientists studying the mechanisms of senescence and developing interventions for age-related decline. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to design and execute experiments utilizing Epitalon in a human fibroblast culture model. Further research is warranted to fully elucidate the upstream signaling pathways and the long-term effects of Epitalon on cellular health and function.

References

Troubleshooting & Optimization

Epitalon Technical Support Center: Troubleshooting TFA Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epitalon. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of Epitalon, with a specific focus on aggregation issues related to the trifluoroacetic acid (TFA) salt form.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon and why is it typically supplied as a TFA salt?

Epitalon is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1][2][3] It is often supplied as a trifluoroacetate (TFA) salt due to its use in the final stages of solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). TFA is used to cleave the synthesized peptide from the solid support resin and as a counter-ion during purification, ensuring a stable, purified product.[4]

Q2: I'm observing cloudiness or precipitation when dissolving my Epitalon TFA. What is happening?

Cloudiness or precipitation upon dissolution is a common indicator of peptide aggregation. This can be influenced by several factors including the concentration of the peptide, the pH of the solution, temperature, and the presence of the TFA counter-ion itself, which can sometimes promote aggregation of certain peptides.

Q3: Can the TFA counter-ion interfere with my biological assays?

Yes, residual TFA in your peptide solution can interfere with biological experiments. It can lower the pH of your solution and has been reported to be cytotoxic at certain concentrations. For sensitive cell-based assays, it is often recommended to exchange the TFA for a more biocompatible counter-ion like acetate or hydrochloride.[4]

Q4: What is the general solubility of Epitalon?

Epitalon is a hydrophilic peptide and is generally soluble in aqueous solutions. However, its solubility can be affected by pH and the presence of counter-ions. The TFA salt of Epitalon is reported to be highly soluble in water.

Troubleshooting Guide: Epitalon TFA Aggregation in Solution

This guide provides a systematic approach to troubleshoot and resolve aggregation issues with Epitalon TFA in your experiments.

Problem: Lyophilized Epitalon TFA powder does not dissolve properly or forms a cloudy/precipitated solution.

Initial Assessment Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Verification start Cloudy or Precipitated Solution check_concentration Is peptide concentration high? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No dilute Dilute the solution check_concentration->dilute Yes check_ph Is the solution pH near the pI of Epitalon? check_solvent->check_ph Yes change_solvent Use recommended solvents (e.g., sterile water, PBS) check_solvent->change_solvent No sonicate Have you tried sonication? check_ph->sonicate No adjust_ph Adjust pH away from pI check_ph->adjust_ph Yes counter_ion Consider TFA as a factor sonicate->counter_ion Yes, still cloudy apply_sonication Apply gentle sonication sonicate->apply_sonication No exchange_ion Perform counter-ion exchange counter_ion->exchange_ion end Clear Solution dilute->end change_solvent->end adjust_ph->end apply_sonication->end exchange_ion->end

Caption: A step-by-step workflow for troubleshooting Epitalon TFA aggregation.

Detailed Troubleshooting Steps:

  • Review Dissolution Protocol:

    • Recommended Solvent: Start by dissolving Epitalon TFA in sterile, purified water or a common biological buffer like Phosphate-Buffered Saline (PBS).

    • Gentle Agitation: After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, which can sometimes promote aggregation.

  • Sonication:

    • If gentle agitation is insufficient, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes). This can help to break up small aggregates. Be careful not to heat the sample.

  • Adjusting pH:

    • Epitalon is an acidic peptide due to the presence of glutamic and aspartic acid residues. Its isoelectric point (pI) is predicted to be around 3.16.[5] Peptides are often least soluble at their pI.

    • If you are using an unbuffered solution, the dissolved CO2 from the air can make the water slightly acidic, which might be close to the pI of Epitalon.

    • Try dissolving the peptide in a buffer with a pH further away from its pI. For acidic peptides, a buffer with a pH of 7.0-7.4 is generally a good starting point.[6]

  • Counter-ion Exchange:

    • If aggregation persists and you suspect TFA is a contributing factor, consider exchanging the TFA for a different counter-ion, such as acetate or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or by using a suitable salt-exchange kit.

Data Presentation

Table 1: Physicochemical Properties of Epitalon

PropertyValueReference
Amino Acid Sequence Ala-Glu-Asp-Gly[1][2][3]
Molecular Formula C14H22N4O9[5]
Molecular Weight 390.35 g/mol [5]
Isoelectric Point (pI) ~3.16 (Predicted)[5]

Table 2: Solubility of Epitalon in Various Solvents

SolventSolubilityNotesReference
Water Highly soluble (>50 mg/mL for TFA salt)The most common and recommended solvent.
Phosphate-Buffered Saline (PBS, pH 7.2-7.4) 5 mg/mL (acetate salt)Suitable for most biological applications.[7]
Dimethyl Sulfoxide (DMSO) 3 mg/mL (acetate salt)Can be used as a stock solution solvent, but high concentrations may be toxic to cells.[7]
Dimethylformamide (DMF) 1 mg/mL (acetate salt)An alternative organic solvent for stock solutions.[7]

Experimental Protocols

Protocol 1: Preparation of Epitalon TFA Stock Solution
  • Equilibration: Allow the lyophilized Epitalon TFA vial to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Using a sterile syringe, add the desired volume of sterile water or PBS (pH 7.2-7.4) to the vial to achieve a stock concentration of 1-10 mg/mL.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. If necessary, sonicate for 1-2 minutes in a water bath.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Detection of Epitalon Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.

Methodology:

  • Sample Preparation: Prepare Epitalon TFA solutions at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) in your buffer of choice (e.g., PBS, pH 7.4). Filter the solutions through a 0.02 µm syringe filter directly into a clean DLS cuvette to remove dust and other contaminants.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment (e.g., 25°C).

    • Select a suitable scattering angle (e.g., 90° or 173°).

    • Ensure the laser source is stable.

  • Data Acquisition:

    • Equilibrate the sample in the instrument for at least 5 minutes before measurement.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.

G cluster_0 Sample Preparation cluster_1 DLS Measurement cluster_2 Data Analysis cluster_3 Result prep Prepare Epitalon Solution filter Filter into DLS cuvette prep->filter setup Instrument Setup (Temp, Angle) filter->setup acquire Data Acquisition setup->acquire analyze Analyze Correlation Function acquire->analyze interpret Interpret Size Distribution & PDI analyze->interpret result Monomeric vs. Aggregated State interpret->result G Epitalon Epitalon Nucleus Cell Nucleus Epitalon->Nucleus Enters hTERT_Gene hTERT Gene Nucleus->hTERT_Gene Interacts with chromatin hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Upregulates Transcription Telomerase Telomerase Enzyme (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomere Telomere Telomerase->Telomere Binds to Elongation Telomere Elongation Telomere->Elongation Catalyzes Senescence Cellular Senescence Elongation->Senescence Delays

References

Technical Support Center: Preventing Enzymatic Degradation of Epitalon In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tetrapeptide Epitalon (Ala-Glu-Asp-Gly). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize enzymatic degradation of Epitalon in your in vitro experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Epitalon degradation in my in vitro experiments?

A1: Like other short peptides, Epitalon is susceptible to degradation by proteases and peptidases present in common in vitro systems. The primary sources of these enzymes are:

  • Cell Lysates: During protein extraction, endogenous proteases are released from subcellular compartments, leading to rapid degradation of peptides.

  • Cell Culture Media with Serum: Fetal Bovine Serum (FBS) and other animal sera are rich in various proteases that can cleave peptides.[1][2][3]

  • Microbial Contamination: Bacterial or fungal contamination can introduce a host of proteases into your experimental setup.

Additionally, non-enzymatic degradation can occur due to:

  • pH Instability: The pH of cell culture media can shift, potentially leading to chemical modifications like deamidation, especially given Epitalon's acidic residues (Glu, Asp).[1]

  • Repeated Freeze-Thaw Cycles: This can lead to aggregation and degradation of the peptide.[4]

  • Improper Storage: Exposure to light, moisture, and room temperature for extended periods can compromise the integrity of both lyophilized and reconstituted Epitalon.[4][5]

Q2: How should I properly store and handle Epitalon to maintain its stability?

A2: Proper storage is critical for preventing degradation. Follow these guidelines for optimal stability:

FormTemperatureDuration of StabilityKey Handling Instructions
Lyophilized Powder -20°C to -80°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5]
2°C to 8°CUp to 2 yearsFor short-term storage, ensure the container is well-sealed.
Room TemperatureUp to 3 weeksAvoid for long-term storage.
Reconstituted Solution -20°CFor future useAliquot into single-use volumes to avoid freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) is recommended for long-term storage to prevent adsorption to the vial surface.[5]
2°C to 8°C2-7 daysProtect from light. Ideal for short-term use.[4][5]

Q3: What type of protease inhibitors should I use to protect Epitalon?

A3: Since specific proteases that target the Ala-Glu-Asp-Gly sequence are not well-documented in the literature, a broad-spectrum protease inhibitor cocktail is recommended.[6] These cocktails contain a blend of inhibitors that target various protease classes, including:

  • Serine Proteases

  • Cysteine Proteases

  • Aspartic Proteases

  • Metalloproteases

Given that Epitalon contains two acidic residues (glutamic acid and aspartic acid), proteases that cleave at these sites could be a concern. However, the specificity of such proteases can be influenced by adjacent amino acids and the overall peptide structure. Therefore, a comprehensive inhibitor cocktail provides the most reliable protection.[7][8]

Q4: Can I use heat inactivation to inhibit proteases in serum?

A4: Yes, heat-inactivating serum (typically at 56°C for 30 minutes) can denature some heat-labile proteases and may reduce the rate of Epitalon degradation.[1] This is a common practice in cell culture to minimize enzymatic activity from the serum. However, it may not inactivate all proteases, so the use of a protease inhibitor cocktail is still advisable for sensitive experiments.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect of Epitalon in Cell Culture

This is often the first sign that your peptide may be degrading in the experimental setup.

Troubleshooting Workflow

start Inconsistent/Weak Biological Activity check_storage Verify Proper Storage and Handling of Epitalon start->check_storage check_ph Monitor Media pH start->check_ph check_serum Assess Serum-Induced Degradation check_storage->check_serum re_evaluate Re-evaluate Biological Assay check_storage->re_evaluate Improper Handling Corrected, Still No Effect add_inhibitors Incorporate Protease Inhibitor Cocktail check_serum->add_inhibitors Potential Degradation reduce_serum Reduce Serum Concentration or Use Serum-Free Media check_serum->reduce_serum Potential Degradation heat_inactivate Use Heat-Inactivated Serum check_serum->heat_inactivate Potential Degradation stability_study Perform a Time-Course Stability Study (HPLC/LC-MS) check_serum->stability_study Uncertain check_ph->stability_study add_inhibitors->stability_study reduce_serum->stability_study heat_inactivate->stability_study end_stable Epitalon is Stable. Re-evaluate Assay. stability_study->end_stable No Significant Degradation end_unstable Epitalon is Unstable. Implement Protective Measures. stability_study->end_unstable Significant Degradation Detected

Caption: Troubleshooting workflow for inconsistent Epitalon activity.

Detailed Steps:
  • Verify Storage and Handling: Ensure that your lyophilized Epitalon and reconstituted solutions have been stored at the correct temperatures and protected from light and repeated freeze-thaw cycles.

  • Assess Serum-Induced Degradation:

    • Reduce Serum: If your cell line permits, try reducing the serum (e.g., FBS) concentration during the experiment.[1]

    • Use Serum-Free Media: For short-term experiments, consider treating cells in serum-free or reduced-serum media.[1]

    • Heat-Inactivate Serum: Ensure the serum you are using has been heat-inactivated to reduce enzymatic activity.[1]

  • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium just before adding Epitalon.

  • Perform a Stability Study: To definitively determine if Epitalon is degrading, conduct a time-course experiment. Incubate Epitalon in your complete cell culture medium (with and without cells) and collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the concentration of intact Epitalon using HPLC or LC-MS.[1]

Problem 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

The presence of extra peaks in your chromatogram can indicate the formation of degradation products.

Troubleshooting Workflow

start Unexpected Peaks in HPLC/LC-MS analyze_blank Analyze Blank Media (with and without serum) start->analyze_blank analyze_control Analyze Epitalon in Pure Solvent (e.g., water) start->analyze_control compare_spectra Compare Chromatograms analyze_blank->compare_spectra incubate_inhibitors Incubate Epitalon in Media with Protease Inhibitors analyze_control->incubate_inhibitors incubate_inhibitors->compare_spectra identify_peaks Characterize Degradation Products (MS/MS) compare_spectra->identify_peaks Peaks Persist/Change end_clean end_clean compare_spectra->end_clean Peaks Absent in Control/Inhibitor Samples end_degraded end_degraded identify_peaks->end_degraded Degradation Confirmed

Caption: Workflow for identifying degradation products via HPLC/LC-MS.

Detailed Steps:
  • Run Controls:

    • Media Blank: Analyze your cell culture medium (with serum) without Epitalon to identify any interfering substances.

    • Peptide Control: Analyze a freshly prepared solution of Epitalon in a pure solvent (e.g., sterile water or PBS) to establish the retention time and purity of the intact peptide.

  • Test with Inhibitors: Incubate Epitalon in your complete cell culture medium with a protease inhibitor cocktail and analyze the sample. A reduction or absence of the extra peaks compared to a sample without inhibitors strongly suggests enzymatic degradation.

  • Characterize Peaks: If degradation is confirmed, use mass spectrometry (MS/MS) to determine the mass of the degradation products. This can help identify the cleavage sites on the Epitalon peptide.

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Epitalon in Cell Culture Medium

This protocol allows you to quantify the stability of Epitalon under your specific experimental conditions.

Materials:

  • Epitalon (lyophilized powder)

  • Sterile, nuclease-free water or PBS for reconstitution

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Broad-spectrum protease inhibitor cocktail

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes (low-protein binding)

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a stock solution of Epitalon (e.g., 1 mg/mL) in sterile water or PBS.

    • Prepare two sets of tubes containing your complete cell culture medium. One set will be the "No Inhibitor" group, and the other will be the "With Inhibitor" group.

    • To the "With Inhibitor" tubes, add the protease inhibitor cocktail at the recommended working concentration.

  • Incubation:

    • Spike the media in both sets of tubes with Epitalon to your final experimental concentration.

    • Immediately collect a sample from each group for the T=0 time point. Store at -80°C until analysis.

    • Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.

  • Time-Course Sampling:

    • Collect aliquots from each group at various time points (e.g., 1, 4, 8, 12, 24, 48 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw all samples, including the T=0 controls.

    • Analyze the concentration of intact Epitalon in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining intact Epitalon against time for both the "No Inhibitor" and "With Inhibitor" groups.

    • Calculate the half-life (t₁/₂) of Epitalon in each condition.

Signaling Pathway of Protease Action

cluster_0 In Vitro Environment Epitalon Intact Epitalon (Ala-Glu-Asp-Gly) Fragments Degradation Fragments Epitalon->Fragments Degradation Protease Protease/Peptidase (e.g., from Serum) Protease->Epitalon Cleavage Inhibitor Protease Inhibitor Cocktail Inhibitor->Protease Inhibition

Caption: General pathway of enzymatic degradation and inhibition.

Protocol 2: Quantification of Epitalon by Reverse-Phase HPLC (RP-HPLC)

This is a general protocol that should be optimized for your specific equipment and conditions.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Epitalon standards of known concentrations

  • Samples from the stability assay

Methodology:

  • Standard Curve Preparation:

    • Prepare a series of Epitalon standards in your cell culture medium (or a similar matrix) to cover the expected concentration range.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (return to initial conditions)

      • 35-40 min: 5% B (equilibration)

  • Analysis:

    • Inject a consistent volume of your standards and samples.

    • Integrate the peak area corresponding to intact Epitalon.

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Use the standard curve to determine the concentration of Epitalon in your unknown samples.

By implementing these guidelines and protocols, you can effectively minimize the enzymatic degradation of Epitalon in your in vitro experiments, leading to more reliable and reproducible data.

References

Epitalon TFA: Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quality control and batch consistency of Epitalon TFA.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon TFA and why is the counterion important?

A1: Epitalon is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1][2] It is often supplied as a trifluoroacetate (TFA) salt to improve its stability and solubility. TFA is a strong acid used during the solid-phase synthesis and purification of the peptide.[3] However, residual TFA can be detrimental in biological assays, potentially affecting cell-based experiments and altering the peptide's apparent mass.[3][4] Therefore, understanding and managing the TFA content is crucial for experimental accuracy and reproducibility.

Q2: How can I verify the identity and purity of a new batch of Epitalon TFA?

A2: The identity and purity of Epitalon TFA should be confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6]

  • Purity Assessment (RP-HPLC): Reversed-Phase HPLC is the standard for determining peptide purity. The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[5]

  • Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is used to confirm the molecular weight of the peptide.[5] For Epitalon, the expected monoisotopic mass is approximately 390.14 g/mol .[1][7]

Q3: What are the acceptable purity levels for research-grade Epitalon TFA?

A3: For most research applications, a purity of >97% as determined by HPLC is considered acceptable.[8] However, for sensitive cell-based assays or in vivo studies, higher purity (>98% or even >99%) may be required to minimize the impact of impurities.[4][9]

Q4: How should I properly store and handle lyophilized Epitalon TFA and its reconstituted solutions?

A4: Proper storage is critical to maintain the integrity of Epitalon TFA.

FormStorage ConditionDuration
Lyophilized Powder -20°C to -80°C (desiccated)Long-term (up to 3 years)[8][10]
2°C to 8°CShort-term (up to 2 years)[10]
Room TemperatureUp to 3 weeks[8]
Reconstituted Solution 2°C to 8°C2-7 days[8]
-20°C to -80°CFor future use (avoid freeze-thaw cycles)[8]

To prevent degradation, protect the peptide from light and moisture.[10][11] When reconstituting, use sterile, nuclease-free water or a suitable buffer and gently swirl the vial to dissolve the powder.[8][12] Avoid vigorous shaking.

Troubleshooting Guides

Issue 1: Inconsistent Purity Results Between Batches

Possible Causes & Solutions

CauseTroubleshooting Steps
Different HPLC Conditions Ensure consistent use of the same HPLC column, mobile phases, gradient, and detection wavelength for all analyses. Variations can significantly alter the separation of impurities.[5]
Peptide Solubility Issues Incomplete dissolution of the peptide before injection can lead to inaccurate purity assessment.[13] Experiment with different solvents or sonication to ensure complete solubilization.
Degradation During Analysis The analytical process itself might cause degradation. Use fresh mobile phases and ensure they are appropriate for the peptide to avoid creating artificial impurity peaks.[5]
Improper Storage Inconsistent storage conditions between batches can lead to varying levels of degradation. Strictly adhere to recommended storage protocols.[8]
Issue 2: Poor Reproducibility in Biological Assays

Possible Causes & Solutions

CauseTroubleshooting Steps
Residual TFA High concentrations of residual TFA can be toxic to cells and interfere with biological processes.[3] Consider performing a TFA removal step or purchasing a TFA-free form of the peptide.
Inaccurate Peptide Quantification The presence of TFA and other salts can affect the accuracy of peptide quantification by weight. Determine the net peptide content for accurate dosing.
Peptide Aggregation Epitalon, like other peptides, can be prone to aggregation, which can affect its biological activity. Ensure complete dissolution and consider using aggregation inhibitors if necessary.
Non-Specific Binding Peptides can adhere to plasticware and glassware, leading to a lower effective concentration.[14] Using low-binding tubes and pipette tips can mitigate this issue.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of Epitalon TFA.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Epitalon TFA sample

Method:

  • Sample Preparation: Accurately weigh ~1 mg of lyophilized Epitalon and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.[5]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[5]

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Re-equilibrate at 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of the main Epitalon peak / Total area of all peaks) * 100.[5]

Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)

This protocol provides a general method for confirming the molecular weight of Epitalon.

Materials:

  • LC-MS system with an ESI source

  • C18 column (a short column with a rapid gradient can be used)

  • Mobile phases similar to HPLC analysis

Method:

  • Sample Preparation: Prepare a dilute solution of Epitalon in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For Epitalon (MW ≈ 390.14 Da), this should appear at m/z 391.15.[5] Also, check for other charge states, such as the doubly charged ion [M+2H]²⁺ at m/z 195.58.

Visual Diagrams

experimental_workflow cluster_qc Quality Control Workflow start Receive New Batch of Epitalon TFA hplc Purity Analysis (RP-HPLC) start->hplc ms Identity Confirmation (MS) start->ms data_analysis Analyze Purity and Molecular Weight Data hplc->data_analysis ms->data_analysis decision Batch Meets Specifications? data_analysis->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch decision->reject No

Caption: Quality control workflow for incoming batches of Epitalon TFA.

troubleshooting_logic start Inconsistent Experimental Results check_purity Review Batch Purity and Identity Data start->check_purity purity_ok Purity and Identity Confirmed? check_purity->purity_ok retest Re-run HPLC/MS Analysis purity_ok->retest No check_protocol Review Experimental Protocol purity_ok->check_protocol Yes retest->check_purity protocol_factors Check for: - Inaccurate Quantification - Peptide Aggregation - Non-Specific Binding - TFA Interference check_protocol->protocol_factors optimize Optimize Protocol (e.g., TFA removal, use low-binding plates) protocol_factors->optimize outcome Consistent Results optimize->outcome

Caption: Troubleshooting logic for inconsistent experimental results with Epitalon.

References

Technical Support Center: Minimizing Variability in Epitalon TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Epitalon trifluoroacetate (TFA). Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes, leading to inconsistent and misleading results. This guide offers detailed methodologies and solutions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon TFA, and why is TFA present in my peptide sample?

Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that mimics a naturally occurring peptide in the pineal gland.[1] It is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid used extensively during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] While the purification process removes free TFA, the acid remains ionically bound to positively charged residues on the peptide, forming a peptide-TFA salt.[2]

Q2: How can residual TFA introduce variability into my Epitalon experiments?

Residual TFA can be a significant confounding factor in biological assays, introducing unpredictable variability.[2][4] Its effects can manifest in several ways:

  • Altered Cellular Activity: TFA can directly impact cell proliferation and viability, sometimes inhibiting cell growth and in other instances stimulating it.[3][5] This can obscure the true biological activity of Epitalon.[4]

  • pH Alteration: As a strong acid, TFA can lower the pH of your peptide stock solution and, consequently, your assay medium, potentially affecting experimental conditions.[3][5]

  • Interference with Signaling Pathways: TFA has been shown to interfere with cellular signaling pathways, which can lead to misinterpretation of results.[4]

  • Structural Changes: The presence of TFA can alter the secondary structure of peptides.[5]

  • Analytical Interference: TFA is a known ion-suppressing agent in mass spectrometry (MS), leading to lower signal intensity.[2][6] It can also interfere with infrared (IR) spectroscopy.[3]

Q3: My cell-based assays with Epitalon TFA show inconsistent results (e.g., variable cell proliferation, unexpected toxicity). What could be the cause?

Inconsistent results in cell-based assays are a common issue when using peptides with residual TFA.[2][3] The variability could be due to the direct biological effects of TFA on your cells.[4] Studies have demonstrated that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[5]

Troubleshooting Steps:

  • Confirm the Salt Form: Check the certificate of analysis (CoA) for your Epitalon to confirm it is a TFA salt.[2]

  • Run a TFA Control: Perform your assay with a TFA solution (without Epitalon) at concentrations equivalent to what might be in your peptide stock solution to assess its baseline effect on your cells.[2]

  • Perform a Counterion Exchange: The most effective solution is to exchange the TFA for a more biocompatible counterion like hydrochloride (HCl) or acetate.[2][4]

Q4: How should I properly store and handle lyophilized and reconstituted Epitalon TFA to maintain its stability?

Proper storage and handling are crucial to preserve the integrity and activity of Epitalon.[7]

Storage ConditionLyophilized Epitalon TFAReconstituted Epitalon Solution
Temperature -20°C for long-term storage.[8]2°C to 8°C (refrigerator).[7][9] Do not freeze reconstituted solutions.[9]
Duration of Stability Several years when stored correctly.[7]Up to 7 days for optimal stability.[8] Some sources suggest up to 20 days.[9]
Light Sensitivity Store away from light.[10]Protect from light.[7]
Handling Allow the vial to reach room temperature before opening to prevent condensation.[7][8]Avoid vigorous shaking during reconstitution to prevent denaturation.[7] Gently swirl or roll the vial.[7]
Freeze-Thaw Cycles Avoid for both lyophilized and reconstituted forms.[3]Aliquot the reconstituted solution if it will not be used all at once to avoid repeated warming and cooling.[7]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Bioassays

Problem: You are observing significant well-to-well or day-to-day variability in your cell-based assays (e.g., proliferation, cytotoxicity, or telomerase activity assays) with Epitalon TFA.

Potential Cause: Residual TFA is interfering with the assay.

Recommended Solution:

  • Quantify the Impact of TFA:

    • Prepare a series of TFA solutions in your cell culture medium with concentrations ranging from nanomolar to micromolar.

    • Run your standard assay protocol using these TFA solutions without Epitalon.

    • This will help you determine the threshold at which TFA alone affects your cells.

  • Counterion Exchange:

    • If TFA is confirmed to be the issue, perform a counterion exchange to replace TFA with HCl or acetate.[2] A detailed protocol is provided below.

  • Re-test:

    • Repeat your experiment with the Epitalon-HCl or Epitalon-acetate salt and compare the results to your original data with Epitalon TFA.

Issue 2: Poor Signal Intensity in Mass Spectrometry Analysis

Problem: You are experiencing low signal intensity or signal suppression when analyzing your Epitalon sample via electrospray ionization mass spectrometry (ESI-MS).

Potential Cause: TFA is a strong ion-pairing agent that significantly suppresses the signal in ESI-MS.[2][6]

Recommended Solution:

  • Modify Your Mobile Phase:

    • If possible, replace TFA in your mobile phase with a more MS-friendly acid like formic acid (FA).[2] Note that this will not remove the TFA already bound to your peptide.

  • Counterion Exchange:

    • The most effective approach is to exchange the TFA counterion for acetate or hydrochloride before analysis.[2] This will lead to a significant improvement in signal intensity.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl (Counterion Exchange)

This protocol describes a widely used method to replace TFA counterions with chloride ions.[11][12]

Materials:

  • Epitalon TFA peptide

  • Distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve the Epitalon TFA in distilled water at a concentration of approximately 1 mg/mL.[11][12]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11][12] Using an HCl concentration below 2 mM may result in an incomplete exchange, while a concentration above 10 mM could potentially modify the peptide.[11][12]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[11]

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or liquid nitrogen.[13]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[11][12]

  • Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the HCl solution (step 2), freeze (step 4), and lyophilize (step 5) at least two more times.[11][12]

  • Final Reconstitution: After the final lyophilization, reconstitute the Epitalon-HCl salt in your desired sterile buffer for the experiment.[11]

Protocol 2: In Vitro Assessment of Telomerase Activity using a TRAP Assay

One of the primary mechanisms of Epitalon is the activation of telomerase.[1][14] The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure this activity.[7][15]

Objective: To determine the effect of Epitalon on telomerase activity in a human cell line.

Materials:

  • Human cell line (e.g., human fetal lung fibroblasts)[7][15]

  • Cell culture medium and supplements

  • Epitalon peptide (preferably as an HCl or acetate salt), reconstituted in sterile water or PBS

  • TRAP assay kit (commercially available kits are recommended for consistency)

  • Cell lysis buffer (e.g., CHAPS lysis buffer)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA staining agent (e.g., SYBR Green)

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line using standard protocols.

    • Seed the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Epitalon (e.g., 0.01 µg/mL) for a specified period (e.g., 7 days).[7] Include an untreated control group.

    • Replace the medium with fresh medium containing Epitalon every 3 days.[7]

  • Cell Lysis:

    • After the treatment period, harvest the cells and prepare cell extracts using a lysis buffer provided in the TRAP kit or a compatible buffer like CHAPS.

  • TRAP Assay:

    • Perform the TRAP assay according to the manufacturer's instructions. This typically involves incubating the cell extracts with a substrate oligonucleotide, followed by PCR amplification of the telomerase extension products.

  • Analysis:

    • Visualize the PCR products by PAGE and staining with a DNA dye.

    • The presence of a characteristic DNA ladder indicates telomerase activity.

    • Quantify the intensity of the bands to compare telomerase activity between the control and Epitalon-treated groups.

Visualizations

Epitalon_Signaling_Pathway cluster_cell Somatic Cell Epitalon Epitalon Nucleus Nucleus Epitalon->Nucleus Enters Nucleus Telomerase_Gene Telomerase Gene (hTERT) Epitalon->Telomerase_Gene Upregulates Expression DNA_Repair DNA Repair Mechanisms Epitalon->DNA_Repair Enhances Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) Epitalon->Antioxidant_Enzymes Enhances Activity Telomerase Telomerase Enzyme Telomerase_Gene->Telomerase Transcription & Translation Telomeres Telomeres Telomerase->Telomeres Lengthens Cellular_Senescence Cellular Senescence / Apoptosis Telomeres->Cellular_Senescence Prevents Shortening, Delays Senescence Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Epitalon's primary signaling pathway involves entering the cell nucleus to upregulate telomerase gene expression, leading to telomere lengthening and a delay in cellular senescence. It also enhances antioxidant enzyme activity and DNA repair mechanisms.

TFA_Removal_Workflow start Start: Epitalon-TFA Sample dissolve 1. Dissolve Peptide in Distilled Water start->dissolve add_hcl 2. Add 100 mM HCl (Final Conc: 2-10 mM) dissolve->add_hcl freeze 3. Rapidly Freeze add_hcl->freeze lyophilize 4. Lyophilize Overnight freeze->lyophilize check_complete Complete Exchange? lyophilize->check_complete repeat_cycle Repeat Steps 2-4 (At least 2 more times) check_complete->repeat_cycle No end End: Epitalon-HCl Sample check_complete->end Yes repeat_cycle->add_hcl

Caption: Workflow for the removal of TFA from peptide samples via repeated cycles of lyophilization with hydrochloric acid (HCl).

Logical_Troubleshooting_Flow start Inconsistent Experimental Results with Epitalon TFA is_cell_based Is the assay cell-based? start->is_cell_based is_ms_based Is the assay MS-based? is_cell_based->is_ms_based No run_tfa_control Run TFA-only control to assess baseline toxicity/effect is_cell_based->run_tfa_control Yes other_issue Consult Peptide Handling and Storage Guidelines is_ms_based->other_issue No modify_mobile_phase Modify mobile phase (e.g., use Formic Acid instead of TFA) is_ms_based->modify_mobile_phase Yes tfa_interferes Does TFA interfere? run_tfa_control->tfa_interferes tfa_interferes->other_issue No perform_exchange Perform Counterion Exchange (TFA to HCl or Acetate) tfa_interferes->perform_exchange Yes retest Re-run experiment with exchanged peptide perform_exchange->retest signal_improves Does signal improve? modify_mobile_phase->signal_improves signal_improves->perform_exchange No, or insufficient improvement signal_improves->retest Yes

Caption: A logical flowchart for troubleshooting common issues encountered in Epitalon TFA experiments, guiding researchers to appropriate solutions.

References

Technical Support Center: pH Considerations for Epitalon TFA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling Epitalon TFA solutions, with a specific focus on pH-related considerations that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon TFA, and why is trifluoroacetic acid (TFA) present in my sample?

Epitalon is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1][2] It is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid used during the solid-phase synthesis and purification (specifically, reverse-phase high-performance liquid chromatography or RP-HPLC) of the peptide.[3][4] During the final lyophilization (freeze-drying) process, while unbound TFA is removed, the acid can form strong ionic bonds with the peptide, remaining as a counterion.[3][4]

Q2: What is the expected pH of an Epitalon TFA solution upon reconstitution in neutral water?

Aqueous solutions of peptides containing TFA as a counterion are typically acidic. Direct pH measurements of such solutions have shown a pH in the range below 3.[5] This is due to the presence of residual trifluoroacetic acid.

Q3: How can the acidic pH of an Epitalon TFA solution affect my experiments?

The low pH of a reconstituted Epitalon TFA solution can have several undesirable effects on experiments:

  • Altered Biological Activity: The activity of peptides can be pH-dependent. The acidic nature of the solution may not be optimal for the biological system you are studying.

  • Cell Viability: Trifluoroacetic acid itself can impact cell proliferation, sometimes causing inhibition at nanomolar concentrations and stimulation at millimolar concentrations in different cell lines.[3]

  • Peptide Stability: Extreme pH values can lead to the degradation of peptides through hydrolysis of peptide bonds.[6] For Epitalon, hydrolysis is more likely to occur at a pH below 2 or above 12.

  • Assay Interference: The acidic pH can alter the conditions of your assay, potentially affecting enzyme kinetics or the binding of molecules.[3]

  • Solubility Issues: The solubility of peptides is often pH-dependent. While the acidic nature of the TFA salt may aid in dissolving some peptides, it might not be optimal for all experimental conditions.[3]

Q4: What is the recommended pH for working with Epitalon solutions?

While specific optimal pH studies for Epitalon are not extensively published, a neutral pH is generally preferred for many biological assays to mimic physiological conditions. At a pH of 7, the Epitalon peptide (Ala-Glu-Asp-Gly) has a calculated total charge of -2.[7] For general cell culture experiments, the pH of the final working solution should be buffered to the physiological range (typically 7.2-7.4) by the cell culture medium.

Q5: How can I adjust the pH of my Epitalon TFA solution?

Since Epitalon is an acidic peptide (due to the glutamic and aspartic acid residues), if you need to adjust the pH to a more neutral or basic level, you can use a dilute basic solution. A common recommendation for acidic peptides is to dissolve them in a small amount of a basic solvent, such as 0.1% aqueous ammonia, and then dilute with your desired buffer.[8] Always add the base dropwise while monitoring the pH to avoid overshooting and potentially causing peptide degradation at high pH.

Q6: Can I remove the TFA from my Epitalon sample?

Yes, TFA can be removed or exchanged for a more biologically compatible counterion like chloride (HCl) or acetate. A common method is to perform several cycles of dissolving the peptide in a dilute solution of a stronger acid (like 10 mM HCl) followed by lyophilization.[3][5] This process replaces the TFA counterion with the chloride ion.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor solubility of Epitalon TFA in aqueous buffer. The pH of the buffer may not be optimal for this acidic peptide.Try dissolving the peptide in a small amount of a dilute basic solution (e.g., 0.1% ammonium bicarbonate) before diluting it to the final concentration in your desired buffer.[8] Gentle warming or sonication can also aid in dissolution.
Inconsistent or unexpected results in cell-based assays. The acidic pH of the reconstituted Epitalon TFA solution or direct effects of TFA may be interfering with the assay.1. Measure the pH of your stock solution. 2. Adjust the pH of your working solution to the physiological range (7.2-7.4). 3. Consider performing a TFA removal/exchange protocol to replace TFA with a more biocompatible counterion like HCl.[3][5]
Peptide degradation over time in solution. The storage conditions, including pH, may not be optimal. Peptides are susceptible to hydrolysis at extreme pH.[6]1. Ensure the pH of your stock solution is not at an extreme acidic or basic level. 2. Aliquot your reconstituted Epitalon solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

Parameter Value Notes
pH of Epitalon TFA in aqueous solution < 3The presence of TFA as a counterion makes the solution acidic.[5]
Charge of Epitalon at pH 7 -2This is the calculated net charge of the peptide at neutral pH.[7]
pH range for potential hydrolysis < 2 or > 12Peptide bonds are more susceptible to hydrolysis at extreme pH values.

Experimental Protocols

Protocol 1: Reconstitution and pH Adjustment of Epitalon TFA

This protocol is for preparing an Epitalon TFA stock solution and adjusting its pH for use in biological assays.

Materials:

  • Lyophilized Epitalon TFA

  • Sterile, purified water (e.g., water for injection or 18 MΩ-cm H₂O)

  • 0.1 M Sodium Hydroxide (NaOH) or 0.1% Ammonium Bicarbonate

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Allow the vial of lyophilized Epitalon TFA to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small, precise volume of sterile water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).

  • Gently swirl or vortex at a low speed to dissolve the peptide. Avoid vigorous shaking. If solubility is an issue, sonication may be used.

  • Measure the pH of the stock solution. It is expected to be acidic.

  • If a higher pH is required, slowly add small increments of 0.1 M NaOH or 0.1% ammonium bicarbonate to the solution, mixing gently after each addition.

  • Monitor the pH continuously until the desired pH is reached. Be cautious not to overshoot the target pH.

  • Once the desired pH is achieved, the stock solution can be further diluted with the appropriate buffer for your experiment.

Protocol 2: Trifluoroacetate (TFA) Removal by HCl Exchange and Lyophilization

This protocol describes a method to exchange the TFA counterion for chloride.

Materials:

  • Epitalon TFA

  • Sterile, purified water

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen or a -80°C freezer

Procedure:

  • Dissolve the Epitalon TFA in sterile water to a concentration of approximately 1 mg/mL.[3]

  • Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.[3][5]

  • Allow the solution to stand at room temperature for at least 5 minutes.[3]

  • Flash-freeze the solution in liquid nitrogen or place it in a -80°C freezer until completely frozen.

  • Lyophilize the frozen solution overnight until all the solvent is removed.

  • To ensure complete removal of TFA, repeat the process of dissolving in 10 mM HCl, freezing, and lyophilizing for a total of two to three cycles.[5]

  • The final product will be the hydrochloride salt of Epitalon. Reconstitute in the desired buffer for your experiments.

Mandatory Visualizations

Epitalon's Primary Signaling Pathway

Epitalon's most well-documented mechanism of action is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This action is central to its observed anti-aging effects.

Epitalon_Telomerase_Pathway cluster_cell Somatic Cell cluster_nucleus Nucleus Epitalon Epitalon (AEDG) hTERT_Gene hTERT Gene Epitalon->hTERT_Gene Upregulates Expression Cell_Membrane Cell Membrane Nucleus Nucleus hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Adds Telomeric Repeats Telomere Telomere Shortening (During Cell Division) Cellular_Senescence Cellular Senescence Telomere->Cellular_Senescence Telomere_Elongation->Telomere Counteracts Cellular_Longevity Increased Cellular Longevity Telomere_Elongation->Cellular_Longevity

Caption: Epitalon upregulates the hTERT gene, leading to increased telomerase activity and telomere elongation.

Experimental Workflow: TFA Removal from Epitalon

This diagram illustrates the logical steps for exchanging the TFA counterion with HCl.

TFA_Removal_Workflow Start Start: Epitalon-TFA Salt Dissolve 1. Dissolve in sterile water (e.g., 1 mg/mL) Start->Dissolve Add_HCl 2. Add 100 mM HCl to a final concentration of 10 mM Dissolve->Add_HCl Incubate 3. Incubate at room temperature for >5 min Add_HCl->Incubate Freeze 4. Flash freeze (e.g., Liquid Nitrogen) Incubate->Freeze Lyophilize 5. Lyophilize overnight Freeze->Lyophilize Repeat_Check Repeat cycle 2-3 times? Lyophilize->Repeat_Check Repeat_Check->Dissolve Yes End Final Product: Epitalon-HCl Salt Repeat_Check->End No

References

Common pitfalls in Epitalon research studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in Epitalon research studies. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental reproducibility and accuracy.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect in Cell Culture

Q: My in vitro experiment with Epitalon is showing no effect or highly variable results between batches. What are the common causes?

A: This is a frequent challenge in Epitalon research and can often be traced back to several key factors related to peptide integrity, experimental design, and the biological context of the cell line.

Troubleshooting Steps:

  • Verify Peptide Quality and Purity: The integrity of your Epitalon stock is paramount. Impurities or degradation can completely abolish its biological activity.

    • Source Verification: Always source Epitalon from a reputable manufacturer that provides a Certificate of Analysis (CoA) with detailed purity data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] Purity should typically be ≥97-98%.[2][3]

    • Proper Handling: Epitalon is susceptible to degradation. Review your handling and storage procedures against recommended protocols.

  • Review Reconstitution and Storage Protocol: Improper handling of the lyophilized powder or reconstituted solution is a primary cause of inconsistent results.[4][5]

    • Reconstitution: Use sterile, appropriate solvents like sterile water or bacteriostatic water.[5] Avoid vigorous shaking which can denature the peptide; gently swirl the vial to dissolve the powder.[4] The final solution should be clear and free of particulates.[4]

    • Storage: Repeated freeze-thaw cycles must be avoided as they degrade the peptide.[2] For long-term storage, it is recommended to aliquot the reconstituted solution into single-use volumes and freeze.

  • Evaluate Experimental Parameters: The effect of Epitalon can be highly dependent on the specifics of your experimental setup.

    • Concentration and Duration: There is no universal standard for concentration. Effects can be dose-dependent, and some studies note that optimal effects may occur at non-maximal concentrations.[6] Treatment duration is also critical; measurable changes in telomere length may require exposure periods of 7-14 days or longer in cell culture.[7]

    • Cell-Type Specificity: Epitalon's mechanism can differ between cell types. For example, in normal somatic cells, it may primarily upregulate telomerase (hTERT).[8][9] In some cancer cell lines, it may induce telomere elongation through the Alternative Lengthening of Telomeres (ALT) pathway.[8][9][10] Ensure your chosen cell line is appropriate for the mechanism you are studying.

  • Control for Assay Sensitivity: The method used to measure the outcome can also be a source of error.

    • TRAP Assay: The Telomeric Repeat Amplification Protocol (TRAP) assay is highly sensitive but can be affected by inhibitors in cell lysates, potentially leading to false negatives.[10] Ensure proper controls are included, such as a heat-inactivated sample.[10]

Issue 2: Contradictory Results in Animal Studies

Q: My in vivo study results are not aligning with published literature, or I'm observing unexpected side effects. What should I investigate?

A: In vivo studies introduce a higher level of complexity. Discrepancies often arise from issues with dosage, administration route, animal model selection, and the purity of the peptide.

Troubleshooting Steps:

  • Re-evaluate Dosage and Administration:

    • Dosage: Published studies in rodents have used a range of dosages, from 1 µg per mouse to higher concentrations.[11][12] There is no single standardized dose, so the optimal dose for your specific animal model and research question may require careful titration.

    • Administration Route: The vast majority of published studies use subcutaneous or intraperitoneal injections to ensure consistent systemic absorption.[12] Oral administration is generally considered less effective due to poor bioavailability.[11][13] If using an alternative route, its efficiency must be validated.

  • Confirm Peptide Integrity: As with in vitro studies, the purity and stability of the administered Epitalon are critical. Impurities in a synthetic peptide preparation can lead to unexpected or conflicting results.[14]

  • Consider the Animal Model: The strain, age, and health status of the animals can significantly influence outcomes. For example, some studies have shown that Epitalon's effects on chromosomal aberrations are more pronounced in specific mouse strains (e.g., SAMP-1).

  • Review Published Data Critically: Be aware that much of the foundational research on Epitalon, particularly human studies, originates from older Russian literature which may not have the same level of methodological detail as modern randomized controlled trials.[14] This can make direct replication challenging. Furthermore, some findings are conflicting, such as the effect on melatonin secretion, which has not been consistently observed in all experimental settings.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage protocol for Epitalon? A1: Proper storage is critical for maintaining Epitalon's biological activity.[4] The following table summarizes recommended storage conditions.

FormTemperatureDurationNotes
Lyophilized Powder -18°C to -20°CUp to 3 yearsRecommended for long-term storage.[2][15]
2°C to 8°CUp to 2 yearsAcceptable for shorter-term storage.[15]
Room TemperatureUp to 3 weeksFor short periods, such as during shipping.[2]
Reconstituted Solution 2°C to 8°C2-7 daysFor immediate use. Some sources suggest stability for up to 6 weeks, but shorter durations are safer to ensure potency.[2][15]
-18°C to -20°CFuture UseAliquot to avoid freeze-thaw cycles.[2]

Q2: What level of purity should I expect for research-grade Epitalon? A2: For reliable and reproducible results, it is crucial to use high-purity Epitalon.[1] Look for suppliers that provide a Certificate of Analysis (CoA) confirming purity via HPLC.

Purity SpecificationAnalysis MethodCommon Range
Peptide PurityHPLC≥97.0% - ≥98.0%[2][3]
Identity ConfirmationMass Spectrometry (MS)Consistent with the molecular weight of Epitalon (390.35 g/mol )[16]

Q3: Is there a standard dosage for Epitalon in animal research? A3: There is no universally accepted standard dosage, which is a significant pitfall leading to variability in research. Dosages reported in the literature vary widely depending on the animal model and study objective.

Animal ModelDosage ReportedAdministrationReference
Rats1 µg per rat, 5 days/weekSubcutaneous[12]
Mice (SHR)1.0 µ g/mouse , 5 consecutive days/monthSubcutaneous[11]

Researchers must carefully select and justify their dosage based on existing literature and may need to perform pilot studies to determine the optimal dose for their specific experimental context.

Q4: What is the primary mechanism of action for Epitalon, and are there conflicting theories? A4: The most cited mechanism of action is the activation of the enzyme telomerase, which helps maintain the length of telomeres at the ends of chromosomes.[2][13] This is thought to be achieved by upregulating the expression of the telomerase catalytic subunit (hTERT).[8] However, the precise molecular pathway is still under investigation, with some evidence suggesting it may involve epigenetic modifications.[17]

A notable area of conflicting data is Epitalon's effect on melatonin. While it is often stated to regulate melatonin synthesis, some in vitro studies using isolated pineal glands have failed to show a direct influence on melatonin secretion.[6] This highlights a common pitfall: assuming a mechanism without being aware of contradictory findings in the literature.

Q5: Are there risks of Epitalon promoting cancer by activating telomerase? A5: This is a critical and complex question in Epitalon research, often referred to as the "Epitalon Paradox".[18] While telomerase activation is a hallmark of most cancer cells, several preclinical animal studies have reported that Epitalon administration is associated with a reduced incidence of tumors, not an increase.[18] It has been shown that in some cancer cell lines, Epitalon may induce telomere elongation through the ALT pathway rather than by significantly increasing telomerase activity.[8][9] This suggests a context-dependent role in cellular aging and protection.[18] Researchers must be cautious about oversimplifying the link between Epitalon-induced telomere extension and cancer risk.

Experimental Protocols

Protocol 1: Reconstitution and Handling of Lyophilized Epitalon

This protocol outlines the standard procedure for reconstituting and handling lyophilized Epitalon to maintain its integrity and biological activity.

Materials:

  • Vial of lyophilized Epitalon powder

  • Sterile reconstitution solvent (e.g., bacteriostatic water for injection)

  • Sterile syringes and needles

  • Alcohol swabs

  • Sterile, single-use microcentrifuge tubes (for aliquoting)

Procedure:

  • Equilibration: Allow the lyophilized Epitalon vial to reach room temperature before opening to prevent moisture condensation.

  • Sterilization: Swab the rubber stopper of the Epitalon vial and the solvent vial with an alcohol swab.

  • Solvent Aspiration: Using a sterile syringe, draw up the desired volume of the reconstitution solvent. The volume will depend on the desired final concentration (e.g., adding 1 mL of water to a 10 mg vial yields a 10 mg/mL solution).

  • Reconstitution: Slowly inject the solvent into the Epitalon vial, directing the stream against the side of the vial to avoid foaming.

  • Dissolution: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake vigorously. The resulting solution should be clear and colorless.

  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, immediately aliquot the reconstituted solution into sterile, single-use tubes.

  • Storage: Store the aliquots at -20°C for long-term use or at 2-8°C for short-term use (see storage table above).

Protocol 2: Telomerase Activity Assessment via TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to quantify telomerase activity. This is a key experiment for validating Epitalon's primary proposed mechanism.[6]

Materials:

  • Human cell line (e.g., human fetal fibroblasts)

  • Cell culture medium and reagents

  • Reconstituted Epitalon solution

  • TRAP assay kit (commercial kits are recommended for consistency)

  • CHAPS lysis buffer

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA staining agent (e.g., SYBR Green)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells under standard conditions.

    • Treat experimental groups with the desired concentration of Epitalon (e.g., 0.05 µg/mL to 1 µg/mL).

    • Include a vehicle-only control group.

    • Incubate for the desired duration (e.g., 4-21 days), replacing the media as required.

  • Protein Extraction:

    • After treatment, harvest the cells and lyse them using CHAPS lysis buffer to prepare a protein extract containing the telomerase enzyme.

    • Quantify the protein concentration of the extracts to ensure equal loading in the assay.

  • Telomerase Reaction:

    • Incubate a defined amount of protein extract with a synthetic telomerase substrate (TS) primer and dNTPs, as per the TRAP kit instructions. Active telomerase in the extract will add telomeric repeats (TTAGGG) to the primer.

    • Include a negative control by heat-inactivating a sample of the extract (e.g., 95°C for 10 minutes) to destroy telomerase activity.[8]

  • PCR Amplification:

    • Amplify the extended products via PCR using specific primers provided in the kit. A typical cycling protocol is: Denaturation at 94°C, Annealing at 50°C, and Extension at 72°C, for approximately 30-35 cycles.[10]

  • Detection and Analysis:

    • Separate the PCR products by PAGE (e.g., 10-12% non-denaturing gel).[10]

    • Stain the gel with a DNA staining agent and visualize the bands under UV light.

    • A positive result is indicated by a characteristic ladder of bands with 6 base-pair increments. The heat-inactivated control should show no ladder.

    • Quantify the intensity of the bands to determine the relative telomerase activity in Epitalon-treated versus control cells.

Visualizations

G cluster_storage Peptide Storage & Handling cluster_use Experimental Use Lyophilized Lyophilized Epitalon Vial RoomTemp Equilibrate to Room Temp Lyophilized->RoomTemp Reconstitute Reconstitute with Sterile Solvent RoomTemp->Reconstitute Dissolve Gently Swirl to Dissolve Reconstitute->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot ShortTerm Store at 2-8°C (Short-Term Use) Aliquot->ShortTerm Immediate Use LongTerm Store at -20°C (Long-Term Use) Aliquot->LongTerm Future Use Experiment Use in Experiment ShortTerm->Experiment LongTerm->Experiment G Epitalon Epitalon Nucleus Cell Nucleus Epitalon->Nucleus DNA DNA Interaction (Epigenetic Regulation) Nucleus->DNA hTERT hTERT Gene Expression ↑ DNA->hTERT Telomerase Telomerase Enzyme Synthesis ↑ hTERT->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Senescence Delayed Cellular Senescence Telomeres->Senescence G cluster_troubleshooting Troubleshooting Checklist outcome Inconsistent Results? Purity Verify Peptide Purity? (>97% via HPLC) outcome->Purity Storage Correct Storage? (Aliquoted, -20°C) Purity->Storage [Yes] Rerun1 Source New Peptide Purity->Rerun1 [No] Handling Proper Reconstitution? (No vigorous shaking) Storage->Handling [Yes] Rerun2 Review Storage Protocol Storage->Rerun2 [No] Dose Optimal Dose/Duration? Handling->Dose [Yes] Rerun3 Review Handling Protocol Handling->Rerun3 [No] CellType Appropriate Cell Line? Dose->CellType [Yes] Rerun4 Perform Dose-Response Study Dose->Rerun4 [No] Rerun5 Re-evaluate Cell Model CellType->Rerun5 [No]

References

Technical Support Center: Interpreting Unexpected Results in Epitalon Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Epitalon experiments.

Frequently Asked Questions (FAQs)

Q1: We observed telomere elongation in our cancer cell line after Epitalon treatment, but telomerase activity was not significantly increased. Is this a known phenomenon?

A1: Yes, this is a documented and significant finding. While Epitalon is known to activate telomerase in normal somatic cells, its mechanism in some cancer cell lines can be different.[1][2][3] Unexpectedly, in certain cancer cell lines, such as the 21NT and BT474 breast cancer lines, Epitalon has been shown to extend telomeres primarily through the activation of the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3] This is a crucial distinction, as the ALT pathway is a telomerase-independent mechanism for telomere maintenance. Therefore, observing telomere elongation without a corresponding significant increase in telomerase activity is a plausible, albeit unexpected, result in specific cancer cell types. It is recommended to assay for ALT pathway markers to confirm this mechanism.

Q2: Our dose-response experiments with Epitalon are showing inconsistent or non-linear effects on telomere length. Why might this be happening?

A2: The dose-response relationship of Epitalon on telomere length can be complex and cell-type specific. Research has indicated that the effect is not always linear. For instance, in the BT474 breast cancer cell line, a higher concentration of Epitalon (0.5 µg/ml and 1 µg/ml) resulted in a lower rate of telomere extension compared to a concentration of 0.2 µg/ml.[1] In another cell line, 21NT, a very low concentration (0.1 µg/ml) led to a decrease in telomere length.[1] This suggests that there may be an optimal concentration range for Epitalon's effect, and concentrations outside of this range could be less effective or even inhibitory. It is crucial to perform a comprehensive dose-response curve for your specific cell line to identify the optimal concentration.

Q3: We are seeing conflicting data in the literature regarding Epitalon's effect on melatonin synthesis. Some papers report an increase, while others show no effect. How should we interpret our own results?

A3: The conflicting reports on Epitalon's effect on melatonin are a known issue in the field.[4][5][6] Some studies, particularly in vivo and in older primates, have suggested that Epitalon can restore and stimulate melatonin production.[6][7] However, some in vitro studies using isolated pineal glands have shown no direct influence of Epitalon on melatonin secretion.[4][5][6] This discrepancy could be due to several factors, including the experimental model (whole organism vs. isolated organ), the species being studied, and the age of the subjects. When interpreting your own results, it is important to consider your experimental setup and compare it to the existing literature. It is possible that Epitalon's effect on melatonin is indirect and requires the complexity of an in vivo system to be observed.

Q4: Our in vivo study with Epitalon did not show a significant increase in the average lifespan of the animals, although some other health markers improved. Is this a failed experiment?

A4: Not necessarily. While Epitalon is often associated with lifespan extension, the effect can be more nuanced than a simple increase in average lifespan. For example, a study in female Swiss-derived SHR mice showed that Epitalon did not influence the mean lifespan.[8] However, the same study found that it did increase the maximum lifespan by 12.3% and the lifespan of the last 10% of survivors by 13.3%.[8] Additionally, the treatment slowed the age-related decline in estrous function and decreased chromosomal aberrations.[8] Therefore, the absence of an effect on mean lifespan does not invalidate your experiment. It is important to analyze other geriatric and health-span-related biomarkers to get a complete picture of Epitalon's effects.

Troubleshooting Guides

Issue 1: No significant change in telomere length observed in normal cells.
Possible Cause Troubleshooting Step
Insufficient Incubation Time Normal cells may require a longer incubation period with Epitalon to show significant telomere elongation compared to cancer cells.[1] Consider extending the treatment duration.
Suboptimal Concentration The concentration of Epitalon is critical. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Cell Line Specificity The effect of Epitalon can be cell-type specific.[3] Confirm that the cell line you are using is responsive to Epitalon by checking the literature or testing a positive control cell line.
Assay Sensitivity Ensure your telomere length measurement assay (e.g., qPCR) is sensitive enough to detect small changes. Include appropriate positive and negative controls.
Issue 2: Unexpected decrease in cell viability at certain Epitalon concentrations.
Possible Cause Troubleshooting Step
Inhibitory Effect at Low Concentrations In some cancer cell lines, very low concentrations of Epitalon have been observed to have an inhibitory effect on telomere length, which might correlate with reduced viability.[1] Review your dose-response data carefully.
Peptide Stability Ensure the Epitalon peptide is properly stored and handled to prevent degradation. Reconstituted peptide solutions may have a limited shelf life.
Contaminants in Peptide Preparation Use high-purity, research-grade Epitalon. Contaminants in the peptide preparation could be cytotoxic.

Data Presentation

Table 1: Differential Effects of Epitalon on Telomere Maintenance in Normal vs. Cancer Cells

Cell TypePrimary Mechanism of Telomere ElongationKey Findings
Normal Somatic Cells (e.g., Fibroblasts, Epithelial Cells) Upregulation of hTERT and Telomerase ActivityEpitalon treatment leads to a significant increase in telomerase activity, resulting in telomere elongation.[1][2][9]
Some Cancer Cell Lines (e.g., 21NT, BT474) Activation of the Alternative Lengthening of Telomeres (ALT) PathwaySignificant telomere length extension occurs with only a minor or no significant increase in telomerase activity.[1][2]

Experimental Protocols

Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This protocol is to assess the enzymatic activity of telomerase in cell lysates.

  • Cell Lysate Preparation:

    • Culture cells to 70-80% confluency and treat with the desired concentration of Epitalon or vehicle control for the specified duration.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate.

  • TRAP Reaction:

    • Prepare a master mix containing a TS primer, a reverse primer, dNTPs, and Taq polymerase in a reaction buffer.

    • Add a standardized amount of protein extract to the master mix.

    • Include a positive control (cell line with known high telomerase activity) and a negative control (heat-inactivated lysate or lysis buffer alone).

    • Perform the PCR reaction with an initial incubation step for telomerase-mediated extension of the TS primer, followed by PCR amplification.

  • Analysis:

    • Analyze the PCR products on a polyacrylamide gel.

    • Visualize the characteristic DNA ladder pattern indicative of telomerase activity.

    • Quantify the telomerase activity relative to a control or by using a quantitative real-time PCR (qTRAP) assay.

Mandatory Visualization

Epitalon_Signaling_Pathways cluster_normal_cell Normal Somatic Cell cluster_cancer_cell Specific Cancer Cell Epitalon_N Epitalon hTERT_N hTERT Upregulation Epitalon_N->hTERT_N Telomerase_N Telomerase Activity ↑ hTERT_N->Telomerase_N Telomere_N Telomere Elongation Telomerase_N->Telomere_N Epitalon_C Epitalon ALT_C ALT Pathway Activation Epitalon_C->ALT_C Unexpected Pathway Telomerase_C Telomerase Activity (minor/no change) Epitalon_C->Telomerase_C Telomere_C Telomere Elongation ALT_C->Telomere_C

Caption: Differential mechanisms of Epitalon-induced telomere elongation.

Experimental_Workflow_Troubleshooting Start Start Epitalon Experiment Treatment Cell Treatment with Epitalon Start->Treatment Observation Observe Unexpected Result (e.g., no telomere elongation) Treatment->Observation Check_Time Check Incubation Time Observation->Check_Time Is incubation time sufficient? Check_Conc Check Concentration Observation->Check_Conc Is concentration optimal? Check_Cell Check Cell Line Specificity Observation->Check_Cell Is cell line responsive? Check_Assay Check Assay Sensitivity Observation->Check_Assay Is the assay sensitive enough? Resolution Hypothesis Confirmed/Rejected Check_Time->Resolution Check_Conc->Resolution Check_Cell->Resolution Check_Assay->Resolution

Caption: Troubleshooting workflow for unexpected Epitalon results.

References

How to address poor solubility of Epitalon TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the poor solubility of Epitalon TFA.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon TFA and why might it be difficult to dissolve?

Epitalon is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1] It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in high-performance liquid chromatography (HPLC).[2] While the TFA salt can enhance the solubility of peptides in aqueous solutions, factors such as peptide concentration, pH, and temperature can still lead to solubility challenges.[3]

Q2: What are the recommended starting solvents for Epitalon TFA?

For initial attempts, sterile distilled water or an aqueous buffer is recommended.[4] Epitalon TFA is reported to be highly soluble in water (>50 mg/mL) and polar solvents like DMSO and ethanol.[1][5]

Q3: How does the TFA counterion affect the solubility and activity of Epitalon?

The TFA counterion can influence the secondary structure, mass, and solubility of peptides.[2] In some biological assays, residual TFA has been shown to affect experimental results, such as by altering cell proliferation. For sensitive applications, exchanging TFA for a more biocompatible counterion like hydrochloride (HCl) or acetate may be necessary.[2][6]

Q4: What should I do if Epitalon TFA does not dissolve in water?

If you encounter poor solubility in water, do not discard the sample. As Epitalon has a net negative charge due to its glutamic and aspartic acid residues, adjusting the pH of the solution can significantly improve solubility. You can also try techniques like sonication or gentle warming.[7][8]

Q5: How should I store reconstituted Epitalon TFA solutions?

For long-term storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[9] Aqueous solutions of Epitalon TFA are not recommended to be stored for more than one day.[10] Avoid repeated freeze-thaw cycles, which can degrade the peptide.[11] For peptides in solution, storage at a pH between 5 and 6 in sterile buffers is often recommended.[12]

Troubleshooting Guide for Poor Solubility

If you are experiencing difficulty dissolving Epitalon TFA, follow these troubleshooting steps systematically.

Initial Steps
  • Confirm Proper Reconstitution Technique:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[11]

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the solvent gently down the side of the vial.

    • Swirl the vial gently; avoid vigorous shaking to prevent aggregation and denaturation.[11]

  • Solubility Testing with a Small Amount:

    • Before dissolving the entire sample, test the solubility with a small aliquot. This prevents wasting the entire batch if the chosen solvent is ineffective.[4][8]

Advanced Troubleshooting Techniques

If the initial steps fail, proceed with the following methods:

  • Sonication: This can help break up aggregates and enhance dissolution.[7]

  • Gentle Warming: Warming the solution to less than 40°C can aid in dissolving the peptide. However, monitor the process carefully to avoid degradation.[8][13]

  • pH Adjustment: Since Epitalon is an acidic peptide (net negative charge), increasing the pH of the solution can improve its solubility.[7][8]

  • Use of Co-solvents: For highly concentrated or stubborn solutions, a small amount of an organic co-solvent can be used.

Quantitative Solubility Data

The following table summarizes the reported solubility of Epitalon TFA in various solvents.

SolventReported SolubilityNotes
Water>50 mg/mL[1], 100 mg/mL (may require sonication)[5]The preferred starting solvent.
DMSO~3 mg/mL[10], 250 mg/mL (may require sonication)[5]Use fresh, hygroscopic DMSO.[5]
PBS (pH 7.2)~5 mg/mL[10]
Dimethyl formamide (DMF)~1 mg/mL[10]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a systematic approach to finding a suitable solvent for Epitalon TFA.

G start Start with a small aliquot of Epitalon TFA water Add sterile water start->water check_water Is the solution clear? water->check_water sonicate_heat Try sonication or gentle warming (<40°C) check_water->sonicate_heat No success Solubilization successful check_water->success Yes check_sonicate Is the solution clear? sonicate_heat->check_sonicate ph_adjust Adjust pH with dilute basic solution (e.g., 0.1M ammonium bicarbonate) check_sonicate->ph_adjust No check_sonicate->success Yes check_ph Is the solution clear? ph_adjust->check_ph cosolvent Use a minimal amount of DMSO, then add aqueous buffer check_ph->cosolvent No check_ph->success Yes check_cosolvent Is the solution clear? cosolvent->check_cosolvent check_cosolvent->success Yes fail Consider TFA exchange or alternative formulation check_cosolvent->fail No

Caption: Workflow for systematic peptide solubility testing.

Protocol 2: Dissolution using Sonication
  • Add the chosen solvent to the lyophilized Epitalon TFA.

  • Place the vial in a sonicator water bath.

  • Sonicate in short bursts (e.g., 3 times for 10 seconds each).[4]

  • Chill the vial on ice between sonications to prevent heating and potential degradation of the peptide.[4]

  • Visually inspect the solution for clarity. If it is not clear, the peptide is not fully dissolved.

Protocol 3: TFA Counterion Exchange to Hydrochloride (HCl)

This protocol is for exchanging the TFA counterion with HCl, which may improve solubility and biocompatibility.

  • Dissolution: Dissolve the Epitalon TFA in distilled water at a concentration of approximately 1 mg/mL.[2]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][14] An optimal concentration of 10 mM has been reported to be effective.[14]

  • Incubation: Let the solution stand at room temperature for at least one minute.[2]

  • Freezing: Freeze the solution using liquid nitrogen or a -80°C freezer.[2]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[2]

  • Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times.[2]

  • Final Reconstitution: After the final lyophilization, reconstitute the resulting Epitalon HCl salt in the desired buffer for your experiment.

G start Epitalon TFA Salt dissolve Dissolve in H2O (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate Incubate for at least 1 minute at room temperature add_hcl->incubate freeze Freeze in liquid nitrogen or at -80°C incubate->freeze lyophilize Lyophilize overnight freeze->lyophilize repeat Repeat dissolution, acidification, freezing, and lyophilization 2 more times lyophilize->repeat end Epitalon HCl Salt repeat->end

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

References

Validation & Comparative

A Comparative Analysis of Epitalon and Other Telomerase Activators for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epitalon with other notable telomerase activators, including TA-65 (a formulation containing Cycloastragenol) and Astragaloside IV. The comparison is based on available scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to Telomerase and Its Activators

Telomeres are protective nucleoprotein caps at the ends of eukaryotic chromosomes that shorten with each cell division, contributing to cellular aging and senescence.[1] The enzyme telomerase can counteract this shortening by adding telomeric repeats to the chromosome ends.[1] While telomerase activity is generally low in most somatic cells, its reactivation is a key target in longevity research and for potential therapeutic interventions against age-related diseases.[1] A number of compounds, both synthetic and naturally derived, have been investigated for their ability to activate telomerase. This guide focuses on a comparative analysis of three such compounds: Epitalon, TA-65 (Cycloastragenol), and Astragaloside IV.

Quantitative Comparison of Telomerase Activator Performance

The following tables summarize the quantitative data on the effects of Epitalon, TA-65 (Cycloastragenol), and Astragaloside IV on telomerase activity and telomere length, as reported in various in vitro and in vivo studies.

Table 1: Comparison of Telomerase Activation

CompoundCell/Tissue TypeConcentration/DoseFold Increase in Telomerase ActivityReference
Epitalon Human Fetal Lung FibroblastsNot specifiedInduces telomerase activity[2]
Normal Human Fibroblasts (IBR.3) & Epithelial Cells (HMEC)1 µg/ml for 3 weeksSignificant increase[3]
TA-65 Human CD4 & CD8 T-cells10⁻⁵ and 10⁻⁶ gm/mL1.3 to 3.3-fold[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)0.16 and 0.32 µg/ml~2-fold[5]
Mouse Embryonic Fibroblasts (MEFs)Not specified~2-fold[6]
Cycloastragenol (CAG) Human Neonatal Keratinocytes (HEKn)3 µM for 24 hoursSimilar to EGF (50 ng/ml)[7]
Rat Primary Cortical and Hippocampal Neurons0.1-0.3 µMSignificant elevation[7]
Astragaloside IV (AG-IV) Human Embryonic Kidney (HEK293) FibroblastsIncreasing concentrationsDose-dependent increase[8]
Rat Nucleus Pulposus Cells (NPCs)Pre-treatmentUpregulated TERT expression[1]

Table 2: Comparison of Effects on Telomere Length

| Compound | Study Type | Subjects/Cells | Dosage/Concentration | Outcome on Telomere Length | Reference | |---|---|---|---|---| | Epitalon | In vitro | Normal Human Fibroblasts (IBR.3) & Epithelial Cells (HMEC) | 1 µg/ml for 3 weeks | Dose-dependent extension |[3] | | | In vitro | Human Somatic Cells | Not specified | Elongation (on average by 33.3%) |[2] | | TA-65 | Human Clinical Trial | CMV-positive subjects (53-87 years) | 250 U/day for 12 months | Significant increase (530 ± 180 bp) | | | Cycloastragenol (CAG) | In vitro | Rat Nucleus Pulposus Cells (NPCs) | Pre-treatment | Ameliorated telomere attrition |[1] | | Astragaloside IV (AG-IV) | In vitro | Rat Nucleus Pulposus Cells (NPCs) | Pre-treatment | Ameliorated telomere attrition |[1] |

Signaling Pathways in Telomerase Activation

The activation of telomerase by these compounds is mediated through distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential off-target effects.

Epitalon Signaling Pathway

Epitalon's mechanism is suggested to involve the Keap1/Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. By modulating this pathway, Epitalon may reduce oxidative stress, which is a known contributor to telomere shortening.

Epitalon_Pathway Epitalon Epitalon Keap1 Keap1 Epitalon->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Activates transcription Telomerase Telomerase (hTERT) Antioxidant_Genes->Telomerase Protects/Upregulates CAG_AGIV_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAG / AG-IV Cycloastragenol (CAG) / Astragaloside IV (AG-IV) Src Src CAG / AG-IV->Src MEK MEK Src->MEK phosphorylates ERK ERK MEK->ERK phosphorylates CREB CREB ERK->CREB phosphorylates & activates TERT_Gene hTERT Gene CREB->TERT_Gene Binds to promoter & activates transcription TERT_mRNA hTERT mRNA TERT_Gene->TERT_mRNA Transcription Telomerase Telomerase TERT_mRNA->Telomerase Translation Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Keratinocytes) Treatment 2. Treatment with Activator (e.g., Epitalon, CAG) Cell_Culture->Treatment Harvesting 3. Cell Harvesting & Lysate/DNA Preparation Treatment->Harvesting Telomerase_Assay 4a. Telomerase Activity Assay (TRAP) Harvesting->Telomerase_Assay Telomere_Length_Assay 4b. Telomere Length Measurement (qPCR) Harvesting->Telomere_Length_Assay Western_Blot 4c. Signaling Pathway Analysis (Western Blot) Harvesting->Western_Blot Data_Analysis 5. Data Analysis & Quantification Telomerase_Assay->Data_Analysis Telomere_Length_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Validating the Effects of Epitalon on Telomere Length: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lengthening of telomeres, the protective caps at the ends of our chromosomes, is a significant area of interest in aging research and drug development. As cells divide, telomeres naturally shorten, a process associated with cellular aging and the onset of age-related diseases. Consequently, interventions that can preserve or extend telomere length are of considerable scientific interest. This guide provides an objective comparison of the effects of the synthetic peptide Epitalon on telomere length against other potential alternatives, supported by experimental data.

Epitalon: A Telomerase Activator

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that has been reported to exert its anti-aging effects primarily through the activation of telomerase.[1][[“]] This enzyme adds repetitive DNA sequences to the ends of telomeres, counteracting their progressive shortening during cell division.[3][4]

Mechanism of Action

In normal human cells, Epitalon is understood to upregulate the expression of the human telomerase reverse transcriptase (hTERT) gene, which codes for the catalytic subunit of the telomerase enzyme.[5][6] This leads to increased telomerase activity and subsequent telomere elongation.[1][5] Interestingly, in some cancer cell lines, Epitalon has been observed to extend telomere length through the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism independent of telomerase.[5][6]

Quantitative Comparison of Telomere Lengthening Agents

The following table summarizes the quantitative effects of Epitalon and various alternative compounds on telomere length, based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.

Compound Mechanism of Action Reported Effect on Telomere Length Cell/Study Type Citation(s)
Epitalon Upregulates hTERT expression and telomerase activity; Activates ALT pathway in some cancer cells.Reported to increase telomere length by an average of 33.3%.[1] A dose-dependent increase was observed in breast cancer cell lines.[5]Human somatic cells, breast cancer cell lines.[1][5]
Resveratrol Activates Sirtuin 1 (SIRT1) and AMPK pathways, which are involved in cellular health and longevity.In some cell studies, it has been shown to increase telomerase activity and reduce telomere shortening.[7][8][9]Endothelial progenitor cells, various cell cultures.[7][8][9]
Astragaloside IV Activates telomerase, primarily through the Src/MEK/ERK signaling pathway.[[“]][10]Shown to enhance telomerase activity and promote telomere elongation.[[“]]Human embryonic kidney cells, nucleus pulposus cells.[[“]][10][11]
Coenzyme Q10 (with Selenium) Acts as a potent antioxidant, reducing oxidative stress which is a known contributor to telomere shortening.Supplementation has been shown to prevent telomere attrition in elderly individuals.[12][13][14][15]Elderly human subjects.[12][13][14][15]
Curcumin Inhibits telomerase activity in cancer cells by down-regulating hTERT expression.[3][16][17][18]Reduces telomerase activity, leading to telomere shortening and apoptosis in cancer cells. This is a key distinction from telomere lengthening agents.Breast cancer cell lines, brain tumor cells.[3][16][17][18]
Omega-3 Fatty Acids Reduce inflammation and oxidative stress.Associated with decelerated telomere attrition. One meta-analysis reported a mean difference of 0.16 in telomere length.[19][20][21][22]Human subjects, various study designs.[19][20][21][22]
NAD+ Precursors (e.g., NMN) Increase cellular levels of NAD+, a critical coenzyme for sirtuins which are involved in telomere maintenance.[23][24][25][26]One study reported that NMN supplementation doubled telomere length in human peripheral blood mononuclear cells over 90 days.[23]Human subjects, preclinical studies.[23][24][25][26]
Senolytics (Dasatinib + Quercetin) Selectively eliminate senescent cells by targeting pro-survival pathways.[27][28][29][30][31]In one study, cleared senescent cells but surprisingly reduced telomere length in the remaining endothelial cells.[28][29][30]Aged mice.[28][29][30]
Metformin Activates the AMPK signaling pathway, which in turn can increase telomerase activity.[32][33][34][35]Has been shown to increase telomerase activity and telomere length.[36][33]Vascular smooth muscle cells, endothelial cells.[36][32][33][34][35]
Rapamycin Inhibits the mTOR signaling pathway.Effects on telomeres are complex and potentially detrimental in the presence of already short telomeres, and it may not extend lifespan in telomerase-deficient models.[37][38][39][40][41]Breast cancer cells, telomerase-deficient mice.[37][38][39][40][41]

Experimental Protocols

Accurate and reproducible measurement of telomere length and telomerase activity is crucial for validating the effects of any intervention. The two most common methods are Quantitative Polymerase Chain Reaction (qPCR) for telomere length and the Telomeric Repeat Amplification Protocol (TRAP) assay for telomerase activity.

Telomere Length Measurement by Quantitative PCR (qPCR)

This method determines the average telomere length in a DNA sample relative to a single-copy gene.

Principle: The qPCR assay measures the ratio of the amplification of telomeric repeats (T) to the amplification of a single-copy gene (S). This T/S ratio is proportional to the average telomere length.

Protocol Outline:

  • DNA Extraction: Isolate high-quality genomic DNA from cell or tissue samples.

  • DNA Quantification and Normalization: Accurately measure the concentration of the extracted DNA and dilute all samples to a standard concentration.

  • qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample: one with primers specific for the telomeric repeat sequence (TTAGGG) and another with primers for a single-copy gene (e.g., 36B4 or albumin). A standard curve using known quantities of a DNA standard should be included.

  • qPCR Amplification: Perform the qPCR using a real-time PCR system. The cycling conditions will typically involve an initial denaturation step, followed by a number of cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the telomere and single-copy gene reactions for each sample. Calculate the T/S ratio relative to a reference sample to determine the relative telomere length.

Telomerase Activity Measurement by TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect and quantify telomerase activity.

Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer. In the second step, these extended products are amplified by PCR.

Protocol Outline:

  • Cell Lysis: Prepare a cell extract using a lysis buffer that preserves telomerase activity.

  • Telomerase Extension Reaction: Incubate the cell extract with a reaction mixture containing a non-telomeric substrate primer (TS), dNTPs, and a reaction buffer. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: Amplify the telomerase-extended products using a forward primer (TS) and a reverse primer specific to the telomeric repeats. An internal PCR control is often included to check for PCR inhibition.

  • Product Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in telomere length regulation by Epitalon and a generalized experimental workflow.

Epitalon_Signaling_Pathway Epitalon Epitalon Nucleus Nucleus Epitalon->Nucleus Enters Cell hTERT_Gene hTERT Gene Nucleus->hTERT_Gene Upregulates Expression hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomere Telomere Telomerase->Telomere Binds to Elongation Telomere Elongation Telomere->Elongation Catalyzes

Caption: Signaling pathway of Epitalon leading to telomere elongation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation Cell_Seeding Seed Cells Treatment Treat with Compound (e.g., Epitalon) Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction Protein_Extraction Protein Extraction Incubation->Protein_Extraction qPCR Telomere Length (qPCR) DNA_Extraction->qPCR Comparison Compare Treated vs. Control qPCR->Comparison TRAP_Assay Telomerase Activity (TRAP) Protein_Extraction->TRAP_Assay TRAP_Assay->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Experimental workflow for validating telomere effects.

References

Reproducibility of Epitalon Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of research findings on the synthetic peptide Epitalon (Ala-Glu-Asp-Gly), with a focus on the reproducibility of key experimental results. While initial studies have presented compelling data on its anti-aging effects, a critical analysis of independent validation is essential for the scientific community.

Core Research Claims and Data Presentation

The bulk of research on Epitalon has been conducted by a group of Russian scientists led by Professor Vladimir Khavinson. Their findings suggest that Epitalon can extend lifespan, activate telomerase, and regulate the neuroendocrine system. However, a significant point of contention within the scientific community is the limited number of independent replications of these studies in Western peer-reviewed journals.[1][2]

Table 1: Summary of Key Quantitative Findings on Epitalon
Finding Reported Effect Size Model System Key Publication(s) Independent Replication Status
Telomerase Activation 2.4-fold increase in activityHuman fibroblast cellsKhavinson et al.Limited; a 2025 study showed increased telomerase activity in bovine cumulus cells.[3][4]
Telomere Elongation 33.3% - 44% increase in lengthHuman somatic/fibroblast cellsKhavinson et al.Not directly replicated; some studies show Epitalon can extend cell lifespan beyond the Hayflick limit.[3][4][5]
Lifespan Extension 25% - 40% increaseRats and miceAnisimov et al.Not replicated by independent labs.[1][3]
Mortality Reduction (in humans) 1.6 - 1.8 times lower mortality rateElderly human patients (using Epithalamin, the natural precursor)Korkushko et al.Not validated by an independent trial.[1][3]
Neuroendocrine Regulation Restoration of melatonin and cortisol circadian rhythmsSenescent monkeysKhavinson et al.Not independently replicated.

Experimental Protocols

Original Telomerase Activation and Telomere Elongation Study (Khavinson et al.)
  • Cell Line: Human fetal fibroblast cell culture.

  • Methodology:

    • Fibroblast cells were cultured under standard conditions.

    • Epitalon was introduced into the culture medium at a specified concentration.

    • Cells were passaged multiple times.

    • Telomerase activity was measured using the telomeric repeat amplification protocol (TRAP) assay.

    • Telomere length was assessed by terminal restriction fragment (TRF) analysis.

  • Control Group: Untreated fibroblast cells from the same cell line.

Independent Study on Telomerase Activity in Bovine Cells (Ullah et al., 2025)
  • Cell System: Bovine cumulus cells and cumulus-oocyte complexes.

  • Methodology:

    • Cells were cultured in maturation media.

    • Epitalon was added to the media at various concentrations.

    • Telomerase activity was assessed.

    • Mitochondrial health was evaluated using JC-1 staining.

    • mRNA expression of genes related to mitochondrial function and health (PGC-1α, Sirt-1, tFAM, BCL2) was quantified.

  • Control Group: Untreated bovine cumulus cells.

  • Findings: This study demonstrated that Epitalon stimulated telomerase activity and improved mitochondrial health in this specific bovine cell model.[4]

Visualizations

Signaling Pathway: Proposed Mechanism of Epitalon Action

Epitalon_Pathway cluster_cell Somatic Cell Epitalon Epitalon Pineal_Gland_Interaction Interaction with Pineal Gland Receptors? Epitalon->Pineal_Gland_Interaction Hypothesized hTERT_Gene hTERT Gene (Telomerase Subunit) Epitalon->hTERT_Gene Upregulates Expression Cell_Membrane Cell Membrane Telomerase_Enzyme Telomerase Enzyme (hTERT + hTR) hTERT_Gene->Telomerase_Enzyme Forms Catalytic Subunit Telomere Telomere Telomerase_Enzyme->Telomere Adds Telomeric Repeats (Elongation) Cellular_Senescence Cellular Senescence Telomere->Cellular_Senescence Prevents Shortening, Delays Senescence Cell_Longevity Increased Cell Longevity Telomere->Cell_Longevity Contributes to

Caption: Proposed signaling pathway for Epitalon-induced telomerase activation.

Experimental Workflow: Comparative Analysis of Reproducibility

Reproducibility_Workflow cluster_original Original Research (Khavinson et al.) cluster_independent Independent Validation cluster_conclusion Conclusion on Reproducibility orig_hypothesis Hypothesis: Epitalon activates telomerase and extends lifespan orig_exp Experiments: Human cell cultures, animal models (mice, rats) orig_hypothesis->orig_exp orig_results Results: Increased telomerase activity, telomere length, and lifespan orig_exp->orig_results ind_search Search for Replication Studies orig_results->ind_search Comparison Point ind_findings Limited Independent Studies Found: - Telomerase activity in bovine cells (Ullah et al., 2025) - Mixed results in human thymocytes (2020 study) - No direct replication of lifespan extension ind_search->ind_findings conclusion Conclusion: Key findings from original research are not yet widely replicated by independent labs. Further validation is required. ind_findings->conclusion

Caption: Logical workflow for assessing the reproducibility of Epitalon research.

Conclusion

The existing body of research on Epitalon, primarily from a single research group, presents intriguing possibilities for its role in cellular aging. The peptide has been shown in these studies to activate telomerase, elongate telomeres, and extend lifespan in various models. However, the critical lack of widespread, independent replication of these findings is a significant limitation. While some recent studies offer partial support for its mechanism of action in different biological contexts, the foundational claims regarding lifespan extension and effects in humans remain to be validated by the broader scientific community. Therefore, while Epitalon is a promising subject for further investigation, the current evidence for its effects should be viewed with caution pending independent confirmation.

References

A Comparative Guide to Epitalon TFA and Other Synthetic Peptides in Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand and modulate the mechanisms of aging is a cornerstone of modern biomedical research. Synthetic peptides have emerged as powerful tools in this endeavor, offering high specificity and potent biological activity. Among these, Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest for its geroprotective and telomerase-activating properties. This guide provides an objective comparison of Epitalon TFA (Trifluoroacetate salt) with other notable synthetic peptides used in aging research. The information is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Peptide Profiles

PeptideSequencePrimary Mechanism of ActionKey Research Applications
Epitalon TFA Ala-Glu-Asp-GlyTelomerase activation, regulation of melatonin synthesis, antioxidant effects.Cellular senescence, longevity studies, circadian rhythm research, neuroprotection.
TA-65 (Cycloastragenol)A natural product-derived telomerase activator.Studies on telomere biology, immune system aging, and age-related diseases.
GHK-Cu Gly-His-Lys-Cu2+Wound healing, anti-inflammatory, antioxidant, stimulates collagen synthesis.Skin aging, tissue regeneration, wound healing studies.
CJC-1295 Tyr-(D-Ala)-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)-NH2Long-acting Growth Hormone Releasing Hormone (GHRH) analog.Studies on growth hormone secretion, muscle growth, and metabolism.
Palmitoyl Tetrapeptide-7 Pal-Gly-Gln-Pro-ArgReduces inflammation by downregulating interleukin-6 (IL-6).Skincare and cosmetic research for anti-inflammatory and anti-aging effects.

Quantitative Performance Data

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of Epitalon TFA and other synthetic peptides in key experimental assays.

Table 1: Telomerase Activation
Peptide/CompoundCell TypeConcentrationFold Increase in Telomerase Activity (vs. Control)Reference
Epitalon Human Mammary Epithelial Cells (HMEC)1 µg/mL~26-fold[1]
Epitalon Human Fetal Lung Fibroblasts (IBR.3)1 µg/mL~4-fold[1]
TA-65 Human T-cellsNot specified1.3 to 3.3-fold[2]
Oleanolic Acid Human Peripheral Blood Mononuclear Cells (PBMCs)1 µg/mL~6-fold[2]
Maslinic Acid Human Peripheral Blood Mononuclear Cells (PBMCs)10 µg/mL~2-fold[2]
Centella asiatica extract Human Peripheral Blood Mononuclear Cells (PBMCs)0.02 µg/mL~8.8-fold[2]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Effects on Telomere Length
PeptideCell TypeConcentrationDurationOutcomeReference
Epitalon Human Breast Cancer Cells (21NT)0.5 - 1 µg/mL4 daysDose-dependent increase from 2.4 kb to 4 kb[1]
Epitalon Human Breast Cancer Cells (BT474)0.2 µg/mL4 daysIncrease to a maximum of 8 kb[1]
Epitalon Human Fetal Lung Fibroblasts (IBR.3)1 µg/mL3 weeksSignificant increase in telomere length[1]
Epitalon Human Mammary Epithelial Cells (HMEC)1 µg/mL3 weeksSignificant increase in telomere length[1]
Table 3: Gene Expression Modulation by Epitalon
GeneCell TypeConcentrationDurationFold Change in Expression (vs. Control)Reference
hTERT Human Breast Cancer Cells (21NT)1 µg/mL4 days~2.5-fold increase[3]
hTERT Human Mammary Epithelial Cells (HMEC)1 µg/mL3 weeks~2-fold increase[3]
AANAT Rat Pinealocyte CultureNot specifiedNot specifiedSignificant increase[4]
pCREB Rat Pinealocyte CultureNot specifiedNot specifiedSignificant increase[4]

Signaling Pathways and Mechanisms of Action

Epitalon's Telomerase Activation and Melatonin Synthesis Pathway

Epitalon is believed to exert its effects through multiple pathways. A primary mechanism is the activation of the telomerase enzyme, which is crucial for maintaining telomere length and cellular health. Additionally, Epitalon has been shown to influence the synthesis of melatonin in the pineal gland by upregulating key factors such as Arylalkylamine N-acetyltransferase (AANAT) and phosphorylated CREB (pCREB).

Epitalon_Signaling Epitalon Epitalon Pinealocyte Pinealocyte Epitalon->Pinealocyte Enters Cell Telomerase_Gene Telomerase Gene (hTERT) Epitalon->Telomerase_Gene Upregulates Expression pCREB pCREB (Transcription Factor) Pinealocyte->pCREB Upregulates AANAT AANAT (Enzyme) pCREB->AANAT Activates Transcription Melatonin Melatonin Synthesis AANAT->Melatonin Circadian_Rhythm Circadian Rhythm Regulation Melatonin->Circadian_Rhythm Telomerase Telomerase Activation Telomerase_Gene->Telomerase Telomere Telomere Elongation Telomerase->Telomere Cellular_Senescence Decreased Cellular Senescence Telomere->Cellular_Senescence

Caption: Epitalon's dual mechanism on melatonin synthesis and telomerase activation.

Experimental Workflow for In Vitro Peptide Comparison

A generalized workflow for comparing the efficacy of different synthetic peptides in an in vitro setting is outlined below. This workflow can be adapted for specific research questions and assays.

Peptide_Comparison_Workflow Start Start: Select Peptides (e.g., Epitalon TFA, GHK-Cu, TA-65) Cell_Culture Cell Culture (e.g., Human Fibroblasts, Keratinocytes) Start->Cell_Culture Peptide_Treatment Peptide Treatment (Varying Concentrations and Durations) Cell_Culture->Peptide_Treatment Assays Perform Parallel Assays Peptide_Treatment->Assays Telomerase_Assay Telomerase Activity Assay (TRAP) Assays->Telomerase_Assay Senescence_Assay Cellular Senescence Assay (SA-β-gal) Assays->Senescence_Assay Viability_Assay Cell Viability/Proliferation Assay (MTT/XTT) Assays->Viability_Assay Antioxidant_Assay Antioxidant Capacity Assay (e.g., ORAC) Assays->Antioxidant_Assay Data_Analysis Data Analysis and Comparison (IC50, Fold Change, etc.) Telomerase_Assay->Data_Analysis Senescence_Assay->Data_Analysis Viability_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Conclusion Conclusion: Evaluate Relative Efficacy and Potency Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro comparison of synthetic peptides.

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell extracts.

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the cell extract.

  • Telomerase Extension:

    • Prepare a reaction mixture containing the cell extract, a TS primer (a substrate for telomerase), and dNTPs.

    • Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification:

    • Add a reverse primer and Taq polymerase to the reaction mixture.

    • Perform PCR to amplify the extended telomerase products.

  • Detection:

    • Separate the PCR products by polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic DNA ladder, indicating telomerase activity.

    • Quantify the band intensities to determine relative telomerase activity.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This histochemical assay identifies senescent cells in culture.

  • Cell Fixation:

    • Wash cultured cells with PBS.

    • Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining:

    • Prepare the SA-β-gal staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate-phosphate buffer at pH 6.0.

    • Incubate the fixed cells with the staining solution at 37°C (without CO2) for 2 to 24 hours, protected from light.

  • Visualization:

    • Wash the cells with PBS.

    • Observe the cells under a light microscope. Senescent cells will appear blue due to the cleavage of X-gal by β-galactosidase at the suboptimal pH.

    • Quantify the percentage of blue-stained cells to determine the level of senescence.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthetic peptides for the desired duration.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Conclusion

Epitalon TFA demonstrates significant potential as a research tool in the field of aging, primarily through its well-documented ability to activate telomerase and elongate telomeres.[1][3][5] Its additional roles in regulating circadian rhythms and exerting antioxidant effects further enhance its utility.[4][6][7] When compared to other synthetic peptides, Epitalon's primary mechanism of telomerase activation distinguishes it from peptides that primarily target growth hormone secretion (CJC-1295), inflammation (Palmitoyl Tetrapeptide-7), or tissue regeneration through different pathways (GHK-Cu).[8][9][10]

While direct, comprehensive comparative studies with quantitative data across a wide range of peptides are still needed, the available evidence suggests that the choice of peptide should be guided by the specific research question. For studies focused on the fundamental mechanisms of cellular senescence and telomere biology, Epitalon TFA is a compelling candidate. For research in areas such as skin aging or wound healing, peptides like GHK-Cu and Palmitoyl Tetrapeptide-7 may be more appropriate.

The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to design and execute robust studies to further elucidate the roles of these and other synthetic peptides in the complex process of aging.

References

Unveiling the Biological Clocks: A Comparative Analysis of Epitalon and Other Anti-Aging Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a cross-validation of the biological activity of the tetrapeptide Epitalon, presenting a comparative analysis with other potential anti-aging peptides, CJC-1295 and Tesamorelin. Drawing upon a wide array of experimental data, this document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering a clear and objective overview of the current scientific landscape.

The relentless pursuit of interventions to mitigate the aging process has led to the investigation of various compounds, with peptides emerging as a promising frontier. Among these, Epitalon has garnered significant attention for its purported effects on fundamental aging mechanisms. This guide delves into the core biological activities of Epitalon, primarily its influence on telomerase activity and its antioxidant properties, and juxtaposes them with available data on CJC-1295 and Tesamorelin.

Quantitative Data Summary

To facilitate a clear and concise comparison, the following tables summarize the quantitative data on the biological activities of Epitalon and the selected comparator peptides.

Epitalon: Effects on Telomerase and Telomeres
Parameter Cell/Animal Model Treatment Details Key Findings
Telomerase ActivityNormal Human Fibroblast and Epithelial Cells1 µg/ml for 3 weeksFourfold increase in telomerase activity.[1]
Telomere LengthHuman Somatic CellsNot specifiedAverage increase of 33.3%.[2]
hTERT Expression21NT Breast Cancer Cells1 µg/ml for 4 days12-fold upregulation.[3]
hTERT ExpressionBT474 Breast Cancer Cells0.5 µg/ml for 4 daysFivefold upregulation.[3]
Epitalon: Antioxidant Effects
Parameter Cell/Animal Model Treatment Details Key Findings
SOD and GPx ActivityAging RatsNot specifiedStimulation of SOD and GPx expression and activity (quantitative increase not specified).[4]
Antioxidant Gene ExpressionHG-injured ARPE-19 cells20, 40, and 60 ng/mLAttenuated the downregulation of SOD2, CAT, and HMOX1 genes.[1]
Reactive Oxygen Species (ROS)Mouse Oocytes0.1mMSignificantly decreased intracellular ROS levels.[5]
Comparator Peptides: Effects on Telomeres and Oxidative Stress
Peptide Parameter Animal Model Key Findings
CJC-1295 (with Ipamorelin)Telomere Length (T/S ratio)Aged Male C57BL/6 Mice25% increase.
CJC-1295 (with Ipamorelin)Reactive Oxygen Species (ROS)Aged Male C57BL/6 Mice35% reduction.
TesamorelinTelomerase/Antioxidant ActivityNot specifiedData primarily focuses on metabolic effects such as visceral fat reduction (15-20% over 26 weeks); direct evidence on telomerase and antioxidant enzymes in the context of cellular aging is limited.[6]

Experimental Protocols

For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key experiments cited are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. The protocol involves two main steps:

  • Telomerase Extension: A cell or tissue extract containing telomerase is incubated with a synthetic oligonucleotide substrate (TS primer). If telomerase is active, it adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The amplified products are subsequently visualized by gel electrophoresis, with a characteristic ladder of bands indicating telomerase activity.

Superoxide Dismutase (SOD) Activity Assay

SOD activity is commonly measured spectrophotometrically. A widely used method involves the following principles:

  • Superoxide Generation: A system that generates superoxide radicals, such as the xanthine/xanthine oxidase system, is utilized.

  • Detection: A detector molecule, like nitroblue tetrazolium (NBT), is reduced by the superoxide radicals, resulting in a colored formazan product that can be measured at a specific wavelength (e.g., 560 nm).

  • Inhibition by SOD: In the presence of SOD, the superoxide radicals are dismutated, leading to a decrease in the reduction of the detector molecule. The percentage of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample.

Glutathione Peroxidase (GPx) Activity Assay

GPx activity is typically determined through an indirect coupled-enzyme assay:

  • GPx-mediated Reduction: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing substrate, which in turn becomes oxidized (GSSG).

  • GSSG Recycling: The GSSG is then reduced back to GSH by glutathione reductase (GR) in the presence of NADPH.

  • NADPH Oxidation Monitoring: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm. This rate is directly proportional to the GPx activity in the sample.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Epitalon_Telomerase_Pathway Epitalon Epitalon hTERT hTERT Gene (Telomerase Reverse Transcriptase) Epitalon->hTERT Upregulates Expression Telomerase Telomerase Enzyme hTERT->Telomerase Codes for Telomeres Telomeres Telomerase->Telomeres Maintains Length Cellular_Senescence Cellular Senescence Telomerase->Cellular_Senescence Inhibits Cell_Lifespan Increased Cell Lifespan Telomerase->Cell_Lifespan Promotes Telomeres->Cellular_Senescence Shortening leads to Cellular_Senescence->Cell_Lifespan Limits

Epitalon's Telomerase Activation Pathway

Epitalon_Antioxidant_Pathway Epitalon Epitalon Nrf2 Nrf2 Epitalon->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) ARE->Antioxidant_Enzymes Promotes transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Causes

Epitalon's Antioxidant Pathway via Nrf2

TRAP_Assay_Workflow cluster_step1 Step 1: Telomerase Extension cluster_step2 Step 2: PCR Amplification cluster_step3 Step 3: Detection Cell_Lysate Cell/Tissue Lysate (containing Telomerase) Incubation Incubation at 30°C Cell_Lysate->Incubation TS_Primer TS Primer TS_Primer->Incubation Extended_Products Extended Products Incubation->Extended_Products PCR PCR Amplification Extended_Products->PCR PCR_Mix PCR Mix (TS & Reverse Primers, Taq Polymerase) PCR_Mix->PCR Amplified_Products Amplified Products PCR->Amplified_Products Gel_Electrophoresis Gel Electrophoresis Amplified_Products->Gel_Electrophoresis Ladder_Pattern Characteristic Ladder Pattern Gel_Electrophoresis->Ladder_Pattern

TRAP Assay Experimental Workflow

Discussion and Conclusion

The compiled data indicates that Epitalon exhibits significant biological activity related to two key hallmarks of aging: telomere shortening and oxidative stress. The quantitative evidence for its ability to increase telomerase activity and telomere length is noteworthy. While the antioxidant effects are well-documented qualitatively through the stimulation of crucial enzymes like SOD and GPx, further in vivo studies with specific quantitative measurements would strengthen these findings.

In comparison, CJC-1295, particularly in combination with Ipamorelin, also shows promise in addressing telomere length and reducing oxidative stress, as evidenced by the data from aged animal models. Tesamorelin, on the other hand, appears to exert its primary influence on metabolic parameters. While these metabolic improvements can indirectly impact the aging process, its direct role in telomerase activation and antioxidant defense remains less clear based on the currently available literature.

This comparative guide underscores the multifaceted nature of anti-aging research and highlights the distinct mechanisms of action of different peptide interventions. For researchers and drug development professionals, this analysis provides a foundational understanding to guide future investigations and the design of more targeted and effective therapeutic strategies against the complexities of aging. It is crucial to note that much of the research on these peptides is still in preclinical or early clinical stages, and further rigorous, large-scale human trials are necessary to fully elucidate their efficacy and safety.

References

A Comparative Analysis of Epitalon Trifluoroacetate (TFA) and Acetate Salts for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epitalon and Peptide Salts

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a well-documented geroprotector that has been shown to exhibit a wide range of biological activities.[1][2][3] Its primary mechanism of action is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[3][4][5][6] This activity is closely linked to cellular aging and longevity.[5] Epitalon also demonstrates potent antioxidant properties and modulates the neuroendocrine system.[7][8][9][10]

In research and development, peptides like Epitalon are typically synthesized and purified, resulting in a salt form. The counter-ion in the salt can influence the peptide's stability, solubility, and even its biological activity. The two most common salt forms for commercially available Epitalon are trifluoroacetate (TFA) and acetate.[1][2]

  • Epitalon TFA: Trifluoroacetic acid is frequently used in the purification process of synthetic peptides, making the TFA salt a common and often more economical choice.[11] However, residual TFA can exhibit toxicity in cellular models.[4]

  • Epitalon Acetate: The acetate salt is often preferred for in vitro and in vivo studies due to the lower biotoxicity of acetic acid.[4] The process of exchanging the TFA counter-ion for acetate can, however, increase the cost.[11]

Biological Efficacy of Epitalon

The majority of published studies on Epitalon do not specify the salt form used, making a direct comparison of efficacy impossible based on current literature. However, the collective evidence robustly supports the following biological effects of Epitalon:

Telomerase Activation and Telomere Elongation

Epitalon is renowned for its ability to stimulate the expression of the catalytic subunit of telomerase (hTERT) and increase telomerase activity in human cells.[1][5] This leads to the lengthening of telomeres, which can extend the replicative lifespan of cells.[5][6]

Antioxidant Properties

Epitalon has been shown to possess significant antioxidant activity, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS).[3][7][10] This contributes to its geroprotective effects by reducing cellular damage associated with aging.[7]

Neuroendocrine and Circadian Rhythm Regulation

Epitalon has been observed to restore and normalize the production of melatonin and cortisol, key hormones involved in regulating circadian rhythms.[8][12] This action is linked to its effects on the pineal gland.

Data Presentation: A Theoretical Efficacy Comparison

As no direct comparative data exists, the following table is a hypothetical representation of key parameters that should be assessed in a head-to-head study of Epitalon TFA and Epitalon Acetate. This serves as a template for researchers designing such comparative experiments.

Parameter Epitalon TFA Epitalon Acetate Experimental Assay
Telomerase Activity Expected to be highExpected to be highTelomeric Repeat Amplification Protocol (TRAP) Assay
hTERT Gene Expression Expected increaseExpected increaseQuantitative Real-Time PCR (qRT-PCR)
Telomere Length Expected increaseExpected increaseQuantitative PCR (qPCR) or Southern Blot
Antioxidant Capacity Expected increaseExpected increaseORAC, DPPH, or Cellular Antioxidant Assay
Cell Viability (at high conc.) Potential for decreased viabilityExpected higher viabilityMTT or CCK-8 Assay
Solubility in Aqueous Buffer Generally goodGenerally goodVisual assessment and UV-Vis Spectroscopy
In Vivo Lifespan (e.g., in mice) Potential for extensionPotential for extensionLong-term observational study

Experimental Protocols

To objectively compare the efficacy of Epitalon TFA and its acetate salt, the following detailed experimental methodologies are proposed:

Telomerase Activity Assay (TRAP Assay)

Objective: To quantify and compare the ability of Epitalon TFA and Epitalon Acetate to induce telomerase activity in a human cell line (e.g., human fibroblasts).

Methodology:

  • Cell Culture: Culture human fibroblasts in appropriate media.

  • Treatment: Treat cells with varying concentrations (e.g., 0.01, 0.1, 1 µg/mL) of Epitalon TFA and Epitalon Acetate for a specified duration (e.g., 48-72 hours). A vehicle-only control group should be included.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • TRAP Reaction: Perform the Telomeric Repeat Amplification Protocol (TRAP) assay using a commercially available kit. This involves the extension of a substrate oligonucleotide by telomerase present in the cell lysate, followed by PCR amplification of the extended products.

  • Analysis: Analyze the PCR products by gel electrophoresis or a quantitative PCR method to determine the level of telomerase activity relative to the control.

Cellular Antioxidant Assay

Objective: To assess and compare the intracellular antioxidant capacity of Epitalon TFA and Epitalon Acetate.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., human keratinocytes) in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of Epitalon TFA and Epitalon Acetate for a defined period (e.g., 24 hours).

  • Oxidative Stress Induction: Induce oxidative stress in the cells using a pro-oxidant such as AAPH or H₂O₂.

  • Fluorescent Probe: Add a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.

  • Measurement: Measure the fluorescence intensity using a plate reader. A reduction in fluorescence in the Epitalon-treated groups compared to the stressed control indicates antioxidant activity.

Visualizations

Epitalon's Signaling Pathway

Epitalon_Signaling_Pathway cluster_cell Cell Epitalon Epitalon hTERT_Gene hTERT Gene Epitalon->hTERT_Gene Upregulates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Epitalon->Antioxidant_Enzymes Upregulates Cell_Membrane Cell Membrane Nucleus Nucleus Telomerase Telomerase Enzyme hTERT_Gene->Telomerase Transcription & Translation Telomeres Telomeres Telomerase->Telomeres Elongates Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Inhibits ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes

Caption: Signaling pathway of Epitalon's anti-aging effects.

Experimental Workflow for Comparing Epitalon Salts

Experimental_Workflow cluster_assays Efficacy Assays start Start prepare_salts Prepare Equimolar Solutions of Epitalon TFA & Acetate start->prepare_salts treatment Treat Cells with Epitalon Salts & Control prepare_salts->treatment cell_culture Cell Culture (e.g., Human Fibroblasts) cell_culture->treatment trap_assay TRAP Assay (Telomerase Activity) treatment->trap_assay q_pcr qRT-PCR (hTERT Expression) treatment->q_pcr antioxidant_assay Cellular Antioxidant Assay treatment->antioxidant_assay viability_assay MTT Assay (Cell Viability) treatment->viability_assay data_analysis Data Analysis & Statistical Comparison trap_assay->data_analysis q_pcr->data_analysis antioxidant_assay->data_analysis viability_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion end End conclusion->end

Caption: Workflow for comparing the efficacy of Epitalon salts.

Conclusion

While both Epitalon TFA and Epitalon acetate are expected to exhibit the characteristic biological activities of the Epitalon peptide, the choice of salt form can be critical for experimental outcomes, particularly in cellular studies where TFA may introduce confounding toxicity. For in vivo studies and applications where biocompatibility is paramount, the acetate salt is generally the more conservative and recommended choice. Researchers are encouraged to perform head-to-head comparisons using standardized protocols, such as those outlined in this guide, to determine the most suitable Epitalon salt form for their specific research needs. Furthermore, it is crucial for researchers to report the specific salt form of Epitalon used in their studies to enhance the reproducibility and comparability of scientific findings.

References

A Researcher's Guide to Control Experiments for Epitalon TFA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous experimental design is paramount to validating the biological effects of any therapeutic candidate. This guide provides a comparative framework for designing and interpreting studies on Epitalon TFA, a synthetic tetrapeptide known for its geroprotective and bioregulatory properties. We will explore appropriate control experiments, compare Epitalon TFA with relevant alternatives, and provide detailed experimental protocols and data visualization to support robust scientific inquiry.

Understanding the Role of Controls in Epitalon TFA Research

To confidently attribute observed effects to Epitalon TFA, a multi-faceted approach to control experiments is essential. The following types of controls are critical for mitigating confounding variables and ensuring the specificity of the results.

  • Negative Controls: These are designed to show that the experimental treatment is directly responsible for the observed outcome.

    • Vehicle Control: This is arguably the most crucial control in both in vitro and in vivo studies. The vehicle is the solvent or medium used to dissolve and deliver Epitalon TFA (e.g., saline, PBS, or a solution containing DMSO).[1][2] Administering the vehicle alone to a control group ensures that any observed effects are not due to the delivery medium itself.

    • Untreated Control: This group of cells or animals receives no treatment and serves as a baseline for normal physiological or cellular processes.

    • Scrambled Peptide Control: A peptide with the same amino acid composition as Epitalon (Ala-Glu-Asp-Gly) but in a randomized sequence is an excellent negative control.[3] This helps to demonstrate that the specific sequence of Epitalon is responsible for its biological activity, rather than non-specific effects of a peptide of similar size and chemical properties.

  • Positive Controls: These are used to confirm that the experimental setup and assays are working correctly.

    • Alternative Bioactive Peptides: Peptides with known and somewhat similar biological activities, such as Vilon (Lys-Glu) or the natural pineal extract Epithalamin, can serve as positive controls or comparative agents.[4][5][6]

    • Known Inducers/Inhibitors: For specific assays, a compound with a well-characterized effect can be used. For example, a known telomerase activator could be a positive control in a telomerase activity assay.

Comparative Analysis of Epitalon TFA and Alternatives

A key aspect of evaluating Epitalon TFA is comparing its performance against other molecules. The following tables summarize the expected outcomes of key experiments.

ExperimentEpitalon TFAVilon (Lys-Glu)Scrambled Peptide Control (e.g., Gly-Ala-Glu-Asp)Vehicle Control (e.g., Saline)
Telomerase Activity Significant increase in telomerase activity.[7][8][9]May have some effect on gene expression, but not a primary telomerase activator.[5][10]No significant change.No significant change.
Cell Proliferation Increased cell proliferation and delayed senescence in normal cells.[11]May influence cell cycle regulation.[4]No significant change.No significant change.
Antioxidant Capacity Increased expression of antioxidant enzymes and reduced oxidative stress.[4][12]Can inhibit reactive oxygen formation.[4]No significant change.No significant change.
Melatonin Production Can restore age-related decline in melatonin synthesis.[13][14]May have an indirect influence through immune modulation.No significant change.No significant change.
Gene Expression (Heart) Modulates the expression of numerous genes, including those involved in oncogenesis.[5][10]Modulates a different, smaller set of genes compared to Epitalon.[5][10]No significant change.No significant change.

Table 1: Comparative Efficacy of Epitalon TFA and Control Peptides.

ParameterEpitalon TFA Treatment Group (in aged monkeys)Placebo Control Group (in aged monkeys)
Evening Melatonin Levels Significant increase.[13]No significant change.[13]
Morning Cortisol Levels Normalized (decreased).[13]Remain elevated.[13]

Table 2: In Vivo Effects of Epitalon TFA on Hormonal Rhythms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments in Epitalon TFA research.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

This assay measures the activity of telomerase, a key target of Epitalon.

Protocol:

  • Cell Culture and Treatment: Culture human fetal fibroblasts or other relevant cell lines. Treat cells with Epitalon TFA (e.g., 1 µg/mL), a scrambled peptide control, and a vehicle control for a specified period (e.g., 4 days). Include an untreated control group.

  • Cell Lysis: Harvest cells and lyse them in a buffer that preserves telomerase activity.

  • Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the primer. A heated lysate sample should be used as a negative control to demonstrate that the activity is heat-sensitive and thus enzymatic.[8]

  • PCR Amplification: Amplify the extended products using PCR with forward and reverse primers.

  • Detection: Visualize the amplified products on a polyacrylamide gel. A characteristic ladder of bands indicates telomerase activity. The intensity of the ladder can be quantified to measure the level of activity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of Epitalon TFA on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Treatment: Treat the cells with various concentrations of Epitalon TFA, a scrambled peptide control, and a vehicle control. Include an untreated control group.

  • Incubation: Incubate the cells for a period of 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antioxidant Capacity Assay (e.g., ORAC or DPPH)

These assays measure the ability of Epitalon TFA to neutralize free radicals.

Protocol (DPPH Assay):

  • Sample Preparation: Prepare solutions of Epitalon TFA, a known antioxidant (positive control, e.g., Trolox), a scrambled peptide control, and a vehicle control at various concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological processes and experimental designs.

experimental_workflow cluster_setup Experimental Setup cluster_groups Control & Treatment Arms cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., Human Fibroblasts) treatment_groups Treatment Groups cell_culture->treatment_groups epitalon Epitalon TFA treatment_groups->epitalon scrambled Scrambled Peptide treatment_groups->scrambled vehicle Vehicle Control treatment_groups->vehicle untreated Untreated Control treatment_groups->untreated positive Positive Control (e.g., Vilon) treatment_groups->positive trap Telomerase Activity (TRAP Assay) epitalon->trap mtt Cell Viability (MTT Assay) epitalon->mtt antioxidant Antioxidant Capacity (ORAC/DPPH) epitalon->antioxidant gene_expression Gene Expression (qPCR/Microarray) epitalon->gene_expression scrambled->trap scrambled->mtt scrambled->antioxidant scrambled->gene_expression vehicle->trap vehicle->mtt vehicle->antioxidant vehicle->gene_expression untreated->trap untreated->mtt untreated->antioxidant untreated->gene_expression positive->trap positive->mtt positive->antioxidant positive->gene_expression data_analysis Statistical Analysis (Comparison to Controls) trap->data_analysis mtt->data_analysis antioxidant->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for in vitro studies of Epitalon TFA.

signaling_pathway cluster_epitalon Epitalon TFA Action cluster_nuclear Nuclear Events cluster_pineal Pineal Gland Regulation cluster_antioxidant Antioxidant Response epitalon Epitalon TFA (Ala-Glu-Asp-Gly) histone Histone H1 Interaction epitalon->histone Binds to pcreb pCREB Expression epitalon->pcreb Upregulates aanat AANAT Activity epitalon->aanat Upregulates nrf2 Nrf2 Pathway Activation epitalon->nrf2 Activates telomerase_gene Telomerase Gene (hTERT) Expression histone->telomerase_gene Influences telomerase_enzyme Telomerase Enzyme Activity telomerase_gene->telomerase_enzyme Leads to telomere Telomere Elongation telomerase_enzyme->telomere Results in melatonin Melatonin Synthesis pcreb->melatonin aanat->melatonin antioxidant_enzymes Antioxidant Enzymes (SOD, Catalase) nrf2->antioxidant_enzymes Increases Expression of ros Reduced Oxidative Stress antioxidant_enzymes->ros

Caption: Key signaling pathways influenced by Epitalon TFA.

Conclusion

The scientific validation of Epitalon TFA's therapeutic potential hinges on the meticulous design and execution of controlled experiments. By employing a comprehensive set of negative and positive controls, including vehicle and scrambled peptide controls, researchers can effectively isolate the specific effects of Epitalon TFA. Direct comparison with alternatives like Vilon provides a valuable benchmark for its efficacy. The detailed protocols and visual workflows presented in this guide offer a robust framework for conducting reproducible and high-impact research in the field of aging and drug discovery.

References

Independent Replication of Epitalon Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed based on the natural pineal gland extract, Epithalamin. Research, primarily from the St. Petersburg Institute of Bioregulation and Gerontology, has proposed significant geroprotective and longevity-enhancing effects, attributed mainly to its ability to activate telomerase and regulate melatonin production. However, a critical examination of the existing scientific literature reveals a conspicuous absence of independent replication of the key human clinical trials in Western peer-reviewed journals.[1][2] This guide provides a comprehensive comparison of the available data, highlighting the original findings and the current state of independent validation. While preclinical data is intriguing, the lack of robust, independently verified clinical evidence remains a significant gap in the therapeutic potential of Epitalon.[1]

Comparison of Preclinical and Clinical Findings

The following tables summarize the quantitative data from various studies on Epitalon and its precursor, Epithalamin. A distinction is made between the original research group and any independent studies, where identifiable.

Table 1: Effects on Lifespan and Mortality
Organism/SubjectInterventionKey FindingsResearch GroupCitation
Elderly Patients with Coronary DiseaseEpithalamin28% lower mortality over 12 years; 2-fold lower cardiovascular mortality.Original (Korkushko et al.)[3]
Elderly Patients (266 subjects)Epithalamin1.6-1.8 times lower mortality rates over 12 years.Original (Khavinson et al.)[2]
Female SHR MiceEpitalon (1.0 µ g/mouse , monthly)13.3% increase in the lifespan of the last 10% of survivors.Original (Anisimov et al.)[4]
RatsEpithalamin52% decrease in mortality rate.Original (Anisimov et al.)[4][5]
C3H/Sn MiceEpithalamin27% decrease in mortality rate.Original (Anisimov et al.)[4][5]
Fruit FliesEpithalamin52% decrease in mortality rate.Original (Anisimov et al.)[4][5]
Table 2: Effects on Telomeres and Telomerase
Cell Type/OrganismInterventionKey FindingsResearch GroupCitation
Human Somatic CellsEpitalonAverage telomere elongation of 33.3%.Original (Khavinson et al.)[6][7]
Human Fetal FibroblastsEpitalon2.4-fold increase in telomerase activity; 44% longer telomeres.Original (Khavinson et al.)[2][8]
Normal Human Fibroblast and Epithelial CellsEpitalon (1.0 µg/mL)Significant dose-dependent telomere length extension via hTERT and telomerase upregulation.Independent (Al-Dasooqi et al.)[9]
Breast Cancer Cells (21NT, BT474)Epitalon (0.2-1 µg/ml)Significant telomere extension, primarily through the ALT mechanism.Independent (Al-Dasooqi et al.)[9]
Table 3: Effects on Melatonin and Circadian Rhythms
Organism/SubjectInterventionKey FindingsResearch GroupCitation
Senescent MonkeysEpitalon (10 µ g/animal )3-fold increase in evening melatonin concentration.Original (Khavinson et al.)[10]
75 WomenEpitalon (0.5mg/day, sublingual)160% increase in melatonin synthesis (compared to placebo).Not Specified[11]
Rat Pineal Gland CultureEpitalonNo influence on melatonin secretion.Independent (Djeridane et al.)[1][6]

Signaling Pathways and Mechanisms of Action

Telomerase Activation Pathway

Epitalon is proposed to activate telomerase, the enzyme responsible for maintaining telomere length, which is a key factor in cellular aging.[8] The peptide is thought to interact with the promoter regions of the telomerase gene (hTERT), potentially influencing chromatin structure and making the gene more accessible for transcription.[7]

G Epitalon Epitalon Cell_Nucleus Cell Nucleus Epitalon->Cell_Nucleus Enters Chromatin Chromatin Structure Cell_Nucleus->Chromatin Influences hTERT_Gene hTERT Gene Promoter Chromatin->hTERT_Gene Increases Accessibility hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Elongates G Epitalon Epitalon Pinealocyte Pineal Gland Cell Epitalon->Pinealocyte pCREB pCREB Transcription Factor Pinealocyte->pCREB Activates AANAT_Gene AANAT Gene pCREB->AANAT_Gene Upregulates Transcription AANAT_Enzyme AANAT Enzyme AANAT_Gene->AANAT_Enzyme Serotonin Serotonin N_Acetylserotonin N_Acetylserotonin Serotonin->N_Acetylserotonin Catalyzed by AANAT_Enzyme Melatonin Melatonin N_Acetylserotonin->Melatonin

References

A Researcher's Guide to Validating the Purity of Synthetic Epitalon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and integrity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for assessing the purity of synthetic Epitalon (Ala-Glu-Asp-Gly), offering a comparative analysis of key analytical techniques and presenting detailed experimental protocols.

The quality of synthetic peptides can vary significantly between different synthesis batches and suppliers. Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis and purification process, can have unintended biological effects and compromise research results.[1][2][3] Therefore, rigorous analytical validation is a critical step in any research involving synthetic peptides.

Core Analytical Techniques for Purity Assessment

The three most widely accepted and complementary techniques for determining the purity of synthetic peptides like Epitalon are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of a peptide sample.[1][5] It separates the target peptide from impurities based on their physicochemical properties, typically hydrophobicity in the case of Reverse-Phase HPLC (RP-HPLC).[6][7] The result is a chromatogram where the area of the main peak, corresponding to the target peptide, is compared to the total area of all peaks to calculate the percentage of purity.[7]

  • Mass Spectrometry (MS): This technique confirms the identity of the synthetic peptide by measuring its molecular weight with high accuracy.[4][8][9] It provides confidence that the primary peak observed in the HPLC analysis corresponds to the peptide of interest and not an impurity with similar chromatographic behavior.[4]

  • Amino Acid Analysis (AAA): This method is used to determine the total peptide content and to confirm the amino acid composition of the sample.[1] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[1][10] This analysis can reveal the presence of unexpected amino acids and provide a more accurate measure of the net peptide content.

Comparative Data Presentation

To facilitate a clear comparison between different batches or suppliers of synthetic Epitalon, all quantitative data should be summarized in a structured format. The following tables provide a template for presenting such comparative data.

Table 1: Purity and Identity Comparison of Synthetic Epitalon Samples

Sample IDSupplier/BatchHPLC Purity (%)Observed Molecular Weight (MS)Theoretical Molecular Weight
EP-001Supplier A, Batch 199.72390.20390.35
EP-002Supplier B, Batch 198.50390.31390.35
EP-003In-house Synthesis, Batch 195.20390.38390.35

Table 2: Amino Acid Analysis Data for Net Peptide Content

Sample IDSupplier/BatchAlanine (Ala)Glutamic Acid (Glu)Aspartic Acid (Asp)Glycine (Gly)Net Peptide Content (%)
EP-001Supplier A, Batch 11.020.991.010.9885.2
EP-002Supplier B, Batch 11.001.010.991.0082.5
EP-003In-house Synthesis, Batch 10.951.050.931.0775.8

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining comparable results. Below are the fundamental protocols for the key analytical techniques.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the lyophilized Epitalon powder in a suitable solvent, such as sterile water or a buffer compatible with the mobile phase, to a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.[7]

  • Analysis: Inject a standard volume of the sample (e.g., 10 µL) into the HPLC system.

  • Data Interpretation: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: The sample can be directly infused into the mass spectrometer or collected from the HPLC eluent corresponding to the main peak.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is typically used.[1][8]

  • Analysis:

    • ESI-MS: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the ions is then measured.

    • MALDI-TOF-MS: The sample is co-crystallized with a matrix and irradiated with a laser. The time of flight of the resulting ions to the detector is measured to determine their m/z.[11]

  • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of Epitalon (C₁₄H₂₂N₄O₉, MW = 390.35 g/mol ).[12][13]

Protocol 3: Amino Acid Analysis (AAA)
  • Hydrolysis: The peptide sample is hydrolyzed to its constituent amino acids, typically by heating in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable by chromatography. Common derivatizing agents include ninhydrin or phenylisothiocyanate (PITC).

  • Chromatographic Separation: The derivatized amino acids are separated using ion-exchange chromatography or reverse-phase HPLC.[1][10]

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

  • Data Interpretation: The molar ratios of the amino acids are calculated and compared to the expected 1:1:1:1 ratio for Epitalon. The net peptide content is determined by comparing the total amount of measured amino acids to the initial weight of the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Lyophilized Epitalon dissolve Dissolve in Solvent start->dissolve inject Inject Sample dissolve->inject column C18 RP Column Separation inject->column detect UV Detection (214nm) column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Analysis Workflow.

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample Epitalon Sample infusion Direct Infusion or HPLC Eluent sample->infusion ionize Ionization (ESI or MALDI) infusion->ionize analyze Mass Analyzer (m/z) ionize->analyze detect Detector analyze->detect spectrum Generate Mass Spectrum detect->spectrum compare Compare Observed MW to Theoretical MW spectrum->compare

Mass Spectrometry Identity Verification Workflow.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis_sep Analysis & Separation cluster_data Data Interpretation start Epitalon Sample hydrolyze Acid Hydrolysis (6N HCl) start->hydrolyze derivatize Derivatization hydrolyze->derivatize separate Chromatographic Separation derivatize->separate quantify Quantification vs. Standards separate->quantify calculate_ratio Calculate Molar Ratios quantify->calculate_ratio calculate_content Determine Net Peptide Content calculate_ratio->calculate_content

Amino Acid Analysis Workflow.

By implementing these standardized analytical procedures and maintaining clear, comparative data records, researchers can confidently validate the purity and identity of their synthetic Epitalon, ensuring the integrity and reproducibility of their scientific investigations. For clinical applications, a purity of ≥98% is generally required.[5]

References

A Comparative Analysis of Epitalon and Vilon Peptides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular mechanisms, experimental data, and therapeutic potential of two prominent bioregulatory peptides.

This guide provides a comprehensive comparative analysis of Epitalon and Vilon, two synthetic peptides that have garnered significant interest in the fields of gerontology, immunology, and drug development. Drawing upon a range of preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with a detailed, evidence-based understanding of their respective and comparative biological activities.

Overview and Chemical Properties

Epitalon and Vilon are short-chain peptides developed at the St. Petersburg Institute of Bioregulation and Gerontology. While both are classified as peptide bioregulators, their origins, structures, and primary mechanisms of action differ significantly.

Epitalon , a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly, is a synthetic analog of Epithalamin, a polypeptide extract from the pineal gland.[1][2] Its primary research focus has been on its geroprotective and neuroendocrine effects.[2]

Vilon , a dipeptide composed of Lys-Glu, is a synthetic peptide developed for its immunomodulatory and tissue-regenerative properties.[3] It is considered one of the shortest peptides with demonstrated biological activity.

Comparative Mechanism of Action

The biological effects of Epitalon and Vilon stem from their distinct interactions with cellular and molecular pathways.

Epitalon: Telomerase Activation and Pineal Gland Regulation

The hallmark of Epitalon's mechanism of action is its ability to activate the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[4][5] Telomere shortening is a key biomarker of cellular aging, and by activating telomerase, Epitalon is proposed to counteract this process, thereby promoting cellular longevity.[4] This has been demonstrated to extend the replicative lifespan of cells beyond the Hayflick limit.[5]

Furthermore, Epitalon exerts significant influence on the pineal gland, stimulating melatonin synthesis.[5][6] This regulation of circadian rhythms is another key aspect of its anti-aging potential.[5]

Vilon: Immunomodulation and Epigenetic Regulation

Vilon's primary sphere of influence is the immune system. It is recognized as a potent immunomodulator, capable of stimulating cellular immunity.[7] Its mechanism is linked to its ability to interact with chromatin, the complex of DNA and proteins within the nucleus.[8] Research suggests Vilon can induce deheterochromatinization, a process that "unpacks" condensed regions of chromatin, making genes more accessible for transcription.[8][9] This epigenetic modulatory effect is believed to underlie its ability to influence immune cell proliferation and differentiation.[8]

Head-to-Head Experimental Data

Direct comparative studies of Epitalon and Vilon have revealed both synergistic and differential effects across various biological systems.

Gene Expression in Neuroblastoma Cells

A study by Kozina et al. investigated the effects of Epitalon and Vilon on the expression of neprilysin (NEP) and insulin-degrading enzyme (IDE) mRNA in human neuroblastoma cells under hypoxic conditions. The findings are summarized in the table below.

Peptide (50 nM)Change in NEP mRNA Expression (under hypoxia)Change in IDE mRNA Expression (under hypoxia)
Epitalon +28% (compared to control)Complete prevention of downregulation
Vilon No significant change-

Data from Kozina et al., 2008[10]

Spontaneous Mammary Tumors in HER-2/neu Transgenic Mice

Anisimov et al. conducted a study comparing the effects of Epitalon and Vilon on the development of spontaneous mammary tumors in HER-2/neu transgenic mice. The results, presented below, show contrasting effects of the two peptides in this cancer model.

Treatment GroupIncidence of Mammary Cancer DevelopmentMean Latent Period of TumorsCumulative Number of Tumors
Epitalon Reduced-Reduced
Vilon Increased (p < 0.05)Shorter (p < 0.05)Increased (p < 0.05)

Data from Anisimov et al., 2002[11]

Furthermore, Epitalon treatment led to a 3.7-fold reduction in the expression of HER-2/neu mRNA in mammary tumors compared to the control group.[11]

Interleukin-2 (IL-2) mRNA Expression in Splenocytes

A study by Kazakova et al. examined the in vitro effects of Epitalon and Vilon on the expression of the pro-inflammatory cytokine IL-2 mRNA in murine splenocytes.

PeptideTime to Elicit Elevated IL-2 mRNA Levels
Epitalon 5 hours
Vilon 20 hours

Data from Kazakova et al., 2002

This study suggests that while both peptides can stimulate IL-2 expression, Epitalon exhibits a more rapid onset of action in this context.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of Epitalon and Vilon can be visualized through their respective signaling pathways.

Epitalon_Signaling_Pathway Epitalon Epitalon PinealGland Pineal Gland Epitalon->PinealGland TelomeraseGene Telomerase Gene (hTERT) Epitalon->TelomeraseGene Upregulates Melatonin Melatonin Synthesis PinealGland->Melatonin Telomerase Telomerase Activation TelomeraseGene->Telomerase Telomeres Telomere Lengthening Telomerase->Telomeres CellularLongevity Cellular Longevity Telomeres->CellularLongevity

Epitalon's primary signaling pathways.

Vilon_Signaling_Pathway Vilon Vilon Chromatin Chromatin Vilon->Chromatin Interacts with Deheterochromatinization Deheterochromatinization Chromatin->Deheterochromatinization GeneExpression Gene Expression (e.g., IL-2) Deheterochromatinization->GeneExpression ImmuneCells Immune Cells (T-lymphocytes) GeneExpression->ImmuneCells Immunomodulation Immunomodulation ImmuneCells->Immunomodulation

Vilon's primary signaling pathways.
Experimental Workflow: Telomerase Activity Assay (TRAP) for Epitalon

The Telomeric Repeat Amplification Protocol (TRAP) is a standard method to assess telomerase activity.

TRAP_Assay_Workflow Start Cell Culture with Epitalon Treatment Lysis Cell Lysis (e.g., CHAPS buffer) Start->Lysis TelomeraseExtension Telomerase Extension (TS primer, dNTPs) Lysis->TelomeraseExtension PCR PCR Amplification of extended products TelomeraseExtension->PCR Gel Polyacrylamide Gel Electrophoresis PCR->Gel Analysis Analysis of Telomerase Activity Gel->Analysis

Workflow for the TRAP assay.

Detailed Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay for Epitalon

This protocol is adapted from standard TRAP assay methodologies used in telomerase research.

  • Cell Culture and Treatment: Human fetal lung fibroblasts (or other relevant cell lines) are cultured under standard conditions. Cells are treated with varying concentrations of Epitalon (e.g., 0.1-10 µM) for a specified period (e.g., 24-72 hours). A vehicle control group is included.

  • Cell Lysis: After treatment, cells are harvested and lysed using a CHAPS-based lysis buffer to extract cellular proteins, including telomerase.

  • Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a synthetic telomerase substrate (TS) primer, dNTPs, and a TRAP buffer. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: The products from the extension reaction are then amplified by PCR using a forward primer (TS) and a reverse primer.

  • Detection and Analysis: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The presence of a characteristic ladder of DNA fragments indicates telomerase activity. The intensity of the ladder can be quantified to measure the level of telomerase activity.

In Vitro Chromatin Decondensation Assay for Vilon

This protocol is based on methods used to study chromatin structure in lymphocytes.

  • Lymphocyte Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples (e.g., from elderly donors) by density gradient centrifugation. Lymphocytes are then cultured in appropriate media.

  • Vilon Treatment: Cultured lymphocytes are treated with Vilon at various concentrations for a defined period. A control group without Vilon treatment is maintained.

  • Chromatin Spreading and Fixation: After incubation, cells are harvested, and nuclei are isolated. Chromatin is spread on microscope slides and fixed.

  • Staining and Microscopy: The spread chromatin is stained with a DNA-binding dye (e.g., DAPI). The degree of chromatin condensation is observed and quantified using fluorescence microscopy. Decondensation is characterized by a more dispersed and less compact chromatin structure.

  • Quantitative Analysis: Image analysis software can be used to measure parameters such as the area of chromatin spread or the fluorescence intensity distribution to quantify the extent of decondensation.

Comparative Study of Spontaneous Mammary Tumors in HER-2/neu Mice

This protocol is based on the study by Anisimov et al. (2002).

  • Animal Model: Female FVB/N HER-2/neu transgenic mice, which are genetically predisposed to developing spontaneous mammary tumors, are used.

  • Treatment Regimen: Starting from 2 months of age, mice are divided into three groups: control (saline), Epitalon (1 µ g/mouse ), and Vilon (1 µ g/mouse ). Peptides are administered subcutaneously for 5 consecutive days each month.

  • Tumor Monitoring: Mice are regularly monitored for the appearance and growth of mammary tumors. The date of tumor appearance, number of tumors, and tumor size are recorded.

  • Endpoint and Analysis: The experiment is continued for a predefined period or until tumors reach a certain size. At the end of the study, mice are euthanized, and tumors and lungs (for metastases) are collected for histological and molecular analysis (e.g., HER-2/neu mRNA expression).

  • Statistical Analysis: Tumor incidence, latency, and multiplicity are compared between the groups using appropriate statistical tests.

Conclusion

Epitalon and Vilon are distinct peptide bioregulators with unique and, in some cases, opposing biological activities. Epitalon's primary mechanisms revolve around telomerase activation and pineal gland regulation, positioning it as a significant candidate for anti-aging research. In contrast, Vilon's immunomodulatory and epigenetic effects highlight its potential in immunological and regenerative medicine.

The direct comparative data underscores the importance of context-specific evaluation. While Epitalon demonstrated anti-tumor effects in a HER-2/neu mouse model, Vilon surprisingly promoted tumorigenesis. Conversely, both peptides show stimulatory effects on IL-2 expression, albeit with different kinetics.

For researchers and drug development professionals, this comparative analysis provides a foundational understanding of these two peptides. Further investigation into their signaling pathways and performance in various experimental models is crucial for elucidating their full therapeutic potential and defining their respective applications. The provided experimental protocols offer a starting point for designing rigorous and reproducible studies to further explore the fascinating biology of Epitalon and Vilon.

References

A Comparative Analysis of Epitalon and Melatonin: Mechanisms and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the synthetic tetrapeptide Epitalon and the neurohormone melatonin. While both are associated with the pineal gland and possess geroprotective properties, their fundamental mechanisms of action differ significantly. This document outlines these differences, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development.

Core Mechanisms of Action

Epitalon and melatonin exert their effects through distinct biological pathways. Melatonin acts as a classical hormone, binding to specific membrane receptors to initiate a signaling cascade. Epitalon, in contrast, is proposed to function as a bioregulator, influencing gene expression and enzymatic activity to restore physiological functions, particularly those related to the pineal gland and cellular aging.

Epitalon: A Putative Bioregulator and Telomerase Activator

Epitalon (Ala-Glu-Asp-Gly) is a synthetic peptide based on Epithalamin, a natural extract from the bovine pineal gland.[1][2] Its primary proposed mechanisms include:

  • Restoration of Pineal Gland Function: Epitalon is thought to normalize the function of the pineal gland, particularly in aging models.[3] It may influence the expression of key enzymes like arylalkylamine N-acetyltransferase (AANAT), which is rate-limiting in melatonin synthesis, thereby helping to restore disrupted circadian rhythms of endogenous melatonin.[1][3]

  • Telomerase Activation: A key differentiator is Epitalon's ability to activate telomerase, the enzyme responsible for maintaining telomere length.[4][5] By stimulating the expression of the telomerase reverse transcriptase (TERT) gene, Epitalon can elongate telomeres, thus potentially delaying cellular senescence.[4][6]

  • Indirect Antioxidant Effects: Epitalon enhances the body's antioxidant defense system by stimulating the expression of antioxidant enzymes such as superoxide dismutase (SOD).[7][8]

Epitalon_Pathway cluster_systemic Systemic Level cluster_cellular Cellular Level Epitalon Epitalon (Ala-Glu-Asp-Gly) Pineal Pineal Gland Epitalon->Pineal Interacts with Nucleus Cell Nucleus Epitalon->Nucleus Penetrates Gene_Exp Modulation of Gene Expression (e.g., AANAT, pCREB) Pineal->Gene_Exp Mel_Norm Normalization of Melatonin Synthesis Gene_Exp->Mel_Norm Circ_Norm Restoration of Circadian Rhythms Mel_Norm->Circ_Norm TERT TERT Gene Expression Nucleus->TERT Telomerase Telomerase Activation TERT->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Senescence Delayed Cellular Senescence Telomeres->Senescence Melatonin_Pathway cluster_receptor Receptor-Dependent Pathway cluster_independent Receptor-Independent Pathway Melatonin_R Melatonin Receptors MT1 / MT2 Receptors (GPCR) Melatonin_R->Receptors Binds to Gi Gi Protein Receptors->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Physio Physiological Effects (Circadian Regulation, Sleep) cAMP->Physio Melatonin_A Melatonin ROS Reactive Oxygen Species (ROS) Melatonin_A->ROS Directly Scavenges Neutral Neutralization ROS->Neutral Oxidative Reduced Oxidative Stress Neutral->Oxidative Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_assays Assays cluster_analysis Outcome Model Select Model (e.g., Aged Rat Cohort or Human Fibroblast Culture) Control Group 1: Vehicle Control Model->Control Epitalon Group 2: Epitalon Model->Epitalon Melatonin Group 3: Melatonin Model->Melatonin Assay1 Circadian Rhythm (Locomotor Activity) Control->Assay1 Assay2 Telomerase Activity (TRAP Assay) Control->Assay2 Assay3 Antioxidant Capacity (DPPH Assay) Control->Assay3 Epitalon->Assay1 Epitalon->Assay2 Epitalon->Assay3 Melatonin->Assay1 Melatonin->Assay2 Melatonin->Assay3 Analysis Data Analysis & Comparative Assessment Assay1->Analysis Assay2->Analysis Assay3->Analysis

References

Safety Operating Guide

Proper Disposal of Epitalon (TFA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A crucial aspect of laboratory safety and environmental responsibility is the proper disposal of chemical reagents, including synthetic peptides like Epitalon (TFA). While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of Epitalon (TFA). This procedure is based on general laboratory safety principles, best practices for peptide waste management, and critical considerations regarding the trifluoroacetate (TFA) component.

It is imperative to note that Trifluoroacetic acid (TFA), the counter-ion in this product, is considered a "forever chemical." This means it is highly persistent in the environment and can accumulate over time.[1][2] Recent studies have highlighted the increasing global contamination of TFA in various environmental compartments, including water sources.[1][3] Therefore, under no circumstances should Epitalon (TFA) or its solutions be disposed of down the drain.[4][5][6]

Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.[5][7]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. While Epitalon itself is a synthetic tetrapeptide, the TFA component is corrosive and can cause severe skin burns and eye damage.[8][9] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory: [10]

  • Gloves: Use chemical-resistant gloves, such as nitrile.[10]

  • Eye Protection: Wear safety goggles or a face shield.[10]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[10]

  • Respiratory Protection: When handling the lyophilized powder outside of a fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[5][10]

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

Hazard and Component Summary

The following table summarizes key information regarding the components of Epitalon (TFA) to inform safe handling and disposal.

ComponentChemical FormulaMolecular WeightKey HazardsNotes
Epitalon C14H22N4O9390.35 g/mol [12]Toxicological properties not fully investigated. Handle as a potentially hazardous chemical.[13]A synthetic tetrapeptide.[14]
Trifluoroacetic Acid (TFA) C2HF3O2114.02 g/mol [9]Corrosive, causes severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life with long-lasting effects.[8][9]A persistent "forever chemical" with significant environmental concerns.[1][3]

Step-by-Step Disposal Procedures

The appropriate method for disposing of Epitalon (TFA) waste depends on its form (solid or liquid). Never mix Epitalon (TFA) waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. [15]

Solid Waste Disposal (Lyophilized Powder, Contaminated PPE, etc.)

This category includes unused or expired lyophilized Epitalon (TFA) powder, as well as contaminated items such as empty vials, pipette tips, and gloves.

  • Segregation and Collection:

    • Collect all solid waste contaminated with Epitalon (TFA) in a dedicated, clearly labeled, leak-proof hazardous waste container.[5][13]

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste."[11]

    • List all chemical constituents, including "Epitalon" and "Trifluoroacetic Acid." Do not use abbreviations.[11]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[15]

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[15]

Liquid Waste Disposal (Reconstituted Solutions)

This includes any solutions containing dissolved Epitalon (TFA).

  • Prohibition of Drain Disposal:

    • Under no circumstances should liquid Epitalon (TFA) waste be poured down the sink. [4][16] This is to prevent the release of the persistent TFA component into the environment.

  • Collection:

    • Pour the Epitalon (TFA) solution into a designated liquid chemical waste container that is compatible with the solvent used (e.g., a glass or polyethylene container).[11]

  • Labeling:

    • Clearly label the container as "Hazardous Waste."[11]

    • List all constituents, including the peptide and the solvent (e.g., "Epitalon (TFA) in DMSO").[16]

  • Storage and Disposal:

    • Keep the container tightly sealed and store it in a designated hazardous waste accumulation area.[11]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. For large spills outside a fume hood, evacuate the laboratory and alert emergency personnel.[8][11]

  • Containment: For small spills of the powder, carefully clean up to avoid raising dust.[10] For liquid spills, absorb with an inert material like vermiculite or sand.[8][11]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Epitalon (TFA).

Epitalon_TFA_Disposal_Workflow start Epitalon (TFA) Waste Generated waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Powder, Vials, PPE) waste_form->solid_waste Solid liquid_waste Liquid Waste (Reconstituted Solutions) waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid no_drain DO NOT Pour Down Drain (Environmental Hazard - TFA) liquid_waste->no_drain storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid Collect in Labeled Liquid Hazardous Waste Container collect_liquid->storage no_drain->collect_liquid disposal Arrange Pickup by Institutional EHS or Licensed Waste Disposal Service storage->disposal

Caption: Workflow for the safe disposal of Epitalon (TFA).

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of Epitalon (TFA), thereby protecting themselves, their colleagues, and the environment from potential harm.

References

Personal protective equipment for handling Epitalon (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides such as Epitalon (TFA) is critical for both personal safety and the integrity of experimental results. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment. While Epitalon itself is considered non-hazardous, the trifluoroacetic acid (TFA) salt requires specific precautions due to its corrosive nature.

Immediate Safety and Handling Precautions

When working with Epitalon (TFA) in its lyophilized (solid) form or as a solution, a comprehensive approach to personal protective equipment (PPE) is crucial to minimize exposure. All handling of the solid peptide, especially weighing, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of fine particles.[1][2]

Personal Protective Equipment (PPE) Summary:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during reconstitution or handling larger volumes.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[2][3] Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2][3]

Operational Plan: From Storage to Use

Proper handling procedures are essential to maintain the integrity of Epitalon (TFA) and to ensure the safety of laboratory personnel.

Storage of Epitalon (TFA):

FormStorage ConditionDuration of Stability
Lyophilized Powder -20°C to -80°C (Freezer)Up to 3 years
2°C to 8°C (Refrigerator)Up to 2 years
Room TemperatureUp to 3 weeks
Reconstituted Solution 4°C (Refrigerator)2-7 days
-18°C or below (Freezer)For future use

Note: For optimal long-term preservation, it is highly recommended to store the lyophilized powder at -20°C or lower and protect it from light.[4] Upon reconstitution, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Reconstitution Protocol:

  • Allow the vial of lyophilized Epitalon to reach room temperature before opening to prevent moisture condensation.[4]

  • Using a sterile syringe, slowly add the appropriate solvent (e.g., sterile water, phosphate-buffered saline).

  • Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking, as this can denature the peptide.[4]

  • The reconstituted solution should be clear and free of particulates.

Disposal Plan

All waste containing Epitalon (TFA) must be treated as chemical waste and disposed of in accordance with institutional and local environmental regulations.[2][5] The primary concern for disposal is the management of the trifluoroacetic acid component.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]

    • Liquid Waste: Collect all liquid waste containing Epitalon (TFA) in a separate, labeled, and sealed container for acidic halogenated waste.[6] Do not pour liquid peptide waste down the drain.[6]

  • Neutralization of Liquid Waste (Prior to Disposal): For small quantities, neutralization of the acidic TFA component is recommended before collection for disposal.[1]

    • Prepare a Neutralizing Solution: Prepare a 1% sodium bicarbonate solution in water.[1]

    • Neutralization: Slowly add the 1% sodium bicarbonate solution dropwise to the liquid peptide waste while stirring.[1]

    • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.[1]

    • Verification: Allow the solution to sit for a few minutes and re-check the pH to ensure it remains stable.[1]

  • Final Disposal:

    • Ensure all waste containers are clearly labeled with the full chemical name "Epitalon (TFA)" and the appropriate hazard symbols.[6]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste disposal program.[6]

Experimental Protocols

TFA Removal from Peptides (Optional):

For certain sensitive biological assays, the removal of the TFA counter-ion may be necessary. A common method is to exchange TFA for hydrochloride (HCl).

  • Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen sample overnight until all liquid has been removed.

  • For complete removal, this process of dissolving in HCl solution and lyophilizing can be repeated 2-3 times.

Visualizing Safety and Handling Workflows

Epitalon_TFA_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal storage Storage (-20°C to -80°C) ppe Don PPE (Goggles, Gloves, Lab Coat) storage->ppe Before Handling weigh Weigh Lyophilized Powder ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute solid_waste Solid Waste Collection (Contaminated materials) reconstitute->solid_waste After Use liquid_waste Liquid Waste Collection reconstitute->liquid_waste After Use dispose Dispose via EHS solid_waste->dispose neutralize Neutralize Liquid Waste (pH 6-8) liquid_waste->neutralize neutralize->dispose

Caption: Workflow for the safe handling and disposal of Epitalon (TFA).

PPE_Selection_Logic start Handling Epitalon (TFA) is_solid Is it the lyophilized powder? start->is_solid is_solution Is it a solution? start->is_solution weighing Weighing or risk of dust? is_solid->weighing splashing Risk of splashing? is_solution->splashing base_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->base_ppe No respirator Add: - Respirator/Dust Mask weighing->respirator Yes splashing->base_ppe No face_shield Add: - Face Shield splashing->face_shield Yes respirator->base_ppe face_shield->base_ppe

Caption: Logic for selecting appropriate PPE for handling Epitalon (TFA).

References

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